2'-TBDMS-Bz-rA
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQPQOSSEMTXOW-UVLLPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-TBDMS-Bz-rA in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Benzoyl-5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as 2'-TBDMS-Bz-rA. It is a crucial building block in the chemical synthesis of RNA, a field of pivotal importance for advancements in therapeutics, diagnostics, and fundamental biological research. This document delves into its chemical nature, its role in solid-phase RNA synthesis, and the associated experimental protocols and quantitative data.
Core Concepts: Understanding this compound
This compound is a ribonucleoside phosphoramidite, a monomer unit used in the automated solid-phase synthesis of RNA oligonucleotides. The molecule is meticulously designed with several protecting groups to ensure the specific and controlled formation of the desired RNA sequence.
-
Full Chemical Name: N-Benzoyl-5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
The strategic placement of protecting groups is fundamental to the success of oligonucleotide synthesis. In this compound, these are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.
-
2'-O-tert-butyldimethylsilyl (TBDMS): A bulky silyl ether group that protects the 2'-hydroxyl of the ribose. This is critical in RNA synthesis to prevent unwanted side reactions and chain cleavage. The TBDMS group is stable under the conditions of the synthesis cycle but can be selectively removed at the end of the synthesis using a fluoride source.[1]
-
N-Benzoyl (Bz): Protects the exocyclic amine of the adenine base. This prevents the amine group from participating in undesirable side reactions during the phosphoramidite coupling steps.[2] The benzoyl group is removed under basic conditions during the final deprotection step.
-
3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage. The cyanoethyl group protecting the phosphate is also removed during the final basic deprotection.
References
An In-depth Technical Guide to N⁶-Benzoyl-2'-O-(tert-butyldimethylsilyl)adenosine Derivatives in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N⁶-Benzoyl-2'-O-(tert-butyldimethylsilyl)adenosine (2'-TBDMS-Bz-rA) derivatives, crucial reagents in the chemical synthesis of RNA oligonucleotides. We will delve into the full chemical name and structure, its applications in drug development, detailed experimental protocols, and quantitative data.
Core Concepts: The Role of Protecting Groups in RNA Synthesis
The chemical synthesis of RNA is a stepwise process that requires the precise assembly of ribonucleoside phosphoramidites. To prevent unwanted side reactions and ensure the correct sequence is assembled, various functional groups on the nucleoside are temporarily blocked using protecting groups. The this compound phosphoramidite is an adenosine building block equipped with several such groups, each serving a specific purpose.[1][2]
-
N⁶-Benzoyl (Bz) Group: This group protects the exocyclic amino group of the adenine base, preventing it from participating in undesired side reactions during the oligonucleotide synthesis cycle.[1][2]
-
2'-O-tert-butyldimethylsilyl (TBDMS) Group: The 2'-hydroxyl group of the ribose is protected by the TBDMS group. This is critical in RNA synthesis to prevent chain branching and degradation.[2][3] This group is stable throughout the synthesis but can be removed during the final deprotection steps.[]
-
5'-O-Dimethoxytrityl (DMT) Group: The DMT group protects the 5'-hydroxyl group, which is the site of chain extension. Its removal at the beginning of each synthesis cycle allows for the coupling of the next phosphoramidite.[2]
-
3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive group at the 3' position enables the formation of the phosphodiester linkage with the 5'-hydroxyl of the growing oligonucleotide chain.[2]
Full Chemical Name and Structure
The abbreviated name this compound typically refers to the phosphoramidite form used in synthesis. The full chemical name is N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] .[5]
Synonyms: DMT-2'O-TBDMS-rA(bz) Phosphoramidite[6], N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(t-butyl-dimethylsilyl)-L-adenosine-3'-cyanoethyl Phosphoramidite[]
Below is a diagram illustrating the structure of this fully protected adenosine phosphoramidite.
Caption: Structure of the fully protected this compound phosphoramidite.
Applications in Drug Development
This protected adenosine phosphoramidite is a fundamental component in the synthesis of RNA oligonucleotides for various therapeutic and research applications.[2] These include:
-
RNA interference (RNAi): Synthesis of small interfering RNAs (siRNAs) for gene silencing studies and therapeutic development.[5]
-
Antisense Oligonucleotides: Creation of RNA sequences that can bind to specific mRNA targets to modulate gene expression.
-
Aptamers: Development of RNA-based aptamers with high affinity and specificity for various molecular targets.
-
Ribozymes: Synthesis of catalytic RNA molecules.
The stability conferred by the protecting groups, particularly the TBDMS group, makes the resulting oligonucleotides more resistant to nuclease degradation, which is advantageous for in vivo applications.[]
Quantitative Data
The quality and purity of the phosphoramidite are critical for successful oligonucleotide synthesis. The following table summarizes typical specifications.
| Parameter | Specification | Analysis Method |
| Purity | ≥98% | HPLC |
| Purity | ≥99% | ³¹P-NMR |
| Water Content | ≤0.3% | Karl Fischer |
| P(III) Impurities | ≤0.5% | ³¹P-NMR |
| Data compiled from multiple sources.[][5][7] |
Experimental Protocols
This protocol provides a representative example for the synthesis of the RNA phosphoramidite.
-
N⁶-Benzoylation: Adenosine is peracylated with benzoyl chloride in pyridine. The O-benzoyl groups are then selectively hydrolyzed using a mild base like sodium methoxide in methanol to yield N⁶-benzoyl adenosine. Typical yields for this step are around 80%.[2]
-
5'-O-DMT Protection: N⁶-benzoyl adenosine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group. The reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
2'-O-TBDMS Protection: The 5'-O-DMT-N⁶-benzoyl-adenosine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the 2'-hydroxyl group. This step is crucial for RNA synthesis to prevent branching.[2]
-
3'-Phosphitylation: The resulting protected nucleoside is dissolved in an anhydrous solvent (e.g., dichloromethane or THF). N,N-diisopropylethylamine (DIPEA) is added, followed by the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The product is purified using silica gel chromatography.[2]
Caption: Workflow for the synthesis of the this compound phosphoramidite.
This protocol outlines a single cycle of nucleotide addition using an automated DNA/RNA synthesizer.
-
Detritylation: The 5'-DMT group is removed from the support-bound nucleoside using a mild acid.
-
Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain. Coupling times are generally longer for RNA synthesis compared to DNA.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles. This is typically done with a mixture of acetic anhydride and 1-methylimidazole.[2]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.
This four-step cycle is repeated for each nucleotide added to the sequence.[3]
Caption: The automated solid-phase RNA synthesis cycle.
After synthesis, the RNA must be cleaved from the solid support and all protecting groups removed.
-
Cleavage and Base Deprotection: The support is treated with a reagent such as a mixture of aqueous ammonia and ethanol or methylamine (AMA) to cleave the oligonucleotide from the support and remove the benzoyl and cyanoethyl protecting groups.[2][8]
-
2'-O-TBDMS Group Removal (Desilylation): The TBDMS groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[8][9]
-
Purification: The fully deprotected oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[2]
Caption: Post-synthesis deprotection and purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. DMT-2′O-TBDMS-rA (bz) 亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 6. DMT-2'O-TBDMS-rA(bz) Phosphoramidite | 104992-55-4 [chemicalbook.com]
- 7. rA(Bz)-CE phosphoramidite [bioneer.co.kr]
- 8. glenresearch.com [glenresearch.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The precise chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology and therapeutic development. From the construction of siRNAs and guide RNAs for gene editing to the synthesis of mRNA vaccines, the ability to produce high-fidelity RNA oligonucleotides is paramount. A key challenge in this process is the strategic protection of the reactive 2'-hydroxyl group of the ribose sugar. This in-depth technical guide focuses on the function and application of the tert-butyldimethylsilyl (TBDMS) protecting group, a stalwart in solid-phase RNA synthesis.
The Core Function of the TBDMS Protecting Group
The primary role of the TBDMS group in RNA synthesis is to act as a temporary shield for the 2'-hydroxyl (2'-OH) of the ribonucleoside phosphoramidite monomers.[1] If left unprotected, this reactive hydroxyl group would interfere with the desired 3'-to-5' phosphodiester bond formation during the coupling cycle, leading to the formation of undesired 2'-5' linkages, chain branching, and ultimately, cleavage of the nascent RNA strand. The TBDMS group is specifically chosen for its unique properties: it is sufficiently stable to withstand the acidic and basic conditions of the repeated synthesis cycles but can be selectively and efficiently removed at the end of the synthesis using a fluoride-based deprotection strategy.[1]
Quantitative Comparison of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group significantly impacts the efficiency and fidelity of RNA synthesis. The TBDMS group is often compared to other silyl-based protecting groups like TOM (triisopropylsilyloxymethyl) and the orthoester-based ACE (bis(2-acetoxyethoxy)methyl) group. The following table summarizes key quantitative data for these commonly used protecting groups.
| Protecting Group | Average Stepwise Coupling Efficiency (%) | Typical Coupling Time (minutes) | Crude Purity for a 100-mer Oligonucleotide (%) (extrapolated) | Key Advantages | Key Disadvantages |
| TBDMS | >98%[2] | 3 - 6[3] | ~27% | Well-established chemistry, robust | Steric hindrance can lower coupling efficiency for longer oligos |
| TOM | ~99% | 2.5 - 3.5 | ~33% | Reduced steric hindrance leading to higher coupling efficiency and suitability for longer RNA strands[4] | |
| ACE | >99% | < 2 | Not directly compared in sources | Fast coupling rates, high yields, and mild deprotection conditions | Requires a different 5'-silyl protecting group strategy |
Visualizing the Key Processes in TBDMS-based RNA Synthesis
To better understand the role of the TBDMS group, the following diagrams illustrate the key molecular structure, the cyclical synthesis process, and the final deprotection pathway.
Caption: Structure of a TBDMS-protected ribonucleoside phosphoramidite.
Caption: The four-step cycle of solid-phase RNA synthesis.
Caption: The two-step deprotection pathway for synthetic RNA.
Experimental Protocols
The following are detailed methodologies for the key experiments in RNA synthesis using TBDMS-protected phosphoramidites.
Protocol 1: Solid-Phase RNA Synthesis Cycle (Automated)
This protocol outlines a standard automated synthesis cycle on a 1 µmol scale.
Materials:
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
-
Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
-
Capping Reagents: Capping Reagent A (Acetic anhydride/Pyridine/THF) and Capping Reagent B (N-Methylimidazole/THF).
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solution: Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Install the phosphoramidite vials, reagent bottles, and the solid support column on the automated synthesizer according to the manufacturer's instructions.
-
Initiation: The synthesis program is initiated.
-
Detritylation (Deblocking): The deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.[5]
-
Coupling: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The coupling reaction proceeds for 3-6 minutes to form a phosphite triester linkage.[3] The column is subsequently washed with anhydrous acetonitrile.
-
Capping: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.[5]
-
Oxidation: The oxidizing solution is introduced to convert the unstable phosphite triester to a stable phosphate triester.[5]
-
Cycle Repetition: Steps 3-6 are repeated for each subsequent nucleotide in the desired RNA sequence.
-
Final Detritylation (Optional): Depending on the downstream purification strategy, the final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 2: Cleavage and Deprotection
This is a two-step process performed after the completion of the solid-phase synthesis.
Part A: Cleavage from Support and Base/Phosphate Deprotection
Materials:
-
RNA synthesis column containing the fully protected oligonucleotide.
-
Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA).[1]
-
Sealable, sterile, RNase-free vials.
-
Heating block.
Procedure:
-
Remove the synthesis column from the synthesizer and carefully transfer the solid support into a sterile, sealable vial.[6]
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.[1]
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[1][7]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new sterile, RNase-free tube.
Part B: 2'-TBDMS Group Removal using Triethylamine Trihydrofluoride (TEA·3HF)
This method is often preferred due to its lower sensitivity to moisture.[7]
Materials:
-
Dried, partially deprotected RNA pellet from Part A.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Heating block.
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary to fully dissolve the oligonucleotide.[1]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[1]
-
Add 75 µL of TEA·3HF to the mixture.[1]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., 1.75 mL of Glen-Pak RNA Quenching Buffer). The fully deprotected RNA is now ready for purification.
Protocol 3: 2'-TBDMS Group Removal using Tetrabutylammonium Fluoride (TBAF)
This is a traditional method for TBDMS removal.
Materials:
-
Dried, partially deprotected RNA pellet from Part A.
-
1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).
-
Quenching buffer (e.g., 1 M Triethylammonium acetate (TEAA), pH 7.0).
Procedure:
-
Dissolve the dried oligonucleotide pellet in 1 M TBAF in THF.
-
Incubate the reaction mixture at room temperature for 12-24 hours.[7][8]
-
Quench the reaction by adding an equal volume of 1 M TEAA buffer.[8]
-
Proceed immediately to desalting and purification to remove excess TBAF and salts.
Conclusion
The TBDMS protecting group remains a vital tool in the chemical synthesis of RNA. Its robust nature during the synthesis cycle, coupled with well-established and reliable deprotection protocols, ensures its continued relevance in research and development. While newer protecting groups offer advantages in terms of coupling efficiency for very long oligonucleotides, a thorough understanding of TBDMS chemistry provides a solid foundation for any scientist involved in the synthesis and application of RNA. The detailed protocols and comparative data presented in this guide serve as a practical resource for optimizing RNA synthesis and achieving high yields of pure, functional oligonucleotides.
References
Role of benzoyl (Bz) protection on adenosine phosphoramidite
An In-depth Technical Guide on the Role of Benzoyl (Bz) Protection on Adenosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the chemical synthesis of DNA and RNA oligonucleotides via phosphoramidite chemistry, the strategic use of protecting groups is fundamental to ensuring the fidelity and yield of the final product.[1] The exocyclic amino groups of nucleobases, particularly the N⁶ amine of adenosine, are nucleophilic and can engage in undesirable side reactions during the intricate, multi-step synthesis process.[2] To prevent such unwanted reactions and ensure the regioselective formation of the desired phosphodiester backbone, a temporary protecting group is installed on the N⁶ position.[2]
The benzoyl (Bz) group has been widely adopted as a robust and reliable choice for protecting the exocyclic amine of adenosine.[2][3] Its stability under the various conditions of the synthesis cycle, combined with its susceptibility to clean removal during the final deprotection step, makes it a cornerstone of modern oligonucleotide synthesis.[1][2][4] This technical guide provides a comprehensive exploration of the role of benzoyl protection on adenosine phosphoramidite, detailing its function, impact on synthesis efficiency, deprotection protocols, and associated side reactions.
Core Function of the Benzoyl Protecting Group
The primary function of the benzoyl group is to shield the N⁶-amino group of adenine throughout the automated solid-phase synthesis cycle, which consists of four main steps: detritylation, coupling, capping, and oxidation.[1][2][4]
-
Prevention of Side Reactions : If left unprotected, the nucleophilic exocyclic amine of adenosine would react with the activated phosphoramidite monomers during the coupling step. This would lead to the formation of branched oligonucleotide chains and other impurities, severely compromising the quality and yield of the desired full-length product.[1]
-
Stability : The benzoyl group is stable under the mild acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group (detritylation) and is inert to the reagents used for coupling, capping, and oxidation.[1][4]
-
Lability : Despite its stability during the synthesis, the benzoyl group is designed to be efficiently removed under basic conditions, typically with concentrated aqueous ammonium hydroxide, during the final post-synthesis processing.[1][4]
Impact on Oligonucleotide Synthesis and Purity
The choice of protecting group significantly influences the efficiency of synthesis and the purity of the final oligonucleotide product.
Synthesis Efficiency and Coupling Kinetics
The use of N⁶-benzoyl-adenosine phosphoramidite is compatible with standard automated solid-phase oligonucleotide synthesis protocols, generally leading to high coupling efficiencies.[4] However, the bulky nature of the benzoyl group, especially in conjunction with other protecting groups on the sugar moiety (as in dibenzoyl adenosine phosphoramidites), can introduce steric hindrance.[5] This may slow down the reaction kinetics, sometimes necessitating the use of more potent activators (e.g., DCI, ETT) or longer coupling times to achieve optimal yields.[5]
Depurination: A Key Side Reaction
A critical side reaction during oligonucleotide synthesis is depurination—the cleavage of the β-N-glycosidic bond between the purine base and the deoxyribose sugar.[6] This occurs under the acidic conditions of the detritylation step, where protonation of the N7 nitrogen of adenine can weaken the glycosidic bond.[7] Depurination leads to the formation of an abasic site, which is cleaved during the final basic deprotection, resulting in truncated oligonucleotide fragments.[7][8]
The electron-withdrawing nature of the benzoyl protecting group can destabilize the glycosidic bond, making N⁶-benzoyl-deoxyadenosine more susceptible to depurination than the unprotected nucleoside.[8] The rate of depurination is influenced by the strength of the acid used for detritylation; for instance, trichloroacetic acid (TCA) causes faster depurination than the milder dichloroacetic acid (DCA).[9][10] While depurination is a concern, optimized synthesis cycles with DCA minimize this side reaction to acceptable levels for routine synthesis.[7][8] Alternative protecting groups, such as phenoxyacetyl (Pac), have been reported to offer superior stability against depurination compared to benzoyl.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and use of benzoyl-protected adenosine.
Table 1: Reported Yields for N⁶-Benzoylation of Deoxyadenosine
| Product | Yield | Purification Method | Reference |
|---|---|---|---|
| N-acyl deoxynucleosides (general) | 95% | Crystalline product | [12] |
| 5'-O-dimethoxytrityl-N-benzoyl-2'-deoxyadenosine | 80-90% | Flash chromatography | [12] |
| N⁶-benzoyl adenosine (from peracylation) | ~80% | Not specified |[4] |
Table 2: Deprotection Conditions for Common Adenosine N⁶-Protecting Groups
| Protecting Group | Deprotection Reagent | Conditions | Key Characteristics | Reference |
|---|---|---|---|---|
| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 5 - 16 hours at 55 °C | Standard, robust, widely used. | [11] |
| Phenoxyacetyl (Pac) | Concentrated Ammonium Hydroxide | 4 hours at 55 °C | Faster deprotection, improved depurination resistance. | [11] |
| Acetyl (Ac) | Aqueous Methylamine / Ammonium Hydroxide (AMA) | 10 minutes at 65 °C | Very fast deprotection, suitable for base-labile oligos. |[13] |
Table 3: Comparative Depurination Half-Times for N⁶-Benzoyl-dA-CPG
| Deblock Reagent | Depurination Half-Time (t½) | Relative Rate | Reference |
|---|---|---|---|
| 3% DCA in Methylene Chloride | ~1.3 hours | 1x | [9] |
| 15% DCA in Methylene Chloride | ~0.43 hours | ~3x faster | [9] |
| 3% TCA in Methylene Chloride | ~0.33 hours | ~4x faster |[9] |
Experimental Protocols
Protocol 1: Synthesis of N⁶-Benzoyl-2'-deoxyadenosine via Transient Protection
This one-flask method efficiently directs benzoylation to the N⁶-amino group by temporarily silylating the hydroxyl groups.[12]
Materials:
-
2'-Deoxyadenosine
-
Anhydrous Pyridine
-
Trimethylchlorosilane (TMSCl)
-
Benzoyl chloride (BzCl)
-
Aqueous pyridine or dilute ammonium hydroxide
-
Standard solvents for work-up and chromatography (Methanol, Ethyl acetate, Hexanes)
Procedure:
-
Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove any residual water.[12]
-
Transient Silylation: Dissolve the dried deoxyadenosine in anhydrous pyridine under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath. Add TMSCl dropwise to silylate the 3' and 5' hydroxyl groups.[12]
-
N-Benzoylation: To the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.[12]
-
Deprotection of Silyl Ethers: Quench the reaction by slowly adding it to a mixture of ice and water. Add ammonia solution to hydrolyze the silyl ethers.[2]
-
Work-up and Purification: Extract the N⁶-benzoyl-2'-deoxyadenosine product with an organic solvent like dichloromethane. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or silica gel column chromatography.[2]
Protocol 2: Standard Automated Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, such as Controlled Pore Glass (CPG). The cycle is repeated for each monomer addition.[2][4]
-
Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed using a solution of a mild acid, typically dichloroacetic acid (DCA) in dichloromethane, to expose the free 5'-hydroxyl group.[1][4]
-
Coupling: The N⁶-benzoyl adenosine phosphoramidite monomer is activated (e.g., with tetrazole or DCI) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][4][]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride to prevent the formation of deletion mutants (n-1 sequences).[1][2]
-
Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a THF/water/pyridine mixture.[2][4]
Protocol 3: Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Cleavage and Base Deprotection: Transfer the CPG support to a sealed vial and add concentrated ammonium hydroxide. Heat the vial at 55 °C for 8-12 hours. This single step cleaves the oligonucleotide from the support, removes the benzoyl groups from the bases, and removes the cyanoethyl groups from the phosphate backbone.[2][15]
-
Purification: After cooling, the ammoniacal solution containing the deprotected oligonucleotide is removed. The crude product can then be desalted and purified by methods such as HPLC or PAGE.[4]
Mandatory Visualizations
Caption: Workflow for the N⁶-benzoylation of deoxyadenosine.
Caption: The four-step automated oligonucleotide synthesis cycle.
Caption: Post-synthesis cleavage and deprotection workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Depurination - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 15. benchchem.com [benchchem.com]
The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The rise of RNA-based therapeutics, including siRNA, mRNA vaccines, and antisense oligonucleotides, has underscored the critical need for precise and efficient methods of synthetic RNA production. At the forefront of this technology is phosphoramidite chemistry, a robust and automatable solid-phase synthesis method that enables the creation of high-purity RNA oligonucleotides with defined sequences.[1][2] This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry for RNA synthesis, complete with detailed experimental protocols, quantitative data for process optimization, and visual diagrams of the key chemical pathways and workflows.
Foundational Principles of Solid-Phase RNA Synthesis
Solid-phase synthesis using the phosphoramidite method is the cornerstone of modern oligonucleotide production.[1][2] This technique involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support, most commonly controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction and is defined by a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[1][2] This cyclical and highly efficient process is well-suited for automation.[3]
A critical challenge in RNA synthesis, as compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent undesired side reactions and chain cleavage.[1][4] The selection of the 2'-hydroxyl protecting group is a key determinant of coupling efficiency and the overall success of the synthesis.[1]
The Importance of Protecting Groups
To ensure the specific and controlled formation of the desired phosphodiester linkages, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[4]
-
5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[4][5]
-
Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent reactions at these sites.[4] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[4]
-
Phosphorus Moiety: The phosphoramidite is protected with a 2-cyanoethyl group, which is stable during the synthesis cycle but can be removed with a mild base during the final deprotection step.[4]
-
2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is the most critical aspect of RNA synthesis. The protecting group must be robust enough to remain intact throughout the entire synthesis and be removable under conditions that do not damage the RNA chain.[4][6] Commonly used groups include silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and the acetal-based group, 2'-bis(2-acetoxyethoxy)methyl (2'-ACE).[4][7][8]
The RNA Synthesis Cycle: A Step-by-Step Chemical Pathway
The synthesis of an RNA oligonucleotide is a carefully orchestrated sequence of chemical reactions. The following diagram illustrates the cyclical nature of this process.
Step 1: Deblocking (Detritylation)
The first step in each cycle is the removal of the 5'-DMT protecting group from the support-bound nucleoside or the growing oligonucleotide chain.[5] This is achieved by treating the solid support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[4][9] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[5]
Step 2: Coupling
In the coupling step, the next ribonucleoside phosphoramidite is added to the growing RNA chain. The phosphoramidite is activated by a catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), which protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing chain.[1][4][10] This reaction forms an unstable phosphite triester linkage.[3]
Step 3: Capping
To prevent the formation of deletion-mutant sequences, any unreacted 5'-hydroxyl groups are blocked in the capping step.[4][5] This is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst like 1-methylimidazole.[5][11] The resulting acetylated 5'-hydroxyl groups are unreactive in subsequent coupling steps.[5]
Step 4: Oxidation
The final step in the cycle is the oxidation of the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.[4][12] This is accomplished by treating the solid support with a solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[4][9] This stable phosphate linkage forms the backbone of the RNA molecule.
Quantitative Data for RNA Synthesis Optimization
The efficiency of each step in the synthesis cycle directly impacts the overall yield and purity of the final RNA oligonucleotide. The following tables summarize key quantitative data for optimizing RNA synthesis.
Table 1: Comparison of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group is critical for successful RNA synthesis, influencing coupling efficiency and deprotection conditions.[1]
| Protecting Group | Chemical Structure | Average Coupling Efficiency | Typical Coupling Time | Key Advantages |
| TBDMS (tert-butyldimethylsilyl) | Silyl ether | 98.5–99%[12] | Up to 6 minutes[12] | Well-established and widely used. |
| TOM (triisopropylsilyloxymethyl) | Silyl ether with a spacer | >99%[12] | ~2.5 minutes[4][12] | Reduced steric hindrance leading to higher coupling yields and shorter coupling times.[7][12] Stable to basic conditions, preventing 2'-5' linkage formation.[13] |
| ACE (2'-bis(2-acetoxyethoxy)methyl) | Acetal-based | >99%[8] | Fast | Rapid and complete deprotection under mild acidic conditions.[8] |
Table 2: Activator Performance in the Coupling Step
The activator plays a crucial role in the coupling step by protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group.
| Activator | Typical Concentration | Coupling Time | Key Characteristics |
| 1H-Tetrazole | 0.2–0.7 M[11] | Variable | Historically standard, but can be explosive in solid form.[14] |
| ETT (5-Ethylthio-1H-tetrazole) | 0.25 M[1] | 3-6 minutes[1] | Commonly used, provides a good balance of reactivity and stability.[10] |
| DCI (4,5-Dicyanoimidazole) | Up to 1.2 M | Variable | High solubility, less acidic than tetrazoles.[10] |
Table 3: Typical Yields and Purity
The overall yield of the full-length RNA product is highly dependent on the average stepwise coupling efficiency.
| Parameter | Typical Value | Notes |
| Stepwise Coupling Efficiency | 98.5% - >99% | Highly dependent on the 2'-OH protecting group, activator, and reaction conditions.[12][15] |
| Detritylation Efficiency | >99% | Incomplete detritylation can lead to deletion mutations.[16][17] |
| Final Purity (after purification) | >90% (PAGE)[18][19] >95% (HPLC)[18] | Purification method significantly impacts the final purity. |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of RNA synthesis, deprotection, and purification.
Automated Solid-Phase RNA Synthesis
This protocol outlines a standard automated synthesis cycle for a 1 µmol scale synthesis using 2'-TBDMS protected phosphoramidites.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[1]
-
Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.[1]
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[1]
-
Capping Solution A: Acetic anhydride in THF.
-
Capping Solution B: 1-Methylimidazole in THF.
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.[9]
-
Wash Solution: Anhydrous acetonitrile.
Protocol:
-
Deblocking: Deliver the deblocking solution to the synthesis column and incubate for 60-90 seconds to remove the 5'-DMT group. Wash the column with anhydrous acetonitrile.
-
Coupling: Deliver the phosphoramidite solution and the activator solution simultaneously to the synthesis column. Allow the coupling reaction to proceed for 3-6 minutes.[1][2] Wash the column with anhydrous acetonitrile.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), deliver the capping solutions to the column to acetylate any free 5'-hydroxyl groups. This step is usually completed in about 30 seconds.[1] Wash the column with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidation solution for approximately 30-60 seconds.[1] Wash the column with anhydrous acetonitrile. This completes one cycle of nucleotide addition.
-
Repeat the cycle until the desired RNA sequence is synthesized.
Cleavage and Deprotection
After the desired sequence is synthesized, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Protocol (for 2'-TBDMS protection):
-
Base and Phosphate Deprotection & Cleavage:
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1, v/v) (AMA).[20]
-
Heat the sealed vial at 65°C for 1.5 hours.[20]
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-TBDMS Deprotection:
-
Dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO (gentle heating at 65°C may be required).
-
Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Heat at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate buffer.
-
Purification of the Synthesized RNA
Purification is essential to remove failure sequences and other impurities. The two most common high-resolution methods are reversed-phase high-performance liquid chromatography (HPLC) and denaturing polyacrylamide gel electrophoresis (PAGE).
This method is often used for oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"). The hydrophobic DMT group allows for strong retention on a reversed-phase column, separating the full-length product from failure sequences that lack the DMT group.[1]
Procedure Outline:
-
Quenching: After the 2'-TBDMS deprotection, the reaction is quenched with a suitable buffer.
-
Column Equilibration: Equilibrate a C18 reversed-phase HPLC column.
-
Sample Loading and Elution: Load the quenched sample and elute with a gradient of an organic solvent (e.g., acetonitrile) in an ion-pairing buffer (e.g., triethylammonium acetate).[2]
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
Detritylation: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the final product, for example, by ethanol precipitation.[2]
PAGE separates oligonucleotides based on their size with single-nucleotide resolution.[5]
Procedure Outline:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel.[2]
-
Sample Loading: Load the crude, deprotected RNA sample.[2]
-
Electrophoresis: Run the gel until the desired separation is achieved.[2]
-
Visualization: Visualize the RNA bands using UV shadowing.[2][21]
-
Excision and Elution: Excise the band corresponding to the full-length product and elute the RNA from the gel slice.[2][21]
Overall Workflow and Logical Relationships
The entire process from synthesis to purified product can be visualized as a linear workflow.
Conclusion
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA, enabling the production of high-purity oligonucleotides for a wide range of research and therapeutic applications.[1] A thorough understanding of the underlying chemistry, careful selection of protecting groups and activators, and optimization of reaction conditions are paramount to achieving high yields of the desired RNA sequence. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in this dynamic and impactful field.
References
- 1. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. agilent.com [agilent.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Reagents for the preparation of two oligonucleotides per synthesis (TOPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Method of Oligonucleotide Purification [biosyn.com]
- 19. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 21. Protocol for PAGE Gel Purification [ibiblio.org]
The Core Mechanism of 2'-TBDMS-Bz-rA in Solid-Phase RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism and application of 2'-tert-butyldimethylsilyl (TBDMS) protected N6-benzoyl-riboadenosine (Bz-rA) phosphoramidite in solid-phase oligonucleotide synthesis. The use of the TBDMS protecting group for the 2'-hydroxyl function is a cornerstone of modern RNA synthesis, enabling the efficient and automated production of high-purity RNA oligonucleotides for a wide array of research, diagnostic, and therapeutic applications, including siRNA, CRISPR guide RNAs, and aptamers.
Principle of the Method
Solid-phase synthesis of RNA using 2'-O-TBDMS phosphoramidites is a cyclical process performed on an automated synthesizer.[1] The synthesis builds the RNA molecule in a 3' to 5' direction on a solid support, typically Controlled Pore Glass (CPG). Each cycle, which adds a single ribonucleotide, consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2] The bulky TBDMS group protects the 2'-hydroxyl of the ribose sugar throughout the synthesis, preventing unwanted side reactions and chain degradation.[1][3] The N6-benzoyl group (Bz) serves to protect the exocyclic amine of the adenine base. Following the completion of the oligonucleotide chain assembly, a two-step deprotection procedure is performed to remove all protecting groups and cleave the synthesized RNA from the solid support.[1]
Quantitative Data on Synthesis Performance
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The steric hindrance from the 2'-TBDMS group can present challenges, making the optimization of coupling parameters crucial.[3]
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Slightly lower than DNA synthesis (>99%) due to the steric bulk of the 2'-TBDMS group. A small decrease significantly impacts the final yield of long oligonucleotides.[3] |
| Coupling Time | 6 - 15 minutes | Longer coupling times are often required for 2'-TBDMS protected monomers compared to DNA synthesis to ensure high efficiency.[3][4] |
| Deprotection Time (Base & Phosphate) | 10 - 30 minutes | Using reagents like aqueous methylamine or a mixture of concentrated ammonium hydroxide and ethanol at elevated temperatures.[5][6] |
| Deprotection Time (2'-TBDMS) | 2.5 - 24 hours | Dependent on the fluoride reagent used. Triethylamine trihydrofluoride (TEA·3HF) is a common choice.[1][5][7] |
Experimental Protocols
Detailed methodologies for the key stages of solid-phase RNA synthesis using 2'-TBDMS-Bz-rA phosphoramidite are provided below. All reagents should be anhydrous and of synthesis grade.
Automated Solid-Phase Synthesis Cycle (1 µmol scale)
This protocol outlines a standard cycle on an automated DNA/RNA synthesizer.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).[1][2]
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.[2][8] Stronger activators are recommended to overcome the steric hindrance of the 2'-TBDMS group.[3]
-
Phosphoramidite Solution: 0.1 M solution of 5'-O-DMT-2'-O-TBDMS-N6-Bz-rA phosphoramidite in anhydrous acetonitrile.
-
Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[1]
-
Capping Reagent B: 16% N-Methylimidazole in THF.[1]
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[1]
-
Washing Solution: Anhydrous acetonitrile.[1]
Procedure:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution to expose the 5'-hydroxyl group.[1][2]
-
Washing: The solid support is washed thoroughly with anhydrous acetonitrile.[1]
-
Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group, forming a phosphite triester linkage.[1][2]
-
Washing: The solid support is washed with anhydrous acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with Capping Reagents A and B to prevent the formation of deletion mutants in subsequent cycles.[1][2]
-
Washing: The solid support is washed with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using the oxidizing solution.[1][2]
-
Washing: The solid support is washed with anhydrous acetonitrile.
-
This cycle is repeated until the desired RNA sequence is assembled.
Post-Synthesis Deprotection and Cleavage
This is a two-part process to remove all protecting groups and release the synthesized RNA from the solid support.
Part A: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
Reagents:
-
Aqueous methylamine (40%) or a mixture of concentrated ammonium hydroxide and 8M ethanolic methylamine (1:1 v/v).[5][6]
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-top vial.[5]
-
Add 1.0 - 1.5 mL of the cleavage solution to the vial.[1]
-
Seal the vial tightly and incubate at 65°C for 10-30 minutes.[2][5]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new sterile, RNase-free tube.
-
Evaporate the solution to dryness.
Part B: Removal of 2'-TBDMS Protecting Groups
Reagents:
-
Anhydrous Dimethylsulfoxide (DMSO).[1]
-
Triethylamine (TEA).[1]
-
Triethylamine trihydrofluoride (TEA·3HF).[1]
Procedure:
-
Dissolve the dried RNA pellet from Part A in anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary.[1]
-
Add TEA to the DMSO/RNA solution and mix gently.[1]
-
Add TEA·3HF to the mixture.[1]
-
Cool the reaction mixture on ice.
-
The fully deprotected RNA is then typically purified using methods such as HPLC or gel electrophoresis.
Visualizing the Workflow and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in solid-phase RNA synthesis.
Caption: The four-step automated solid-phase RNA synthesis cycle.
Caption: The two-part deprotection and purification workflow.
Caption: Logical relationship of components in the coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. academic.oup.com [academic.oup.com]
- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Chemical Properties and Stability of 2'-TBDMS-Bz-rA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as 2'-TBDMS-Bz-rA in the context of its core nucleoside structure. This document is intended to be a valuable resource for professionals in the fields of chemical biology, drug discovery, and oligonucleotide synthesis.
Core Chemical Properties
This compound is a chemically modified ribonucleoside derivative that serves as a crucial building block in the solid-phase synthesis of RNA oligonucleotides. The strategic placement of the tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl position of the ribose sugar and the benzoyl (Bz) group on the N6-amino group of adenine prevents undesirable side reactions during the phosphoramidite coupling steps of RNA synthesis.
Physicochemical Data
Quantitative data for the isolated this compound molecule is not extensively detailed in publicly available literature. The following table summarizes the available information for the corresponding phosphoramidite derivative, which is the commercially relevant form of this compound.
| Property | Value | Source |
| Chemical Formula | C₅₃H₆₆N₇O₈PSi | [1] |
| Molecular Weight | 988.19 g/mol | [1] |
| Appearance | Off-white solid/powder | [1] |
| Purity (HPLC) | Typically ≥95% | [1] |
| Storage Conditions | Refrigerated (0-10°C) or frozen (-20°C) under an inert atmosphere. | [1][2] |
Note: Specific properties such as melting point and solubility in various organic solvents are not consistently reported in the available literature.
Stability Profile
The stability of this compound is a critical factor in its successful application in RNA synthesis. The molecule's stability is primarily dictated by the lability of its protecting groups, the 2'-O-TBDMS and the N6-benzoyl groups, under different chemical conditions.
Stability of the 2'-O-TBDMS Group
The tert-butyldimethylsilyl group is a robust protecting group that is stable under the standard acidic and basic conditions encountered during oligonucleotide synthesis cycles. Its removal is specifically achieved through the use of fluoride ions.
| Condition | Stability | Notes |
| Acidic Conditions | Stable | Resistant to the mild acidic conditions used for the removal of the 5'-O-DMT group (e.g., trichloroacetic acid in dichloromethane).[3][4] |
| Basic Conditions (non-fluoride) | Stable | Generally stable to the basic conditions used for the removal of exocyclic amine protecting groups (e.g., aqueous ammonia, methylamine), although some loss can occur with prolonged exposure.[3] |
| Fluoride Ions | Labile | Readily cleaved by fluoride sources such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[3][5] |
Stability of the N6-Benzoyl Group
The benzoyl group is employed to protect the exocyclic amine of adenine. It exhibits stability in acidic media but is readily removed under basic conditions.
| Condition | Stability | Notes |
| Acidic Conditions | Stable | Withstands the acidic detritylation steps during oligonucleotide synthesis.[4] |
| Basic Conditions | Labile | Cleaved by treatment with aqueous ammonia or amine-based reagents like methylamine.[4][6] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. The following are generalized procedures that can be adapted for the analysis of this and similar compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for assessing the purity of this compound phosphoramidite. A reverse-phase method is typically employed.
Protocol:
-
Column: A C18 reverse-phase column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA).
-
Gradient: A linear gradient of increasing acetonitrile concentration.
-
Detection: UV detection at a wavelength appropriate for the adenine chromophore (typically around 260 nm).
-
Sample Preparation: The phosphoramidite is dissolved in a suitable organic solvent, such as acetonitrile, prior to injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
Protocol:
-
Sample Preparation: Dissolve the compound in an appropriate deuterated solvent (e.g., CDCl₃, CD₃CN).
-
¹H NMR: Provides information on the proton environment, including the characteristic signals for the TBDMS, benzoyl, and ribose protons.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
³¹P NMR: For the phosphoramidite derivative, a characteristic signal in the range of 148-150 ppm confirms the presence of the trivalent phosphorus.
Stability Assessment under Forced Degradation
To quantitatively assess the stability of this compound, forced degradation studies can be performed.
Protocol:
-
Sample Preparation: Prepare solutions of the compound in various buffers (e.g., pH 3, 7, 9) and at different temperatures (e.g., 4°C, 25°C, 50°C).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The degradation of the parent compound and the appearance of degradation products are monitored by HPLC.
-
Data Analysis: The degradation kinetics can be determined by plotting the concentration of the remaining parent compound against time, allowing for the calculation of the half-life under each condition.
Visualizations
Chemical Structure and Deprotection Pathway
The following diagram illustrates the key protecting groups on the this compound core structure and the general deprotection signaling pathway during RNA synthesis.
Caption: Deprotection pathway of this compound.
Experimental Workflow for Stability Analysis
The logical workflow for assessing the stability of this compound under forced degradation conditions is depicted below.
Caption: Workflow for stability analysis of this compound.
Conclusion
This compound is an essential reagent in the chemical synthesis of RNA. Its stability profile, characterized by the orthogonal nature of its protecting groups, allows for the controlled and efficient assembly of RNA oligonucleotides. While specific physicochemical data for the isolated molecule is not extensively documented, its properties can be inferred from its behavior in the context of RNA synthesis and from the known characteristics of its constituent protecting groups. The experimental protocols and workflows provided in this guide offer a framework for the analysis and stability assessment of this important compound, aiding researchers in its effective utilization and in the development of robust RNA-based therapeutics and research tools.
References
An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the myriad of options, silyl ethers have established themselves as a cornerstone for the temporary masking of hydroxyl functionalities. Their widespread adoption in academic and industrial research, particularly in the synthesis of complex natural products and active pharmaceutical ingredients, stems from their ease of formation, tunable stability, and mild deprotection conditions. This technical guide provides a comprehensive overview of common silyl ether protecting groups, their reaction mechanisms, relative stabilities, and detailed experimental protocols for their application.
Core Concepts of Silyl Ether Protection
Silyl ethers are formed by the reaction of an alcohol with a silyl halide (commonly a chloride or triflate) in the presence of a base.[1] The general structure is R-O-SiR'₃, where the nature of the R' substituents on the silicon atom dictates the steric and electronic properties of the protecting group, and consequently, its stability.[1][2]
The primary mechanism for the formation of silyl ethers from silyl chlorides is generally accepted to be an SN2-like reaction at the silicon center.[3] The alcohol acts as a nucleophile, attacking the electrophilic silicon atom. A base, such as imidazole or triethylamine, is typically employed to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the resulting acid byproduct.[2][3]
Deprotection, or the cleavage of the silyl ether to regenerate the alcohol, is most commonly achieved under acidic conditions or with a source of fluoride ions.[4][5] The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for fluoride-mediated cleavage.[6]
Comparative Data of Common Silyl Ethers
The selection of an appropriate silyl ether is a critical strategic decision in synthesis design, hinging on the stability of the protecting group towards various reaction conditions. The stability is primarily governed by the steric bulk of the substituents on the silicon atom.[7]
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[2][7][8]
Table 2: Common Conditions for Silyl Ether Deprotection
| Silyl Ether | Acidic Cleavage Conditions | Fluoride-Based Cleavage Conditions |
| TMS | 1 M HCl in MeOH, rt, 5-30 min[8] | TBAF in THF, rt, 1-4 h[8] |
| TES | 5-10% Formic acid in MeOH[9] | HF-Pyridine, THF, 0 °C[9] |
| TBDMS | AcOH/H₂O/THF (3:1:1), rt[10] | TBAF in THF, rt, 1-4 h[8] |
| TIPS | CSA in MeOH, rt | TBAF in THF, prolonged reaction time |
| TBDPS | More forcing acidic conditions | TBAF in THF, prolonged reaction time |
Abbreviations: HCl (Hydrochloric acid), MeOH (Methanol), rt (room temperature), TBAF (Tetrabutylammonium fluoride), THF (Tetrahydrofuran), AcOH (Acetic Acid), CSA (Camphorsulfonic Acid), HF (Hydrogen Fluoride).[7]
Experimental Protocols
The following are representative experimental procedures for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection. These protocols can be adapted for other silyl ethers and substrates with appropriate modifications.[1]
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
-
Materials:
-
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).[11]
-
Stir the solution at room temperature under an inert atmosphere.
-
Add TBDMSCl (1.1 eq) portion-wise to the solution.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[11]
-
Upon completion, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.[11]
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[11]
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the TBDMS ether.[11]
-
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
-
Materials:
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[8]
-
Add the TBAF solution dropwise to the stirred solution.[8]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[8]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[8]
-
Extract the mixture with diethyl ether or ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[8]
-
Visualizing Silyl Ether Chemistry
Diagrams of Signaling Pathways and Experimental Workflows
The logical relationships and workflows in silyl ether chemistry can be effectively visualized using diagrams.
Caption: General workflow for the formation of a silyl ether protecting group.
Caption: Deprotection pathways for silyl ethers.
Caption: Orthogonal deprotection strategy for TMS and TBDMS ethers.
Conclusion
Silyl ethers are indispensable tools in modern organic synthesis, offering a versatile and tunable platform for the protection of hydroxyl groups. A thorough understanding of their relative stabilities and the specific conditions required for their formation and cleavage is crucial for their successful implementation in the synthesis of complex molecules. The strategic selection of a particular silyl ether, guided by the principles outlined in this guide, can significantly enhance the efficiency and elegance of a synthetic route. As research in drug development and materials science continues to push the boundaries of molecular complexity, the judicious application of silyl ether protecting groups will undoubtedly remain a key enabling technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
The Cornerstone of RNA Synthesis: A Technical Guide to 2'-Hydroxyl Protection with TBDMS
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the strategic protection of the 2'-hydroxyl group of ribonucleosides is a critical determinant of success. Among the arsenal of protecting groups, the tert-butyldimethylsilyl (TBDMS) group has long been a mainstay, prized for its unique combination of stability and selective lability. This in-depth technical guide explores the core features of TBDMS protection, providing a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its performance.
Core Features of TBDMS Protection
The efficacy of the TBDMS group is rooted in several key characteristics that make it a preferred choice for RNA synthesis:
-
Robust Stability: The TBDMS group is stable to the acidic and basic conditions typically employed in automated oligonucleotide synthesis, preventing unwanted side reactions and ensuring the integrity of the growing RNA chain.[2] It is significantly more stable than smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES).[3]
-
Orthogonal Deprotection: A major advantage of the TBDMS group is its orthogonal deprotection strategy.[3] It can be selectively removed using fluoride ions without affecting other common protecting groups on the nucleobases or the phosphate backbone, which are typically cleaved under acidic or basic conditions.[4]
-
Commercial Availability: Phosphoramidites bearing the 2'-O-TBDMS group are widely commercially available, facilitating their routine use in automated RNA synthesis.[2]
-
Steric Hindrance: The bulkiness of the TBDMS group, while contributing to its stability, can also be a drawback. It can lead to slower and less efficient coupling reactions compared to less hindered 2'-protecting groups, a factor that becomes more significant in the synthesis of long RNA sequences.[5][6]
-
Potential for Migration: Under certain basic conditions, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position.[1] This isomerization can result in the formation of non-biological 2'-5' phosphodiester linkages, which can compromise the structure and function of the final RNA product. Careful control of reaction conditions is crucial to minimize this side reaction.
Comparative Analysis of 2'-Hydroxyl Protecting Groups
While TBDMS has been a workhorse in RNA synthesis, several alternative protecting groups have been developed to address some of its limitations. The choice of protecting group can significantly impact the efficiency and outcome of RNA synthesis, particularly for long or complex sequences.
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |
| TBDMS | Robust, well-established chemistry, commercially available.[2][6] | Steric bulk can lower coupling efficiency, potential for 2'-3' migration.[5][6] | Fluoride ions (TBAF, TEA·3HF).[2] |
| TOM | Less sterically hindered leading to higher coupling yields and shorter coupling times, stable to basic and weakly acidic conditions preventing migration.[7] | Requires specific deprotection conditions. | Mild acidic conditions.[7] |
| ACE | Readily removable under mild conditions.[6] | Synthesis of amidites is complex, incompatibility with glass materials on some synthesizers.[6] | Basic conditions.[6] |
| CEM | Low steric hindrance, completely removable under mild conditions, compatible with standard DNA synthesizers.[6] | Less established than TBDMS. | Mild conditions.[6] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of TBDMS protection in RNA synthesis. The following sections provide step-by-step methodologies for the protection of the 2'-hydroxyl group and its subsequent removal.
Protection of the 2'-Hydroxyl Group with TBDMS
The selective protection of the 2'-hydroxyl group in a ribonucleoside is a crucial first step. A common strategy involves the transient protection of the 3' and 5' hydroxyls, followed by silylation of the free 2'-hydroxyl.
Workflow for 2'-O-TBDMS Ribonucleoside Synthesis
Caption: General workflow for the synthesis of 2'-O-TBDMS protected ribonucleosides.
Protocol for 2'-O-Silylation:
-
Di-t-butylsilylene Protection: React the starting ribonucleoside with di-t-butylsilyl dichloride to form a cyclic silyl ether that protects the 3' and 5' hydroxyl groups.[1]
-
2'-O-Silylation: Introduce the TBDMS group at the now-free 2'-hydroxyl position using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst such as silver nitrate.[1]
-
Removal of Cyclic Silyl Protection: Selectively remove the di-t-butylsilylene group to yield the desired 2'-O-TBDMS protected ribonucleoside.[1]
Recent advancements have also described site-selective silylation methods using catalysts to directly protect the 2'-hydroxyl group in a single step, offering a more efficient route to these key monomers.[8]
Deprotection of the 2'-TBDMS Group
The final and critical step in RNA synthesis is the removal of all protecting groups to yield the final oligoribonucleotide. The TBDMS group is typically removed after the cleavage from the solid support and deprotection of the base and phosphate protecting groups.
Deprotection Workflow for Synthetic Oligoribonucleotides
Caption: Stepwise deprotection and purification of a synthetic oligoribonucleotide.
Protocol for 2'-TBDMS Deprotection (using TEA·3HF):
This protocol is a widely used and reliable method for the removal of the TBDMS group.[5][9]
-
Cleavage and Base Deprotection: Treat the solid support with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-17 hours, or with a solution of aqueous methylamine (AMA) at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[2][5][10]
-
Evaporation: After cleavage and deprotection, evaporate the solution to dryness.
-
Desilylation: Dissolve the dried oligonucleotide pellet in anhydrous DMSO. Add triethylamine (TEA) and triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[1][10]
-
Quenching and Precipitation: Cool the reaction mixture and precipitate the deprotected oligonucleotide by adding a solution of sodium acetate and n-butanol.[1][5]
-
Purification: The crude deprotected oligonucleotide can then be purified using standard techniques such as HPLC or gel electrophoresis.[9]
Alternative Deprotection using Tetrabutylammonium Fluoride (TBAF):
TBAF is another common reagent for TBDMS removal, though its performance can be variable due to water content.[10]
-
Desilylation: After cleavage, base deprotection, and evaporation, dissolve the dried oligonucleotide in a 1M solution of TBAF in THF and allow the reaction to proceed at room temperature for 12-24 hours.[2][5]
-
Quenching: Quench the reaction by adding a suitable buffer.
-
Desalting/Purification: The excess TBAF and other salts are typically removed by desalting or through purification methods like HPLC.[2]
Conclusion
The 2'-O-TBDMS protecting group remains a cornerstone of modern RNA synthesis, offering a reliable and well-characterized method for the production of synthetic oligonucleotides. While newer protecting groups offer advantages in terms of coupling efficiency and stability, the extensive body of knowledge and the commercial availability of TBDMS-protected phosphoramidites ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its chemical properties, coupled with optimized experimental protocols for its application and removal, is paramount for any scientist working in the field of nucleic acid chemistry. The careful selection of a 2'-hydroxyl protecting group, based on the specific requirements of the target RNA sequence, will ultimately dictate the success of the synthesis and the quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 10. glenresearch.com [glenresearch.com]
Methodological & Application
Standard Protocol for 2'-TBDMS-Bz-rA in RNA Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of ribonucleic acid (RNA) is a fundamental technique in modern molecular biology, with wide-ranging applications in therapeutics (siRNA, mRNA vaccines), diagnostics, and basic research.[1][2][3] The solid-phase phosphoramidite method is the gold standard for this process, enabling the automated synthesis of RNA oligonucleotides.[1][2] A key component of this methodology is the use of protecting groups to prevent unwanted side reactions, particularly at the 2'-hydroxyl position of the ribose sugar.[1][2] The tert-butyldimethylsilyl (TBDMS) group is a widely used and robust protecting group for the 2'-hydroxyl, offering stability during the synthesis cycles and allowing for selective removal post-synthesis.[2][4]
This document provides a detailed protocol for the use of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite (2'-TBDMS-Bz-rA) in automated solid-phase RNA synthesis.
Principle of the Method
Automated solid-phase RNA synthesis using this compound follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.[5][6][7] This cycle is performed on a solid support, typically Controlled Pore Glass (CPG).[2][4]
-
Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group for the coupling reaction.[1][7]
-
Coupling: The this compound phosphoramidite is activated and reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage.[1][6][7] Due to the steric hindrance of the 2'-TBDMS group, this step is critical for achieving high synthesis yields.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final RNA product.[1][7]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester linkage.[1][7]
Following the completion of the synthesis, a two-step deprotection procedure is carried out to remove the protecting groups from the nucleobases, the phosphate backbone, and finally, the 2'-TBDMS groups.[2][4]
Quantitative Data Presentation
The efficiency of each step in the RNA synthesis process is crucial for obtaining a high yield of the full-length product. The following table summarizes key quantitative data associated with the use of this compound phosphoramidite.
| Parameter | Typical Value | Notes |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Ensure the phosphoramidite is fully dissolved.[1] |
| Activator Concentration | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT) | BMT is often preferred for sterically hindered 2'-O-TBDMS phosphoramidites to enhance coupling efficiency.[4][8] |
| Coupling Time | 6 - 12 minutes | Longer coupling times may be necessary compared to DNA synthesis due to the steric bulk of the 2'-TBDMS group.[1][6] |
| Average Stepwise Coupling Efficiency | >98% - 99% | Near-quantitative coupling efficiency is critical for the synthesis of long oligonucleotides.[1][6] |
| Final Crude Purity (for a 20-mer) | ~85-95% | Purity is dependent on the coupling efficiency at each step. |
| Final Crude Purity (for a 100-mer) | ~27% | The cumulative effect of stepwise efficiency significantly impacts the purity of longer oligonucleotides.[2] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis (1 µmol scale)
This protocol outlines a standard cycle for an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.
Reagents:
-
Deblock Solution: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1]
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile[1][4]
-
Phosphoramidite Solution: 0.1 M 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine phosphoramidite in anhydrous acetonitrile[1]
-
Capping Solutions:
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine[1]
-
Wash Solution: Anhydrous acetonitrile
Procedure:
-
Detritylation: Flush the synthesis column with the deblock solution for 60-90 seconds to remove the 5'-DMT protecting group.
-
Wash: Wash the column thoroughly with anhydrous acetonitrile.
-
Coupling: Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. Allow the coupling reaction to proceed for 6-10 minutes.[1]
-
Wash: Wash the column with anhydrous acetonitrile.
-
Capping: Treat the column with the capping solutions to block any unreacted 5'-hydroxyl groups.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Oxidation: Introduce the oxidizer solution to the column to convert the phosphite triester to a phosphotriester.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Repeat: Repeat steps 1-8 for each subsequent nucleotide in the RNA sequence.
Protocol 2: Cleavage and Deprotection
This protocol is performed after the completion of the solid-phase synthesis.
Part A: Cleavage from Support and Deprotection of Base and Phosphate Groups
Reagents:
-
Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA)[2]
-
Sterile, RNase-free vials
Procedure:
-
Remove the synthesis column from the synthesizer and carefully transfer the solid support to a sterile, sealable vial.
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.[2]
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile, RNase-free tube.
-
Dry the RNA pellet using a vacuum concentrator.
Part B: Removal of 2'-TBDMS Protecting Groups
Reagents:
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary.[2][9][10]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[2][9][10]
-
Cool the reaction mixture on ice.
Protocol 3: Purification of the Deprotected RNA
Following deprotection, the crude RNA product requires purification to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are common purification methods.[4][8][11]
Visualizations
Caption: Workflow for RNA synthesis using this compound.
Caption: The phosphoramidite coupling reaction.
Caption: The two-step deprotection pathway for synthetic RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DMT-2′O-TBDMS-rA (bz) 亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.cn]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Step-by-Step Guide for the Synthesis of Oligonucleotides Using 2'-TBDMS-Bz-rA Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of 2'-O-tert-butyldimethylsilyl (TBDMS) protected benzoyl-rA (2'-TBDMS-Bz-rA) phosphoramidites in automated solid-phase RNA oligonucleotide synthesis. The TBDMS protecting group for the 2'-hydroxyl of the ribose is a cornerstone of modern RNA synthesis, offering a balance of stability during the synthesis cycles and selective removal post-synthesis.[1]
Principle of the Method
The synthesis of RNA oligonucleotides on an automated synthesizer is a cyclical process occurring on a solid support, typically Controlled Pore Glass (CPG) or polystyrene.[2] Each cycle, which adds a single nucleotide to the growing chain, consists of four primary steps: detritylation, coupling, capping, and oxidation.[1] The bulky TBDMS group on the 2'-hydroxyl position necessitates the use of potent activators to ensure high coupling efficiency. Following the completion of the oligonucleotide chain assembly, a two-step deprotection process is employed to cleave the RNA from the solid support, remove protecting groups from the nucleobases and phosphate backbone, and finally, remove the 2'-O-TBDMS groups.
Quantitative Data Summary
The efficiency of each step, particularly the coupling reaction, is critical for the successful synthesis of full-length RNA oligonucleotides. The steric hindrance from the 2'-TBDMS group can slightly lower coupling efficiencies compared to DNA synthesis.[3]
| Parameter | Typical Value | Notes |
| Stepwise Coupling Efficiency | > 98% | A seemingly small decrease in efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[3] |
| Recommended Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT) | Standard DNA synthesis activators like 1H-Tetrazole are less effective due to the steric bulk of the 2'-TBDMS group.[2][3][4] |
| Coupling Time | 3 - 10 minutes | Longer coupling times are generally required for RNA synthesis compared to DNA synthesis to overcome steric hindrance.[3][4] |
| Crude Purity (for a 100-mer) | ~27% | This highlights the importance of robust purification methods for obtaining high-purity RNA. |
Experimental Protocols
Part 1: Automated Solid-Phase Synthesis
This protocol outlines a standard cycle for an automated DNA/RNA synthesizer at a 1 µmol scale. All reagents must be anhydrous and of synthesis grade.
Reagents:
-
Detritylation: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[3]
-
Phosphoramidite Solution: 0.1 M this compound phosphoramidite in anhydrous acetonitrile
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile[1]
-
Capping:
-
Oxidation: 0.02 M Iodine in THF/Water/Pyridine[3]
-
Washing Solvent: Anhydrous acetonitrile
Synthesis Cycle:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the detritylation solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 shortmers) in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution.
-
Wash: The column is washed with anhydrous acetonitrile to remove residual reagents before initiating the next cycle.
These steps are repeated for each nucleotide in the desired sequence.
Caption: Automated RNA synthesis cycle using 2'-TBDMS phosphoramidites.
Part 2: Post-Synthesis Cleavage and Deprotection
This is a two-step process performed after the synthesis is complete.
Step A: Cleavage from Support and Base/Phosphate Deprotection
This step cleaves the RNA from the solid support and removes the protecting groups on the nucleobases (benzoyl group on adenine) and the phosphate backbone (β-cyanoethyl groups).
Materials:
-
RNA synthesis column containing the fully protected oligonucleotide
-
Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA)[1]
-
Sealable, sterile, RNase-free vials
-
Heating block
Procedure:
-
Remove the synthesis column from the synthesizer and carefully transfer the solid support into a sterile, sealable vial.[1]
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.[1]
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new sterile, RNase-free tube.
-
Dry the RNA pellet, for instance, by using an argon stream.[6]
Step B: 2'-O-TBDMS Group Removal
This critical step removes the silyl protecting groups from the 2'-hydroxyl positions of the ribose sugars. Triethylamine trihydrofluoride (TEA·3HF) is a commonly used and reliable reagent for this purpose.[6][4][7]
Materials:
-
Dried, partially deprotected RNA pellet from Step A
-
Anhydrous Dimethylsulfoxide (DMSO)[4]
-
Triethylamine (TEA)[4]
-
Triethylamine trihydrofluoride (TEA·3HF)[4]
-
Heating block
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)[4]
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary to fully dissolve the oligonucleotide.[1][4]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[1][4]
-
Cool the reaction mixture on ice.[1]
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer.[4]
The fully deprotected RNA is now ready for purification by methods such as HPLC.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2'-TBDMS-Bz-rA in siRNA and miRNA Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of small interfering RNAs (siRNAs) and microRNAs (miRNAs) is a cornerstone of modern molecular biology and therapeutic development. These small RNA molecules play crucial roles in gene regulation, making them powerful tools for research and promising candidates for novel therapeutics. The solid-phase phosphoramidite method is the gold standard for the synthesis of these oligonucleotides. A critical component in this process is the use of protected ribonucleoside phosphoramidites, among which 2'-O-tert-butyldimethylsilyl (TBDMS) protected monomers are widely employed for their stability and reliable performance.
This document provides detailed application notes and experimental protocols for the utilization of 5'-O-DMT-2'-O-TBDMS-N6-benzoyl-rA (2'-TBDMS-Bz-rA) and other corresponding ribonucleoside phosphoramidites in the synthesis of high-purity siRNA and miRNA. The benzoyl (Bz) protecting group on the adenine base is a standard protection strategy compatible with the overall synthesis and deprotection scheme.
Principle of 2'-O-TBDMS Protection in RNA Synthesis
The 2'-hydroxyl group of ribonucleosides is highly reactive and must be protected during oligonucleotide synthesis to prevent undesired side reactions, such as the formation of 2'-5' phosphodiester linkages and chain degradation. The TBDMS group offers several key advantages as a 2'-hydroxyl protecting group[1]:
-
Stability: It is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group at the beginning of each synthesis cycle and is also resistant to the basic conditions of the coupling and capping steps.[1]
The careful orchestration of protection and deprotection steps is paramount to achieving high yields of the desired full-length and biologically active RNA molecules.
Quantitative Data Summary
The efficiency of the synthesis and the purity of the final siRNA or miRNA product are critical for their biological activity and therapeutic efficacy. The following table summarizes typical quantitative data for the synthesis of a standard 21-mer siRNA oligonucleotide using 2'-O-TBDMS phosphoramidite chemistry on a 1 µmol scale.[1]
| Parameter | Typical Value | Notes |
| Starting Synthesis Scale | 1 µmol | A common starting scale for research and early development purposes. |
| Coupling Efficiency (per step) | 98.5% - 99% | High coupling efficiency is crucial for maximizing the yield of the full-length product.[2] |
| Crude Yield (OD₂₆₀) | 50 - 100 OD | This value can vary depending on the specific sequence and the overall efficiency of the synthesis.[1] |
| Full-Length Product in Crude Mixture | 70% - 85% | This percentage is highly dependent on the coupling efficiency at each step of the synthesis.[1] |
| Final Yield after Purification (OD₂₆₀) | 10 - 30 OD | The final yield after purification by methods such as HPLC, which removes shorter sequences and other impurities.[1] |
Experimental Protocols
The following protocols outline the key steps for the synthesis, deprotection, and purification of siRNA and miRNA using this compound and other corresponding phosphoramidites.
Solid-Phase Oligonucleotide Synthesis
This protocol describes the automated solid-phase synthesis of RNA oligonucleotides using standard β-cyanoethyl phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
5'-DMT-2'-O-TBDMS protected ribonucleoside phosphoramidites (A(Bz), C(Ac), G(iBu), U)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 5-benzylthio-1H-tetrazole (BTT) in acetonitrile)[3]
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid or dichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Workflow:
Caption: Automated solid-phase RNA synthesis cycle.
Procedure:
-
Synthesizer Setup: Load the required phosphoramidites, reagents, and the synthesis column containing the solid support onto the automated synthesizer.
-
Synthesis Program: Program the synthesizer with the desired RNA sequence and synthesis scale. A typical synthesis cycle consists of the following steps: a. Detritylation: Removal of the 5'-DMT protecting group with an acidic solution to free the 5'-hydroxyl group for the next coupling reaction. b. Coupling: Activation of the phosphoramidite with an activator (e.g., ETT or BTT) and subsequent coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-6 minutes is typically used.[3] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
-
Chain Elongation: Repeat the synthesis cycle until the desired full-length RNA sequence is assembled.
-
Final Detritylation (Optional): The final 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Cleavage and Deprotection
This two-step process first removes the base and phosphate protecting groups and cleaves the oligonucleotide from the solid support, followed by the removal of the 2'-TBDMS groups.
Workflow for Deprotection:
Caption: Two-step deprotection workflow for synthetic RNA.
Procedure:
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a solution of aqueous ammonia and 40% aqueous methylamine (1:1 v/v) (AMA) to the vial.[4]
-
Seal the vial tightly and heat at 65°C for 15 minutes.[4]
-
Cool the vial on ice and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Step 2: 2'-TBDMS Group Removal
-
To the dried oligonucleotide pellet, add anhydrous DMSO to dissolve the RNA. Gentle heating at 65°C for a few minutes may be required.[3]
-
Add triethylamine trihydrofluoride (TEA·3HF).[3]
-
Incubate the mixture at 65°C for 2.5 hours.[3]
-
After incubation, cool the reaction mixture.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) for subsequent cartridge purification or prepare for desalting.[3]
Purification of siRNA and miRNA
High-performance liquid chromatography (HPLC) is the most common method for purifying synthetic RNA to achieve the high purity required for biological applications.
Methods:
-
Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on their net negative charge, which is proportional to their length. It is very effective at separating full-length products from shorter, truncated sequences.[2]
-
Reversed-Phase (RP) HPLC: Separates oligonucleotides based on their hydrophobicity. This method is particularly useful for "DMT-on" purification, where the hydrophobic DMT group is retained on the full-length product, allowing for its separation from "DMT-off" failure sequences.[2]
-
PAGE Purification: Denaturing polyacrylamide gel electrophoresis (PAGE) offers high-resolution separation based on size and is often used for demanding applications requiring extremely pure RNA.[]
General HPLC Purification Protocol (Anion-Exchange):
-
Equilibrate the AEX-HPLC column with the starting buffer.
-
Dissolve the crude, deprotected RNA in an appropriate aqueous buffer.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a salt gradient (e.g., sodium perchlorate).
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the main peak (full-length product).
-
Desalt the collected fractions using size-exclusion chromatography or ethanol precipitation.
-
Quantify the purified RNA by measuring its absorbance at 260 nm.
Duplex Formation (Annealing)
For siRNA, the purified complementary sense and antisense strands must be annealed to form the functional double-stranded duplex.
Procedure:
-
Resuspend the purified sense and antisense strands in an RNase-free annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).[1]
-
Mix equimolar amounts of the sense and antisense strands.
-
Heat the mixture to 95°C for 5 minutes.[1]
-
Allow the mixture to cool slowly to room temperature over 1-2 hours to facilitate proper annealing.[1]
-
The resulting siRNA duplex is ready for use or can be stored at -20°C or -80°C.
RNA Interference (RNAi) Signaling Pathway
The synthesized and purified siRNA duplex can be used to induce gene silencing through the RNAi pathway.
Caption: Simplified signaling pathway of RNA interference (RNAi).
Conclusion
References
Synthesis of Ribozymes and Aptamers Using 2'-TBDMS-Bz-rA Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ribozymes and aptamers utilizing 2'-O-tert-butyldimethylsilyl (TBDMS) protected phosphoramidites, with a specific focus on the incorporation of N6-Benzoyl-2'-O-TBDMS-Adenosine (2'-TBDMS-Bz-rA). This methodology is a cornerstone for the production of high-purity, functionally active RNA molecules for a wide range of research, diagnostic, and therapeutic applications.
Introduction
The chemical synthesis of long and structured RNA molecules such as ribozymes and aptamers is a critical technology in modern molecular biology and drug development. The phosphoramidite method, adapted for solid-phase RNA synthesis, is the gold standard for this purpose. A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent undesired side reactions. The tert-butyldimethylsilyl (TBDMS) group is a widely adopted and robust protecting group for the 2'-hydroxyl position, offering a balance of stability during the synthesis cycles and selective removal post-synthesis.[1]
The this compound phosphoramidite is a crucial building block for incorporating adenosine into the growing RNA chain. The benzoyl (Bz) protecting group on the exocyclic amine of adenine and the TBDMS group on the 2'-hydroxyl ensure the fidelity of the synthesis. This document outlines the principles of solid-phase RNA synthesis using 2'-TBDMS chemistry and provides detailed protocols for synthesis, deprotection, and purification of the final ribozyme and aptamer products.
Principle of the Method
Solid-phase synthesis of RNA using 2'-TBDMS phosphoramidites is a cyclical process performed on an automated synthesizer. The growing RNA chain is assembled on a solid support, typically Controlled Pore Glass (CPG). Each cycle of nucleotide addition consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[1]
Following the completion of the synthesis, a two-step deprotection procedure is performed. The first step involves cleavage of the RNA from the solid support and removal of the protecting groups from the nucleobases and the phosphate backbone using a basic solution. The second step employs a fluoride-containing reagent to specifically remove the 2'-O-TBDMS groups from every ribonucleotide in the chain.[1]
Quantitative Data on Synthesis Performance
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length RNA product, especially for long sequences like those of many ribozymes and aptamers. The following tables summarize key quantitative data related to the synthesis of RNA using 2'-TBDMS phosphoramidites.
| Parameter | Typical Value | Notes |
| Stepwise Coupling Efficiency | 98.5 - 99.5% | Dependent on the activator, coupling time, and phosphoramidite quality.[2][3] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole | ETT is a commonly used activator.[1][4] 5-Benzylmercapto-1H-tetrazole can provide faster and more efficient coupling.[5][6] |
| Coupling Time | 3 - 10 minutes | Longer coupling times may be required for sterically hindered phosphoramidites like 2'-TBDMS-protected monomers.[2] |
| Crude Purity (for a 40-mer) | ~50-60% | The final purity of the crude product is highly dependent on the stepwise coupling efficiency. |
| Crude Purity (for a 100-mer) | ~27% | Demonstrates the importance of high stepwise efficiency for the synthesis of long RNAs.[1] |
| 2'-O-Protecting Group | Relative Coupling Efficiency | Deprotection Conditions | Key Advantages |
| TBDMS | Good | Fluoride-based (e.g., TEA·3HF, TBAF) | Well-established chemistry, good balance of stability and reactivity.[7] |
| TOM | Slightly Higher than TBDMS | Fluoride-based (e.g., TBAF) | The oxymethyl spacer reduces steric hindrance, potentially leading to higher coupling efficiency, especially for long RNA synthesis.[8][9] |
| 2'-ACE | High | Acidic conditions | Allows for purification with the 2'-protecting group intact, which can improve handling and purity. |
Experimental Protocols
Part 1: Solid-Phase Synthesis of RNA
This protocol outlines the automated solid-phase synthesis of a ribozyme or aptamer on a 1 µmol scale using an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite (and other required 2'-TBDMS protected phosphoramidites: rC(Ac), rG(iBu), rU)
-
Solid support (e.g., CPG loaded with the first nucleoside)
-
Anhydrous acetonitrile
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile
-
Capping Reagent A: Acetic anhydride/2,6-lutidine/THF
-
Capping Reagent B: 16% N-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water
Procedure:
-
Synthesizer Setup: Install the phosphoramidite vials, solid support column, and all reagent bottles on the synthesizer. Ensure all solutions are fresh and anhydrous.
-
Synthesis Program: Program the synthesizer to perform the following four-step cycle for each nucleotide addition:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution to expose the 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite (or other phosphoramidite) and activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group, forming a phosphite triester linkage. A coupling time of 6-10 minutes is recommended.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle until the desired ribozyme or aptamer sequence is assembled.
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Part 2: Deprotection of the Synthesized RNA
This two-step protocol is performed after the completion of the solid-phase synthesis.
Step A: Cleavage from Support and Base/Phosphate Deprotection
Materials:
-
Synthesis column containing the fully protected RNA
-
Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA)
-
Sterile, RNase-free vials
-
Heating block
Procedure:
-
Transfer the solid support from the synthesis column to a sterile, sealable vial.
-
Add 1.0 - 1.5 mL of AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new sterile, RNase-free tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Step B: Removal of 2'-O-TBDMS Protecting Groups
Materials:
-
Dried, partially deprotected RNA pellet from Step A
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary.
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.
-
Add 75 µL of TEA·3HF to the mixture.
-
Incubate the reaction at 65°C for 2.5 hours.[1]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding an appropriate quenching buffer. The RNA is now fully deprotected and ready for purification.
Part 3: Purification of the Synthesized Ribozyme or Aptamer
High-performance liquid chromatography (HPLC) is a common method for purifying synthetic RNA to a high degree of purity. Both anion-exchange and reversed-phase HPLC can be used.
Anion-Exchange HPLC:
-
Separates RNA molecules based on their net negative charge.
-
Excellent for resolving full-length product from shorter failure sequences.
Reversed-Phase HPLC:
-
Separates RNA based on hydrophobicity.
-
Often used for "DMT-on" purification, where the hydrophobic DMT group on the full-length product allows for its separation from "DMT-off" failure sequences.
The choice of purification method will depend on the length of the RNA, the desired purity, and the downstream application. For many applications, a combination of purification methods may be necessary to achieve the required purity.
Visualizations
Caption: Workflow for the solid-phase synthesis and deprotection of ribozymes and aptamers.
Caption: Two-step deprotection scheme for synthetic RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 6. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Note: Protocol for the Deprotection of RNA Synthesized with 2'-TBDMS-Bz-rA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules for a wide range of applications, including siRNA, ribozymes, and aptamers. A common and robust method for RNA synthesis utilizes phosphoramidite chemistry with the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the ribose sugar. The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of adenosine (rA). The successful synthesis of functional RNA oligonucleotides is critically dependent on the final deprotection steps, which must efficiently remove all protecting groups without causing degradation of the RNA chain.
This application note provides a detailed, two-step protocol for the deprotection of RNA synthesized using 2'-O-TBDMS and N6-benzoyl-adenosine (Bz-rA) protecting groups. The protocol is designed to ensure high-yield recovery of pure, full-length RNA.
Deprotection Workflow Overview
The deprotection of RNA synthesized with 2'-TBDMS-Bz-rA is a sequential, two-stage process. The first stage involves the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and the phosphate backbone. The second stage is the specific removal of the 2'-O-TBDMS silyl group. This stepwise approach is crucial to prevent RNA degradation that can occur if the 2'-hydroxyl is prematurely deprotected under basic conditions.[1][2]
Caption: Workflow for the two-step deprotection of this compound protected RNA.
Experimental Protocols
This protocol is adapted for a standard 0.2–1 µmol scale synthesis. All reagents should be of the highest quality and RNase-free. It is essential to use sterile techniques, especially after the initial cleavage step, to prevent RNA degradation.[3]
Step 1: Cleavage from Solid Support and Deprotection of Base and Phosphate Groups
This initial step utilizes a basic solution to cleave the succinate linker connecting the RNA to the solid support, remove the β-cyanoethyl protecting groups from the phosphate backbone via β-elimination, and remove the benzoyl protecting groups from the adenosine bases.[1] A mixture of concentrated aqueous ammonia and methylamine (AMA) is highly effective for this purpose.[4][5]
Materials:
-
RNA synthesized on a solid support (e.g., CPG) in a synthesis column or vial.
-
Ammonium hydroxide/methylamine (AMA) solution: A 1:1 (v/v) mixture of concentrated aqueous ammonia (28–30%) and 40% aqueous methylamine.[4] Alternatively, a 1:1 mixture of concentrated aqueous ammonia and 8M ethanolic methylamine can be used.[1]
-
Sealable, sterile polypropylene vials.
Procedure:
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a sterile, sealable polypropylene vial.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[3][4] For oligos containing base-labile groups, deprotection with ammonium hydroxide/ethanol (3:1) at room temperature for 4-17 hours may be necessary.[3][5]
-
After incubation, cool the vial on ice for 10 minutes before carefully opening it in a fume hood.[4]
-
Using a sterile pipette, transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile polypropylene tube.
-
Rinse the solid support with 2 x 0.25 mL of RNase-free water and add the rinses to the supernatant.[3]
-
Evaporate the combined solution to dryness using a vacuum concentrator (e.g., SpeedVac). If the final purification will be DMT-on, use a stream of nitrogen or a vacuum manifold without heat to prevent the loss of the DMT group.[3][6]
Step 2: Deprotection of the 2'-O-TBDMS Group
This step employs a fluoride reagent to specifically cleave the silyl ether bond of the 2'-O-TBDMS group. Triethylamine tris(hydrofluoride) (TEA·3HF) is preferred over tetrabutylammonium fluoride (TBAF) as it is more reliable and compatible with downstream DMT-on purification methods.[1][3][7] Anhydrous conditions are crucial for the efficiency of this reaction.[8]
Materials:
-
Dried, partially deprotected RNA from Step 1.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Triethylamine (TEA).
-
Triethylamine tris(hydrofluoride) (TEA·3HF).
-
Glen-Pak™ RNA Quenching Buffer (or equivalent).
Procedure (for DMT-on purification):
-
Completely dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for approximately 5 minutes to aid dissolution.[3]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[3]
-
Add 75 µL of TEA·3HF to the solution.[3]
-
Incubate the mixture at 65°C for 2.5 hours.[3]
-
Immediately before purification, cool the reaction mixture and add 1.75 mL of Glen-Pak™ RNA Quenching Buffer to the deprotected RNA solution.[3] The sample is now ready for cartridge purification.
Procedure (for DMT-off desalting):
-
Fully redissolve the dried RNA pellet in 100 µL of anhydrous DMSO, heating at 65°C for about 5 minutes if needed.[3]
-
Add 125 µL of TEA·3HF, mix well, and heat to 65°C for 2.5 hours.[3]
-
Briefly cool the solution in a freezer before proceeding to desalting by precipitation (e.g., with n-butanol).[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the deprotection protocol.
Table 1: Step 1 - Cleavage and Base/Phosphate Deprotection
| Reagent | Composition | Volume (for 0.2-1 µmol scale) | Temperature | Duration | Notes |
| AMA (Standard) | 1:1 (v/v) Aqueous NH₄OH / 40% Aqueous Methylamine | 1.5 - 2.0 mL | 65°C | 10 - 15 min | Recommended for standard and "UltraFast" monomers.[3][4] |
| Ammonium Hydroxide/Ethanol (Mild) | 3:1 (v/v) Aqueous NH₄OH / Ethanol | 1.5 mL | Room Temp. | 4 - 17 hours | For base-labile modifications.[2][3][5] |
Table 2: Step 2 - 2'-O-TBDMS Deprotection
| Protocol | Reagent | Volume | Temperature | Duration | Purpose |
| DMT-on Purification | Anhydrous DMSO | 115 µL | 65°C | 2.5 hours | Preparation for cartridge-based purification.[3] |
| Triethylamine (TEA) | 60 µL | ||||
| TEA·3HF | 75 µL | ||||
| DMT-off Desalting | Anhydrous DMSO | 100 µL | 65°C | 2.5 hours | Preparation for precipitation/desalting.[3] |
| TEA·3HF | 125 µL |
Conclusion
The successful deprotection of synthetic RNA is critical for its biological activity. The two-step protocol presented here, utilizing an initial ammoniacal cleavage followed by a fluoride-based desilylation, is a reliable method for deprotecting RNA synthesized with 2'-TBDMS and Bz-rA protecting groups. Adherence to the specified conditions, particularly the use of anhydrous reagents in the second step, will ensure a high yield of full-length, functional RNA suitable for a variety of research, diagnostic, and therapeutic applications.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Note: Recommended Activators for High-Efficiency Coupling of 2'-TBDMS-Bz-rA Phosphoramidites
Audience: Researchers, scientists, and drug development professionals involved in RNA oligonucleotide synthesis.
Introduction: The synthesis of RNA oligonucleotides using the phosphoramidite method is a foundational technology for therapeutics (siRNA, mRNA vaccines), diagnostics, and molecular biology research.[1] The use of 2'-O-tert-butyldimethylsilyl (TBDMS) as a protecting group for the 2'-hydroxyl function is a widely adopted strategy. However, the steric bulk of the TBDMS group poses a significant challenge to the crucial coupling step, demanding the use of potent activators to achieve the near-quantitative efficiency required for the synthesis of long, high-purity oligonucleotides.[1][2] An inefficient coupling step leads to a higher prevalence of failure sequences (n-1 shortmers), dramatically reducing the yield of the full-length product and complicating downstream purification.[3] This document provides a comparative analysis of recommended activators, detailed experimental protocols for their evaluation, and best practices for using 2'-TBDMS-Bz-rA phosphoramidites.
Mechanism of Phosphoramidite Coupling Activation
The phosphoramidite coupling reaction is a two-step process initiated by the activator. The activator, a weak acid, first protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.[4][5] This protonation converts the amino group into a good leaving group. Subsequently, either the activator's conjugate base or the 5'-hydroxyl group of the growing oligonucleotide chain displaces the diisopropylamine, forming a highly reactive intermediate.[5][] This activated monomer then rapidly reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming the desired phosphite triester linkage.[1] An effective activator must balance sufficient acidity to initiate the reaction without causing premature detritylation of the monomer in solution.[2][7]
References
Application Notes and Protocols for the Incorporation of 2'-TBDMS-Bz-rA into Modified RNA Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-tert-butyldimethylsilyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (2'-TBDMS-Bz-rA) into synthetic RNA oligonucleotides. This document outlines the key considerations, experimental protocols, and comparative data for researchers engaged in the synthesis of modified RNA for therapeutic and research applications.
The use of 2'-TBDMS for hydroxyl protection is a well-established and cost-effective method in solid-phase RNA synthesis. The benzoyl (Bz) protecting group for the N6-amino group of adenosine offers robustness during the synthesis cycles and can be reliably removed during the deprotection steps.[1]
Data Presentation
Table 1: Comparison of Common N6-Protecting Groups for Adenosine in 2'-TBDMS RNA Synthesis
| Protecting Group | Structure | Relative Deprotection Rate | Common Deprotection Conditions | Key Considerations |
| Benzoyl (Bz) | Acyl | Standard | Ammonium hydroxide/ethanol (3:1, v/v) at 55 °C for 8-16 hours or AMA at 65°C for 10-15 minutes.[2][3] | Robust and widely used; requires standard deprotection times. |
| Phenoxyacetyl (Pac) | Acyl | Fast | Ethanolic Ammonia at room temperature for 2 hours (selective cleavage).[1] | Milder deprotection conditions, useful for sensitive modifications. |
| Acetyl (Ac) | Acyl | Standard | Ammonium hydroxide/ethanol (3:1, v/v) at 55 °C for 8-16 hours.[1] | Standard deprotection conditions. |
| Isobutyryl (iBu) | Acyl | Standard | Ammonium hydroxide/ethanol (3:1, v/v) at 55 °C for 8-16 hours.[1] | Standard deprotection conditions. |
Table 2: Typical Coupling Efficiencies and Conditions for 2'-TBDMS Phosphoramidites
| Parameter | Recommendation | Expected Outcome & Notes |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile.[4][5] | Ensures sufficient reagent for the coupling reaction. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT).[6][7][8] | Stronger activators are required to overcome the steric hindrance of the 2'-TBDMS group.[5][6] |
| Coupling Time | 6 - 10 minutes.[4] | Longer coupling times compared to DNA synthesis are necessary due to steric hindrance.[1] |
| Stepwise Coupling Efficiency | >98%.[5] | A slight decrease in efficiency significantly impacts the yield of full-length product, especially for longer oligonucleotides.[5] |
Table 3: Quantitative Deprotection Data for N-Benzoyl Deoxyadenosine (as a model for rA)
| Deprotection Reagent | Temperature | Half-life (t½) of Benzoyl Group Removal |
| Aqueous Methylamine | Room Temperature | < 7 minutes |
| Ethanolic Ammonia | Room Temperature | > 24 hours |
| Ammonium Hydroxide | 55 °C | ~ 4 hours |
Data adapted from a study on deoxyadenosine, which serves as a good estimate for ribonucleoside deprotection kinetics. Actual times for RNA may vary slightly.[6]
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis Cycle
This protocol describes a single cycle for the addition of a this compound monomer to a growing RNA chain on a solid support.
Materials:
-
5'-O-DMT-2'-O-TBDMS-Bz-rA phosphoramidite
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Anhydrous Acetonitrile
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (0.25 M ETT in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Pyridine/THF)
-
Capping Solution B (16% N-Methylimidazole/THF)
-
Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine)
Procedure (performed on an automated DNA/RNA synthesizer):
-
Deblocking (Detritylation): The 5'-O-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution, exposing the 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite and activator solution are simultaneously delivered to the synthesis column. The reaction is allowed to proceed for 6-10 minutes to form a phosphite triester linkage.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.
-
Wash: The solid support is washed thoroughly with anhydrous acetonitrile.
-
Repeat: The cycle is repeated for each subsequent nucleotide in the desired RNA sequence.
Protocol 2: Cleavage and Deprotection of the Synthesized RNA
This protocol outlines the two-stage process for cleaving the RNA from the solid support and removing all protecting groups.
Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
Materials:
-
CPG solid support with synthesized RNA
-
Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1.5 mL of AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2] This step cleaves the RNA from the support and removes the cyanoethyl phosphate protecting groups and the N-benzoyl groups.[9]
-
Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.
-
Wash the CPG support with a small volume of sterile water or an ethanol/acetonitrile/water mixture and combine the washes with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
Step 2: Removal of 2'-O-TBDMS Protecting Groups
Materials:
-
Dried, partially deprotected RNA oligonucleotide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer)
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be required to fully dissolve the oligonucleotide.
-
Add 60 µL of TEA to the solution and mix gently.
-
Add 75 µL of TEA·3HF to the solution.
-
Incubate the mixture at 65°C for 2.5 hours.
-
Cool the reaction mixture and add 1.75 mL of quenching buffer to stop the reaction.
-
The crude RNA is now ready for purification by methods such as HPLC or cartridge purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis of Long RNA Oligonucleotides using TBDMS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in CRISPR-based gene editing, RNA interference (RNAi), and the development of RNA therapeutics. Solid-phase synthesis using phosphoramidite chemistry with tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl protecting group is a widely adopted and robust method. The TBDMS group offers stability throughout the synthesis cycles and can be selectively removed under specific fluoride-mediated conditions.[1]
This document provides a comprehensive guide to the solid-phase synthesis of long RNA oligos using TBDMS chemistry. It includes detailed experimental protocols, quantitative data for optimizing synthesis parameters, and troubleshooting guidance to address common challenges.
The Solid-Phase RNA Synthesis Cycle
Automated solid-phase RNA synthesis is a cyclical process that involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.[1] This method simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[1] Each cycle of nucleotide addition consists of four key reactions: detritylation, coupling, capping, and oxidation.[1][2]
-
Detritylation (Deblocking): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside or the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1][3]
-
Coupling: The activated 2'-TBDMS-protected ribonucleoside phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[1][3] The bulky nature of the 2'-TBDMS group can sterically hinder this reaction, often necessitating the use of potent activators and longer coupling times to achieve high efficiency.[4]
-
Capping: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of deletion mutants (sequences missing a nucleotide) in the final product.[1]
-
Oxidation: The unstable phosphite triester linkage formed during coupling is converted to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.[1][3]
This four-step cycle is repeated until the desired RNA sequence is assembled. The efficiency of each coupling step is critical for the successful synthesis of full-length, long RNA oligonucleotides.[1]
Quantitative Data for Synthesis Optimization
The efficiency of long RNA synthesis is influenced by several factors, including the choice of activator, coupling time, and the solid support. The following tables provide quantitative data to aid in the optimization of these parameters.
Table 1: Comparison of Activators for 2'-O-TBDMS Phosphoramidite Coupling
The choice of activator significantly impacts the coupling efficiency and the time required for each coupling step. While 1H-Tetrazole is a standard for DNA synthesis, its performance is often suboptimal for the sterically hindered 2'-O-TBDMS RNA monomers.[5]
| Activator | pKa | Recommended Coupling Time with 2'-O-TBDMS Phosphoramidites | Reported Coupling Efficiency | Key Characteristics |
| 1H-Tetrazole | 4.9[5] | 10 - 15 minutes[5] | Lower than more potent activators | Standard for DNA synthesis, less effective for sterically hindered RNA.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28[6] | 6 - 10 minutes[7] | >98% | A more acidic and potent activator, commonly used for RNA synthesis.[6] |
| 5-Benzylmercapto-1H-tetrazole (BMT) | N/A | ~5 minutes | >99% | Enables fast and highly efficient coupling.[8][9] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[6] | 10 - 15 minutes | >98% | Less acidic than ETT, suitable for larger-scale syntheses to minimize detritylation of the incoming phosphoramidite.[6] |
Table 2: Impact of Solid Support Pore Size on Synthesis Length
The pore size of the solid support is a critical factor for the synthesis of long oligonucleotides. As the oligonucleotide chain elongates, it can block the pores of the support, hindering reagent access and reducing synthesis efficiency.
| CPG Pore Size | Recommended Maximum Oligonucleotide Length |
| 500 Å | Up to 50mer |
| 1000 Å | 75-100mer |
| 2000 Å | >100mer |
Table 3: Deprotection Reagents for 2'-O-TBDMS Group Removal
The final step in RNA synthesis is the removal of all protecting groups. The 2'-O-TBDMS group is typically removed using a fluoride reagent.
| Reagent | Common Concentration | Typical Conditions | Advantages | Disadvantages |
| Tetrabutylammonium Fluoride (TBAF) | 1M in THF | Room temperature for 8-24 hours[10] | Effective when anhydrous. | Highly sensitive to water, which can lead to incomplete reactions.[10] |
| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or in a solvent mixture (e.g., with NMP or DMSO) | 65°C for 1.5-2.5 hours[10] | More reliable and less sensitive to moisture than TBAF.[10] | Requires heating. |
Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis, deprotection, and purification of long RNA oligonucleotides using TBDMS chemistry.
Protocol 1: Automated Solid-Phase RNA Synthesis (1 µmol Scale)
This protocol outlines a standard cycle for an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.
Materials and Reagents:
-
Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A(Bz), G(ibu), C(Ac), and U phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[3]
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane.[3]
-
Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[3]
-
Capping Reagent B: 16% N-Methylimidazole in THF.[3]
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 70:20:10 v/v/v).[3]
-
Washing Solution: Anhydrous acetonitrile.
-
Solid Support: Controlled Pore Glass (CPG) with the appropriate pore size for the target oligonucleotide length, pre-loaded with the first nucleoside.
Procedure:
-
Synthesizer Setup: Install the phosphoramidite vials and the solid support column on the synthesizer. Ensure all reagent bottles are filled with fresh solutions.
-
Synthesis Program: Program the synthesizer to perform the following cycle for each nucleotide addition: a. Detritylation: Treat the solid support with the deblocking solution to remove the 5'-DMT group. b. Washing: Thoroughly wash the solid support with anhydrous acetonitrile. c. Coupling: Deliver the 2'-TBDMS phosphoramidite monomer and activator solution to the synthesis column. A coupling time of 6-10 minutes is recommended when using ETT. d. Washing: Wash the solid support with anhydrous acetonitrile. e. Capping: Treat the solid support with Capping Reagents A and B to block unreacted 5'-hydroxyl groups. f. Washing: Wash the solid support with anhydrous acetonitrile. g. Oxidation: Treat the solid support with the oxidizing solution to convert the phosphite triester to a phosphate triester. h. Washing: Wash the solid support with anhydrous acetonitrile.
-
Repeat Cycle: Repeat the synthesis cycle until the desired RNA sequence is assembled.
-
Final Detritylation (Optional): Depending on the purification strategy, the final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 2: Cleavage and Deprotection of RNA Oligonucleotides
This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of the nucleobase, phosphate, and 2'-hydroxyl protecting groups.
Part A: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups
Materials:
-
Solid support with synthesized RNA from Protocol 1.
-
Ammonia/Methylamine (AMA) solution: 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Sterile, RNase-free microcentrifuge tubes or vials.
-
Heating block.
-
Centrifugal evaporator (SpeedVac).
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.[3]
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[3]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new sterile, RNase-free tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Part B: 2'-O-TBDMS Group Removal
Materials:
-
Dried, partially deprotected RNA pellet from Part A.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Heating block.
-
Quenching buffer (e.g., 3M Sodium Acetate or Glen-Pak RNA Quenching Buffer).
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary to fully dissolve the oligonucleotide.[3]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[3]
-
Add 75 µL of TEA·3HF to the mixture.[3]
-
Incubate the reaction at 65°C for 2.5 hours.[3]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding an appropriate quenching buffer. The fully deprotected RNA is now ready for purification.
Protocol 3: Purification and Analysis of Long RNA Oligonucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of synthetic oligonucleotides.
Analytical HPLC for Purity Assessment:
-
Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C8 or C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B (e.g., 5-65% B over 30 minutes) is used to elute the oligonucleotides.
-
Detection: Monitor the elution at 260 nm.
-
Analysis: The chromatogram will show a major peak for the full-length product and smaller peaks for failure sequences. The purity can be estimated by integrating the peak areas.
Purification by HPLC:
-
Reversed-Phase (RP-HPLC): This method is effective for purifying DMT-on oligonucleotides, as the hydrophobic DMT group provides good separation of the full-length product from failure sequences.[11] However, its resolution decreases for oligonucleotides longer than 50 bases.[12]
-
Anion-Exchange (AEX-HPLC): This technique separates oligonucleotides based on the number of phosphate groups and is useful for purifying longer oligos (40-100 bases).[11] It is also effective for purifying sequences that may form secondary structures.[11]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high-resolution separation based on size and is recommended for purifying oligonucleotides longer than 60 bases, resulting in purity levels of 95-99%.[12][13]
Experimental Workflows and Diagrams
The following diagrams illustrate the key workflows in the solid-phase synthesis of long RNA oligonucleotides using TBDMS chemistry.
Troubleshooting
The synthesis of long RNA oligonucleotides can be challenging. Below are some common issues and their potential solutions.
Low Overall Yield:
-
Cause: Inefficient coupling of 2'-TBDMS-protected phosphoramidites due to steric hindrance.
-
Solution:
-
Use a more potent activator such as ETT or BMT.
-
Increase the coupling time.
-
Ensure all reagents, especially the phosphoramidites and activator, are anhydrous.
-
Incomplete Deprotection:
-
Cause: The 2'-O-TBDMS group is resistant to removal.
-
Solution:
-
Use a fresh, high-quality fluoride reagent (e.g., TEA·3HF).
-
Ensure the deprotection reaction is carried out at the recommended temperature (e.g., 65°C) to help denature any secondary structures in the RNA that may hinder reagent access.[7]
-
If using TBAF, ensure it is anhydrous, as water can significantly reduce its effectiveness.[14]
-
Presence of n-1 Sequences:
-
Cause: Incomplete coupling at one or more steps during the synthesis.
-
Solution:
-
Optimize the coupling step as described above.
-
Ensure the capping step is efficient to terminate any unreacted chains.
-
Conclusion
The solid-phase synthesis of long RNA oligonucleotides using TBDMS chemistry is a powerful and versatile technique. By carefully optimizing the synthesis cycle, selecting the appropriate reagents and solid support, and employing robust deprotection and purification protocols, researchers can successfully produce high-quality long RNA oligos for a wide range of applications in research, diagnostics, and therapeutics. This guide provides the necessary information and protocols to achieve this goal.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. atdbio.com [atdbio.com]
- 5. benchchem.com [benchchem.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. kulturkaufhaus.de [kulturkaufhaus.de]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. atdbio.com [atdbio.com]
- 12. labcluster.com [labcluster.com]
- 13. idtdna.com [idtdna.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
Post-Synthesis Processing of Oligonucleotides with 2'-TBDMS-Bz-rA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis processing of RNA oligonucleotides containing the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group and N6-benzoyl-2'-O-TBDMS-adenosine (Bz-rA). The successful deprotection and purification of synthetic RNA is a critical step to ensure the integrity and biological activity of the final product.
The post-synthesis workflow for oligonucleotides synthesized with 2'-TBDMS and standard base protecting groups, such as benzoyl (Bz) for adenine, is a two-step process. The first step involves cleavage of the oligonucleotide from the solid support and removal of the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone. The second, crucial step is the specific removal of the TBDMS group from the 2'-hydroxyl positions.
Deprotection Workflow Overview
A stepwise deprotection strategy is essential for obtaining high-purity, full-length RNA oligonucleotides. The overall process can be visualized as follows:
Caption: General workflow for post-synthesis processing of 2'-TBDMS protected RNA.
Key Experimental Protocols
Protocol 1: Cleavage from Solid Support and Deprotection of Base and Phosphate Groups
This initial deprotection step removes the benzoyl (Bz) group from adenine and other base-labile protecting groups, as well as the cyanoethyl groups from the phosphate backbone, while cleaving the oligonucleotide from the solid support. Two common methods are presented below.
Method A: Ammonium Hydroxide/Methylamine (AMA) Treatment (UltraFast)
This method is rapid and efficient, particularly when acetyl-protected cytidine (Ac-C) is used during synthesis.[1]
Materials:
-
Dried synthesis column containing the oligonucleotide on CPG support.
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine).[1]
-
Sterile, RNase-free microcentrifuge tubes.
-
Heating block.
Procedure:
-
Remove the synthesis column from the synthesizer and carefully transfer the CPG support to a sterile 2 mL screw-cap microcentrifuge tube.
-
Add 1.5 mL of AMA solution to the tube.[1]
-
Seal the tube tightly and incubate at 65°C for 10 minutes.[1]
-
Cool the tube on ice for 5 minutes.
-
Carefully open the tube in a fume hood.
-
Transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new sterile tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Method B: Ethanolic Ammonium Hydroxide Treatment (Standard)
This method is a more traditional approach and is suitable for a wider range of base-protecting groups.
Materials:
-
Dried synthesis column containing the oligonucleotide on CPG support.
-
Concentrated ammonium hydroxide/ethanol (3:1, v/v).[2]
-
Sterile, RNase-free microcentrifuge tubes.
-
Heating block or oven.
Procedure:
-
Transfer the CPG support to a sterile 2 mL screw-cap microcentrifuge tube.
-
Add 1.5 mL of the ammonium hydroxide/ethanol solution.
-
Seal the tube tightly and incubate at 55°C for 17 hours.[2] This extended incubation is necessary for the removal of standard base protecting groups.[2]
-
Cool the tube to room temperature.
-
Transfer the supernatant to a new sterile tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
| Parameter | AMA Treatment (UltraFast) | Ethanolic Ammonium Hydroxide (Standard) |
| Reagent | 1:1 Ammonium Hydroxide/40% Methylamine | 3:1 Ammonium Hydroxide/Ethanol |
| Temperature | 65°C | 55°C |
| Incubation Time | 10 minutes[1] | 17 hours[2] |
| Compatibility | Ideal with Ac-C protected monomers[1] | Broader compatibility with standard protecting groups |
Table 1. Comparison of Cleavage and Base/Phosphate Deprotection Methods.
Protocol 2: Removal of 2'-O-TBDMS Protecting Groups
The removal of the silyl protecting groups is a critical step that must be performed after the base and phosphate deprotection to prevent RNA degradation under basic conditions.[3] Triethylamine trihydrofluoride (TEA·3HF) is a preferred reagent over tetrabutylammonium fluoride (TBAF) as it is more tolerant to moisture and compatible with downstream purification methods like DMT-on cartridge purification.[1][4]
Materials:
-
Dried, partially deprotected RNA oligonucleotide from Protocol 1.
-
Anhydrous Dimethylsulfoxide (DMSO).[5]
-
Triethylamine (TEA).[5]
-
Triethylamine trihydrofluoride (TEA·3HF).[5]
-
Heating block or water bath.
-
RNA quenching buffer (for cartridge purification).[5]
Procedure (DMT-on Purification):
-
Add 115 µL of anhydrous DMSO to the dried RNA pellet.[5]
-
Heat at 65°C for 5 minutes to ensure the oligonucleotide is fully dissolved.[5]
-
Add 60 µL of TEA to the solution and mix gently.[5]
-
Add 75 µL of TEA·3HF to the mixture.[5]
-
Cool the reaction to room temperature.
-
For cartridge-based purification, quench the reaction by adding 1.75 mL of RNA quenching buffer.[5] The fully deprotected RNA is now ready for purification.
Procedure (DMT-off Purification):
-
Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO.[1]
-
Add 125 µL of TEA·3HF.
-
Heat at 65°C for 2.5 hours.[1]
-
The fully deprotected RNA can be precipitated or directly purified.
| Parameter | DMT-on Protocol | DMT-off Protocol |
| Reagents | DMSO, TEA, TEA·3HF | DMSO, TEA·3HF |
| Volume of DMSO | 115 µL[5] | 100 µL[1] |
| Volume of TEA | 60 µL[5] | N/A |
| Volume of TEA·3HF | 75 µL[5] | 125 µL[1] |
| Temperature | 65°C[1][5] | 65°C[1] |
| Incubation Time | 2.5 hours[1][5] | 2.5 hours[1] |
| Post-reaction Step | Quenching for cartridge purification[5] | Precipitation or direct purification |
Table 2. Protocols for 2'-O-TBDMS Deprotection.
Deprotection Mechanism
The chemical transformations during the deprotection process are crucial for obtaining the final, biologically active RNA molecule.
Caption: Key chemical transformations in the two-step deprotection process.
Purification of the Final Oligonucleotide
Following deprotection, the crude RNA oligonucleotide must be purified to remove truncated sequences, protecting group remnants, and salts. Common purification methods include High-Performance Liquid Chromatography (HPLC) and cartridge-based purification.
-
Anion-Exchange HPLC: Separates oligonucleotides based on charge, which is proportional to their length. This method is effective for purifying full-length sequences from shorter failure sequences.[3]
-
Reversed-Phase HPLC: Separates oligonucleotides based on hydrophobicity. This is particularly useful for "DMT-on" purification, where the lipophilic 5'-DMT group is retained on the full-length product, allowing it to be strongly retained on the column while truncated sequences without the DMT group are washed away.[3]
-
Cartridge Purification: A rapid method for desalting and purifying DMT-on oligonucleotides. The principle is similar to reversed-phase HPLC.
The choice of purification method depends on the length of the RNA, the required purity, and the intended application.[6] For many applications, a combination of anion-exchange and reversed-phase HPLC may be necessary to achieve the desired purity.[6]
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the post-synthesis processing of RNA oligonucleotides containing 2'-TBDMS-Bz-rA. The use of AMA for rapid base and phosphate deprotection, coupled with the efficient and moisture-tolerant TEA·3HF for TBDMS removal, offers a robust and reliable workflow for modern RNA synthesis.[5] Careful adherence to these protocols is essential to ensure the integrity and biological activity of the synthesized RNA oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with 2'-TBDMS-Bz-rA
Welcome to the technical support center for troubleshooting issues related to RNA synthesis utilizing 2'-TBDMS-Bz-rA phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments, with a focus on overcoming low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using 2'-TBDMS protected phosphoramidites like this compound?
The main challenge stems from the steric hindrance caused by the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl of the ribose sugar.[1][2] This bulkiness can impede the coupling reaction between the phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain, leading to lower coupling efficiencies compared to DNA synthesis.[1][2]
Q2: What is a typical coupling efficiency for 2'-TBDMS phosphoramidites, and how does it impact the final yield?
While DNA synthesis can achieve coupling efficiencies greater than 99%, RNA synthesis with 2'-TBDMS amidites typically has slightly lower efficiencies, ideally above 98%.[1] A small decrease in stepwise efficiency can drastically reduce the yield of the full-length product (FLP). For example, for a 30-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can reduce the theoretical maximum yield of the full-length product from approximately 75% to just 55%.[1]
Q3: How does moisture affect coupling efficiency?
Moisture is a primary cause of low coupling efficiency.[1][3] Water reacts with the activated phosphoramidite, competing with the 5'-hydroxyl of the growing oligonucleotide chain.[1] It can also hydrolyze the phosphoramidite before it is delivered to the synthesis column. Therefore, maintaining strictly anhydrous conditions for all reagents and solvents is critical.[1] Acetonitrile, in particular, should ideally contain less than 30 ppm of water.[1][4]
Q4: Can the choice of activator significantly impact the synthesis?
Absolutely. Standard activators used in DNA synthesis, like 1H-Tetrazole, are often not potent enough to overcome the steric hindrance of the 2'-TBDMS group.[1][5] More powerful activators are required to achieve high coupling efficiencies in reasonable timeframes.[1][6][7] Using an inappropriate activator can lead to low coupling efficiency and an increase in n-1 shortmers.[1]
Troubleshooting Guide
Issue 1: Low Overall Yield of Full-Length RNA Product
If your final analysis (e.g., by HPLC or Mass Spectrometry) shows a low yield of the desired full-length oligonucleotide, consider the following causes and solutions.
Potential Cause 1: Reagent Quality and Handling
-
Degraded Phosphoramidites: The this compound phosphoramidite may have degraded due to age, improper storage, or exposure to moisture.[1] Phosphoramidite solutions in acetonitrile have limited stability.[1]
-
Suboptimal Activator: The activator may be weak, degraded, or inappropriate for RNA synthesis.[1]
-
Wet Solvents: The acetonitrile used for reagent preparation and washes may contain too much water.[1]
Recommended Solutions:
-
Use Fresh Reagents: Always use fresh, high-quality phosphoramidites and activators.[1][3] Dissolve phosphoramidites just prior to use if possible.
-
Ensure Anhydrous Conditions: Use anhydrous grade acetonitrile for all reagent preparations and washes.[1] Consider using molecular sieves in your solvent bottles and perform reagent transfers under an inert gas atmosphere (e.g., Argon).[1]
-
Select a Potent Activator: For 2'-TBDMS amidites, stronger activators are recommended.[1] Refer to the data table below for options.
Potential Cause 2: Suboptimal Synthesis Protocol
-
Insufficient Coupling Time: The time allowed for the coupling reaction may be too short to overcome the steric hindrance of the 2'-TBDMS group.
-
Inadequate Reagent Concentration: The concentration of the phosphoramidite or activator may be too low.[1]
Recommended Solutions:
-
Optimize Coupling Time: Extend the coupling time. Coupling times of 6-10 minutes are common for 2'-TBDMS amidites.[1][2]
-
Increase Reagent Concentration: Ensure phosphoramidite and activator solutions are at the recommended concentrations (see table below).
-
Consider Double Coupling: For particularly difficult couplings, a second delivery of the phosphoramidite and activator can significantly improve efficiency.[8][9]
Troubleshooting Workflow for Low Coupling Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solutions for Incomplete TBDMS Deprotection in RNA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyldimethylsilyl (TBDMS) deprotection step in RNA synthesis. This resource is intended for researchers, scientists, and drug development professionals to help ensure the synthesis of high-quality RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the function of the TBDMS group in RNA synthesis?
The tert-butyldimethylsilyl (TBDMS) group serves as a crucial protecting group for the 2'-hydroxyl function of the ribose sugar during the chemical synthesis of RNA.[1] Its primary role is to prevent undesirable side reactions at this position during the phosphoramidite coupling steps.[1] The removal of the TBDMS group, known as deprotection, is a critical final step to yield the functional RNA molecule.[1]
Q2: What are the primary reagents used for TBDMS deprotection?
The two most common reagents for removing the 2'-O-TBDMS group are Tetrabutylammonium Fluoride (TBAF) and Triethylamine Trihydrofluoride (TEA·3HF).[1] TBAF is typically used in a 1M solution with an organic solvent like Tetrahydrofuran (THF) at room temperature.[1] TEA·3HF is often used with a solvent like N-methylpyrrolidinone (NMP) or Dimethylsulfoxide (DMSO) at an elevated temperature (e.g., 65°C).[1]
Q3: What are the most common issues encountered during TBDMS deprotection?
The most frequent challenges are incomplete deprotection of the 2'-hydroxyl groups and degradation of the RNA backbone.[1] Low recovery of the final product after purification is also a common problem.[1] These issues can arise from suboptimal reaction conditions, reagent quality, or the presence of contaminants.[1][2]
Q4: How can I detect incomplete TBDMS deprotection?
Incomplete TBDMS deprotection can be identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]
-
HPLC Analysis: In reversed-phase (RP) HPLC, incompletely deprotected RNA species will typically elute later than the fully deprotected product due to the increased hydrophobicity from the remaining TBDMS groups.[3]
-
Mass Spectrometry (MS) Analysis: MS analysis will show a mass that is higher than the expected molecular weight of the desired RNA product. Each remaining TBDMS group adds approximately 114 Da to the mass of the oligonucleotide.[3]
Q5: Can the RNA sequence affect the efficiency of TBDMS deprotection?
Yes, the secondary structure of the RNA oligonucleotide can hinder the access of the deprotection reagent to the TBDMS groups.[2] Performing the deprotection reaction at a higher temperature (e.g., 65°C) can help to denature the RNA and improve deprotection efficiency.[2] Additionally, G-rich sequences can be challenging as the protecting group on guanine is often the most difficult to remove, potentially requiring longer deprotection times.[3]
Troubleshooting Guide
This guide addresses specific problems that may arise during the TBDMS deprotection step.
Issue 1: Incomplete Deprotection Observed by HPLC/MS
-
Possible Cause 1: Degraded or Wet Fluoride Reagent.
-
Possible Cause 2: Suboptimal Reaction Time or Temperature.
-
Solution: Ensure that the deprotection reaction is carried out for the recommended time and at the correct temperature. For complex or G-rich sequences, extending the reaction time may be necessary.[3]
-
-
Possible Cause 3: RNA Secondary Structure.
-
Solution: Perform the deprotection at an elevated temperature (e.g., 65°C) to disrupt secondary structures and improve reagent accessibility.[2]
-
Issue 2: Low Yield of Full-Length RNA and Presence of Shorter Fragments
-
Possible Cause 1: RNA Degradation during Deprotection.
-
Solution: This can be caused by premature removal of the TBDMS group during the initial basic deprotection step (e.g., with ammonium hydroxide), which exposes the 2'-hydroxyl group and makes the phosphodiester backbone susceptible to cleavage.[6] Using milder basic deprotection conditions or ensuring the TBDMS group is stable during this step is crucial. The two-step deprotection strategy is designed to prevent this.[7]
-
-
Possible Cause 2: Inefficient Product Recovery.
-
Solution: Optimize the purification method (e.g., precipitation, desalting, or HPLC) to ensure efficient recovery of the final product.[8]
-
Data Presentation: TBDMS Deprotection Reagent Comparison
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Tetrabutylammonium Fluoride (TBAF) | 1 M in THF, Room Temperature[1] | Effective at room temperature. | Highly sensitive to water content, which can lead to incomplete deprotection.[1][4] May require longer reaction times. |
| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or with DMSO/NMP, 65°C[1] | Less sensitive to water, often resulting in faster and cleaner reactions.[1][5] Generally leads to higher yields.[1] | Requires elevated temperatures. |
Experimental Protocols
Protocol 1: Standard TBDMS Deprotection using TEA·3HF (DMT-off)
This protocol is a robust method suitable for most RNA oligonucleotides where the 5'-DMT group has been removed.
Materials:
-
Dried, cleaved, and base-deprotected RNA oligonucleotide pellet
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine Trihydrofluoride (TEA·3HF)
-
Heating block
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Fully redissolve the dried RNA pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for about 5 minutes to ensure complete dissolution.[8]
-
Add 125 µL of TEA·3HF to the solution and mix well.[8]
-
Heat the mixture at 65°C for 2.5 hours.[8]
-
Cool the reaction tube briefly in a freezer.[8]
-
The fully deprotected RNA is now ready for desalting or purification.
Protocol 2: UltraFast Deprotection of DMT-off RNA using AMA and TEA·3HF
This protocol is suitable for the rapid deprotection of standard RNA oligonucleotides.
Materials:
-
RNA oligonucleotide synthesized on a solid support (e.g., CPG)
-
Ammonia/Methylamine (AMA) solution (1:1 v/v)[7]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine Trihydrofluoride (TEA·3HF)
-
Heating block
-
SpeedVac or centrifugal evaporator
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Cleavage and Base Deprotection: a. Transfer the solid support containing the synthesized RNA to a sealable vial. b. Add 1.0 mL of AMA solution for a 1 µmol scale synthesis.[7] c. Heat the sealed vial at 65°C for 10-15 minutes.[7] d. Cool the vial to room temperature and transfer the supernatant to a new sterile tube. e. Evaporate the solution to dryness using a SpeedVac.[7]
-
2'-O-TBDMS Group Removal: a. Redissolve the dried RNA pellet in 100 µL of anhydrous DMSO.[7] b. Add 125 µL of TEA·3HF to the solution.[7] c. Heat the mixture at 65°C for 2.5 hours.[7] d. Cool the reaction tube briefly. e. The fully deprotected RNA is now ready for purification.[7]
Visualizations
Caption: A general workflow for the two-step deprotection of TBDMS-protected RNA.
Caption: Troubleshooting logic for incomplete TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: TBDMS Protecting Groups in RNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tert-butyldimethylsilyl (TBDMS) protecting groups in their experiments, with a specific focus on preventing 2'- to 3'-silyl migration in ribonucleosides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the TBDMS group in RNA synthesis?
The tert-butyldimethylsilyl (TBDMS) group is a critical protecting group for the 2'-hydroxyl (2'-OH) of ribonucleosides.[1] Its main function is to prevent unwanted side reactions at this position during the phosphoramidite coupling cycle. The unprotected 2'-hydroxyl group can interfere with the desired 3'-to-5' phosphodiester bond formation, which can lead to chain branching and cleavage of the RNA strand.[1] The TBDMS group is stable under the acidic and basic conditions of the synthesis cycles and can be selectively removed at the end of the synthesis using a fluoride source.[1]
Q2: What is 2'- to 3'-silyl migration and why is it problematic?
2'- to 3'-silyl migration is an intramolecular isomerization reaction where the TBDMS group moves from the 2'-hydroxyl to the 3'-hydroxyl of the ribonucleoside.[1] This migration is a significant issue because if it occurs in the phosphoramidite monomer, it can lead to the formation of unnatural 2'-5' phosphodiester linkages during oligonucleotide synthesis instead of the native 3'-5' linkages.[1][2] This compromises the structural integrity and biological function of the final RNA product.[2]
Q3: What factors promote 2'- to 3'-silyl migration?
Several factors can promote the unwanted migration of the TBDMS group:
-
Basic Conditions: The migration is known to occur under basic conditions.[2][3]
-
Protic Solvents: Protic solvents, especially methanol, significantly accelerate the rate of isomerization. The migration is much slower in aprotic solvents like dry dimethylformamide (DMF), pyridine, or chloroform.
-
Silica Gel: The acidic surface of silica gel used in chromatography can also induce migration.
-
Nucleobase Structure: The rate of migration can be influenced by the ribonucleoside's base. For instance, isomerization is generally faster for uridine and adenosine derivatives compared to cytidine and guanosine derivatives.
Q4: Are there alternative protecting groups that are less prone to migration?
Yes, several alternative 2'-hydroxyl protecting groups have been developed to minimize or eliminate the issue of silyl migration. One of the most common alternatives is the 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group.[2][4] The TOM group is generally more stable and less prone to migration, offering higher coupling efficiencies, especially for the synthesis of long RNA sequences.[4][5] Another option is the 2'-bis(2-acetoxyethoxy)methyl (ACE) protecting group.[5]
Troubleshooting Guides
Issue 1: Presence of 2'-5' linkages in the final RNA product.
-
Symptom: Analysis of the synthesized oligonucleotide by enzymatic digestion (e.g., with nuclease P1 followed by alkaline phosphatase) and subsequent HPLC or LC-MS analysis reveals the presence of 2'-5' linked dinucleotides.
-
Possible Cause: 2'- to 3'-silyl migration occurred during the synthesis of the 2'-O-TBDMS protected ribonucleoside phosphoramidite monomers.[5]
-
Troubleshooting and Prevention:
-
Solvent Choice: During the synthesis and purification of the TBDMS-protected nucleosides, strictly use anhydrous aprotic solvents such as DMF, THF, or acetonitrile.[6] Avoid protic solvents like methanol and ethanol.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of migration.
-
pH Control: Avoid strongly basic conditions during workup and purification. Use buffered solutions where necessary.
-
Purification Method: Minimize contact time with silica gel during column chromatography. Consider alternative purification methods like recrystallization if possible.
-
Monomer Quality Control: Before use in oligonucleotide synthesis, verify the isomeric purity of the 2'-O-TBDMS phosphoramidite monomers using high-resolution analytical techniques.
-
Issue 2: Low yield of full-length RNA and observation of shorter fragments.
-
Symptom: HPLC or gel electrophoresis analysis of the crude, deprotected RNA shows a low yield of the desired full-length product and a significant number of shorter RNA fragments.[1]
-
Possible Cause: Premature removal of the 2'-TBDMS group during the base deprotection step (e.g., with aqueous ammonia) can expose the 2'-hydroxyl group, making the adjacent phosphodiester bond susceptible to cleavage.[1][7]
-
Troubleshooting and Prevention:
-
Milder Deprotection Conditions: Instead of standard aqueous ammonia, use a milder deprotection cocktail. A commonly used mixture is ammonium hydroxide/ethanol (3:1 v/v) at 55°C for 12-17 hours.[7] This has been shown to reduce chain cleavage to less than 1%.[7]
-
Use of More Labile Base Protecting Groups: Employing more base-labile protecting groups on the nucleobases allows for gentler deprotection conditions, which in turn helps to keep the 2'-TBDMS group intact.[7]
-
Quantitative Data Summary
The rate of 2'- to 3'-TBDMS migration is highly dependent on the solvent and the nucleoside. The following table summarizes relative migration rates based on qualitative descriptions in the literature.
| Nucleoside Derivative | Solvent | Relative Rate of Migration | Reference |
| Uridine | Methanol | Fast | |
| Uridine | Ethanol | Slower than Methanol | |
| Uridine | Aprotic Solvents (dry DMF, Pyridine, THF, Chloroform) | Extremely Slow | |
| Adenosine | Methanol | Fast | |
| Cytidine | Methanol | Slower than Uridine and Adenosine | |
| Guanosine | Methanol | Slower than Uridine and Adenosine |
Experimental Protocols
Protocol 1: General Procedure for 2'-O-TBDMS Protection of Ribonucleosides
This protocol describes a general method for the selective protection of the 2'-hydroxyl group.
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be anhydrous.[6]
-
Reaction Setup:
-
Dissolve the ribonucleoside in anhydrous pyridine or a mixture of pyridine and DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane. Minimize the time the compound spends on the silica gel to reduce the risk of silyl migration.
Protocol 2: Deprotection of 2'-O-TBDMS Group
The removal of the TBDMS group is a critical final step in RNA synthesis.
Method A: Using Tetrabutylammonium Fluoride (TBAF)
-
Preparation: Dissolve the TBDMS-protected RNA in anhydrous tetrahydrofuran (THF).[8]
-
Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1 equivalents per silyl group) dropwise to the stirred solution at room temperature.[8]
-
Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC or HPLC until the starting material is consumed.[8]
-
Workup:
-
Quench the reaction with a saturated aqueous ammonium chloride solution.[8]
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Method B: Using Triethylamine Trihydrofluoride (TEA·3HF)
This reagent is often preferred due to its lower sensitivity to moisture.[2]
-
Deprotection: Treat the silylated RNA with a solution of triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMSO and TEA.
-
Heating: Heat the reaction mixture (e.g., at 65°C) for a specified time (e.g., 2.5 hours), monitoring for completion.
-
Workup: Quench the reaction and purify the deprotected RNA using standard procedures such as desalting or HPLC.
Visualizations
References
Technical Support Center: Purification of Crude RNA Synthesized with 2'-TBDMS-Bz-rA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude RNA synthesized using 2'-TBDMS-Bz-rA chemistry.
Troubleshooting Guides
This section addresses common issues encountered during the purification of synthetic RNA.
Problem 1: Low Yield of Purified RNA
Symptoms:
-
The final quantity of RNA is significantly lower than expected based on the synthesis scale.
-
Low absorbance reading at 260 nm (A260).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotection: Residual 2'-TBDMS or base-protecting groups can lead to inaccurate quantification and loss during purification. | - Ensure complete removal of the TBDMS group by using fresh, high-quality fluoride reagents like triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[1] - Optimize deprotection time and temperature. For sterically hindered sequences, increasing the temperature to 65°C may be necessary.[1] |
| RNA Degradation: RNA is susceptible to degradation by RNases. | - Maintain an RNase-free environment. Use RNase-free tips, tubes, and reagents. Wear gloves at all times. - Add RNase inhibitors to your solutions where appropriate. |
| Precipitation Issues: Inefficient precipitation of the RNA after deprotection can lead to significant loss. | - Ensure the correct ratio of alcohol (ethanol or isopropanol) and salt is used for precipitation. - Chill the solution sufficiently (-20°C or lower) to facilitate precipitation. - After centrifugation, carefully decant the supernatant without disturbing the RNA pellet. |
| Loss During Purification Step: The chosen purification method may not be optimal for the specific RNA sequence or scale. | - For PAGE purification, ensure efficient elution from the gel slice. Crushing the gel and using an appropriate elution buffer can improve recovery. - For HPLC, optimize the collection window for the main peak to avoid loss of product. - With solid-phase extraction cartridges, ensure the RNA is efficiently eluted by using the recommended elution buffer and volume. |
Problem 2: Poor Purity of Final RNA Product
Symptoms:
-
Multiple peaks observed in HPLC or capillary electrophoresis (CE) analysis.
-
Smearing or multiple bands on a denaturing polyacrylamide gel.
-
A260/A230 ratio is low, indicating salt or organic contamination.[2][3]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotection of 2'-TBDMS Groups: Residual TBDMS groups lead to a heterogeneous product. | - Verification: Analyze the product using mass spectrometry. Look for peaks corresponding to the expected mass plus multiples of 114 Da (the mass of the TBDMS group). - Solution: Re-treat the RNA with the fluoride deprotection reagent. Ensure the reagent is not degraded and consider increasing the reaction temperature.[1] |
| Presence of Truncated Sequences (n-1, n-2, etc.): Inefficient coupling during solid-phase synthesis results in shorter RNA fragments. | - This is a common issue in oligonucleotide synthesis.[4] Purification methods with high resolution are required. - PAGE purification is excellent for separating full-length products from shorter failure sequences based on size.[4][5][6] - Ion-exchange HPLC can also effectively separate based on charge, which correlates with length. |
| Base Modification or Degradation: Harsh deprotection conditions can lead to modifications or cleavage of the RNA backbone. | - Use milder deprotection conditions where possible, especially for sensitive sequences. - Minimize exposure to acidic or strongly basic conditions that can cause depurination or strand scission. |
| Contamination from Synthesis Reagents: Salts and other small molecules from the synthesis and deprotection steps can co-purify with the RNA. | - Ensure proper desalting of the crude RNA before final purification. This can be done via ethanol precipitation or size-exclusion chromatography. - For solid-phase extraction, ensure adequate washing steps are performed to remove salts and other impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for crude synthetic RNA?
A1: The three most common methods are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE) using cartridges. The choice of method depends on the desired purity, yield, length of the RNA, and the downstream application.[5][6][7]
Q2: How do I choose the best purification method for my RNA?
A2:
-
PAGE is recommended for long oligonucleotides (>50-60 bases) and when the highest purity is required to separate the full-length product from truncated sequences.[4][5] It can achieve ≥95% purity.[4][6]
-
HPLC (especially ion-exchange) offers high resolution and purity (>90%) and is suitable for a wide range of RNA lengths.[6][8] It is also amenable to automation.[6]
-
Solid-Phase Extraction (SPE) Cartridges are a rapid and convenient method for desalting and removing many impurities. Purity is typically lower than HPLC or PAGE but yields can be high. This method is often used for applications that do not require extremely high purity.
Q3: What are the critical steps in deprotection of RNA synthesized with this compound?
A3: A two-step deprotection process is standard. First, the exocyclic amine protecting groups (like Benzoyl on Adenosine) and the phosphate protecting groups are removed, and the RNA is cleaved from the solid support, typically using a mixture of aqueous ammonia and ethanol or methylamine. The second, critical step is the removal of the 2'-TBDMS groups using a fluoride source like TEA·3HF or TBAF. Incomplete removal of the TBDMS group is a common cause of failed experiments.
Q4: My mass spectrometry results show a peak at +114 Da from my expected mass. What does this mean?
A4: This indicates that one 2'-TBDMS group remains on your RNA molecule. The mass of a tert-butyldimethylsilyl group is approximately 114 Da. This suggests an incomplete 2'-deprotection step. You should re-treat your sample with the fluoride reagent.
Q5: Can I use the same purification strategy for modified and unmodified RNA?
A5: Not always. Some modifications can alter the charge or hydrophobicity of the RNA, which may affect its behavior during purification. For example, hydrophobic modifications may improve separation by reverse-phase HPLC. Some modifications may not be stable to the conditions of certain purification methods, such as the elution from PAGE gels.[5] It is important to consider the properties of any modifications when selecting a purification strategy.
Data Presentation: Comparison of Purification Methods
The following table summarizes the general performance characteristics of the most common purification methods for synthetic RNA. The actual yield and purity can vary depending on the sequence, length, and synthesis efficiency.
| Purification Method | Typical Purity | Typical Yield | Throughput | Recommended For |
| PAGE | ≥95%[4][6] | Low to Medium | Low | Long RNAs (>50 nt), applications requiring the highest purity (e.g., cloning, crystallography).[4][5] |
| HPLC (Ion-Exchange) | >90%[6] | Medium to High | Medium | High-purity applications, wide range of RNA lengths, analysis of purity.[7] |
| HPLC (Reverse-Phase) | >85%[5] | Medium to High | Medium | Purification of modified RNAs with hydrophobic groups.[5] |
| Solid-Phase Extraction | >80%[5] | High | High | Rapid desalting and cleanup for applications tolerant of lower purity (e.g., some PCR applications).[9] |
Experimental Protocols
Protocol 1: General Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7-8 M urea in 1x TBE buffer). The percentage of acrylamide will depend on the size of the RNA.
-
Sample Preparation: Resuspend the crude, deprotected RNA pellet in a loading buffer containing formamide and/or urea and a tracking dye. Heat the sample at 70-95°C for 3-5 minutes to denature any secondary structures, then immediately place on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant power or voltage until the tracking dye has migrated to the desired position.
-
Visualization: Visualize the RNA bands using UV shadowing on a fluorescent TLC plate. The full-length product should be the most intense, slowest-migrating band.
-
Excision and Elution: Carefully excise the desired RNA band from the gel. Crush the gel slice and elute the RNA overnight at 4°C or for a few hours at a higher temperature in an appropriate elution buffer (e.g., TE buffer, 0.5 M ammonium acetate).
-
Recovery: Separate the eluted RNA from the gel fragments by filtration or centrifugation. Precipitate the RNA from the supernatant using ethanol or isopropanol, wash the pellet with 70-80% ethanol, and resuspend in an RNase-free buffer.
Protocol 2: General Ion-Exchange HPLC Purification
-
Column and Buffers: Use an appropriate anion-exchange column for oligonucleotide purification. Prepare two mobile phases: a low-salt buffer (A) and a high-salt buffer (B) (e.g., containing NaCl or NaClO4).
-
Sample Preparation: Dissolve the crude, deprotected, and desalted RNA in the low-salt mobile phase A. Filter the sample to remove any particulate matter.
-
Chromatography:
-
Equilibrate the column with a mixture of mobile phases A and B at the starting conditions.
-
Inject the RNA sample.
-
Run a linear gradient of increasing salt concentration (increasing percentage of buffer B) to elute the RNA. Shorter, less negatively charged fragments will elute first, followed by the full-length product.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length RNA.
-
Desalting: Pool the fractions containing the pure RNA and desalt using ethanol precipitation or a desalting column to remove the high concentration of salt from the HPLC buffer.
-
Recovery: Resuspend the final desalted RNA pellet in an RNase-free buffer.
References
- 1. phenomenex.com [phenomenex.com]
- 2. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 3. ita.promega.com [ita.promega.com]
- 4. Purification [microsynth.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. How to Choose Oligonucleotide Synthesis Purification Methods_Synbio Technologies [synbio-tech.com]
- 7. Method of Oligonucleotide Purification [biosyn.com]
- 8. agilent.com [agilent.com]
- 9. lifescience.roche.com [lifescience.roche.com]
Technical Support Center: Synthesis with 2'-O-TBDMS Protecting Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you overcome the challenges associated with the steric hindrance of the 2'-O-tert-butyldimethylsilyl (TBDMS) group in oligonucleotide synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using 2'-O-TBDMS phosphoramidites in RNA synthesis?
The main challenge stems from the steric hindrance caused by the bulky TBDMS protecting group on the 2'-hydroxyl of the ribose sugar.[1] This bulkiness can impede the coupling reaction between the phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain, leading to lower coupling efficiencies compared to DNA synthesis.[1]
Q2: What is a typical coupling efficiency for 2'-O-TBDMS phosphoramidites, and how does it impact the final yield?
While DNA synthesis often achieves coupling efficiencies greater than 99%, RNA synthesis with 2'-TBDMS amidites typically has slightly lower efficiencies, ideally above 98%.[1][2] A small decrease in stepwise efficiency can drastically reduce the yield of the full-length product (FLP), especially for longer oligonucleotides. For instance, for a 30-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can reduce the theoretical maximum yield of the full-length product from approximately 75% to just 55%.[1]
Q3: How can I assess the purity of my crude RNA oligonucleotide?
The primary methods for analyzing the purity of synthetic RNA are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] HPLC, particularly ion-pair reversed-phase (IP-RP) or anion-exchange (AEX) chromatography, can separate the full-length product from shorter failure sequences (n-1, n-2) and other impurities.[3][4] Mass spectrometry provides the exact mass of the product, confirming its identity and revealing the presence of any adducts or modifications.[3]
Q4: What are the common impurities I might see in my analysis?
Common impurities include:
-
n-1 and n-2 sequences: Oligonucleotides that are one or two nucleotides shorter than the target sequence due to incomplete coupling during one of the synthesis cycles.[3]
-
Sequences with incompletely removed TBDMS groups: These will appear in mass spectrometry data as the expected mass plus multiples of 114 Da.[3][5]
-
Depurinated fragments: Cleavage of the bond between a purine base (A or G) and the ribose sugar, which can be caused by prolonged exposure to acidic conditions during detritylation.[3]
Q5: Can the choice of activator significantly impact the synthesis?
Absolutely. Standard activators used in DNA synthesis, like 1H-Tetrazole, are often not potent enough to overcome the steric hindrance of the 2'-O-TBDMS group.[1] More powerful activators are required to achieve high coupling efficiencies in reasonable timeframes.[1] Using an inappropriate activator can lead to low coupling efficiency and an increase in n-1 shortmers.[1]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a primary cause of failed RNA synthesis, leading to a high proportion of truncated sequences (n-1 impurities).[3]
Symptoms:
-
Low yield of the full-length product.
-
HPLC analysis shows significant peaks corresponding to n-1 and other shorter sequences.[3]
-
Mass spectrometry data reveals a complex mixture of shorter oligonucleotides.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Reagents | Use fresh, high-quality phosphoramidites, activator, and anhydrous acetonitrile. Ensure reagents are stored under appropriate conditions to prevent degradation.[1] |
| Suboptimal Activator | For sterically hindered 2'-O-TBDMS amidites, use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) instead of 1H-Tetrazole.[1][6][7] |
| Insufficient Coupling Time | Increase the coupling time. Coupling times of 6-10 minutes are common for 2'-O-TBDMS amidites.[1][8] Perform a time course experiment to determine the optimal coupling time for your specific sequence and synthesizer.[3] |
| Moisture Contamination | Ensure all reagents and solvents are strictly anhydrous. Moisture can hydrolyze the phosphoramidite and compete with the coupling reaction.[1] |
| Inefficient Synthesizer Fluidics | Check the synthesizer's calibration and ensure proper reagent delivery. Inefficient fluidics can lead to incomplete reactions.[3] |
Issue 2: Incomplete Deprotection of the 2'-O-TBDMS Group
The removal of the TBDMS protecting group is a critical final step. Incomplete deprotection will result in a heterogeneous product that is biologically inactive.[3]
Symptoms:
-
Broad or multiple peaks in the HPLC chromatogram of the purified product.[3]
-
Mass spectrometry data shows peaks corresponding to the expected mass plus multiples of the TBDMS group mass (+114 Da).[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Fluoride Reagent | Use a fresh bottle of tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF). The effectiveness of fluoride reagents can diminish over time.[3] |
| Incorrect Deprotection Time/Temperature | Ensure the deprotection reaction is carried out for the recommended time and at the appropriate temperature. For TEA·3HF, a common condition is 65°C for 2.5 hours.[9][10] For TBAF, room temperature for 12-24 hours is typical.[10] |
| RNA Secondary Structure | The secondary structure of the RNA oligonucleotide can hinder access of the deprotection reagent to the TBDMS groups. Performing the deprotection at a higher temperature (e.g., 65°C) can help to denature the RNA and improve accessibility.[3] |
| Suboptimal Reagent Choice | TEA·3HF is often preferred over TBAF as it is less sensitive to moisture and can provide faster deprotection.[10] |
| Insufficient Reagent | Ensure a sufficient excess of the deprotection reagent is used to drive the reaction to completion. |
Data Presentation
Table 1: Comparison of 2'-O-Protecting Groups in RNA Synthesis
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | Advantage of 2'-O-TOM |
| Average Coupling Efficiency | 98.5–99%[11] | >99%[11] | Higher yield of full-length product, especially for long sequences. |
| Typical Coupling Time | Up to 6 minutes[11] | ~2.5 minutes[11][12] | Increased synthesis speed and throughput. |
| Extrapolated Crude Purity (100-mer) | ~27%[8][11] | ~33%[8][11] | Higher purity of the crude product, simplifying purification. |
| Steric Hindrance | High[11] | Low[11] | Facilitates more efficient and faster coupling reactions. |
Table 2: Performance of Activators with 2'-O-TBDMS Phosphoramidites
| Activator | pKa | Recommended Coupling Time | Reported Coupling Efficiency | Key Characteristics |
| 1H-Tetrazole | 4.9[6] | 10 - 15 minutes[6] | Lower than more potent activators | Standard for DNA synthesis, but less effective for sterically hindered RNA monomers.[6][13] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[6] | ~6 minutes[6] | High | More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[6] | ~3 minutes[13] | High | Very effective for sterically hindered phosphoramidites, allowing for significantly shorter coupling times.[7][13] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[14] | Variable | High | Less acidic than tetrazoles, which can reduce the risk of detritylation of the phosphoramidite monomer, a potential side reaction.[14][15] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis Cycle (1 µmol scale)
This protocol outlines a standard cycle for an automated DNA/RNA synthesizer using 2'-O-TBDMS protected phosphoramidites.
Caption: Automated solid-phase RNA synthesis cycle workflow.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Phosphoramidites: 0.1 M solutions of 2'-O-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping Solution A: Acetic Anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole/THF.
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solution: Anhydrous acetonitrile.
Procedure (per cycle):
-
Detritylation: The 5'-DMT protecting group is removed by treating the solid support with the deblocking solution for approximately 60-90 seconds. The column is then washed with anhydrous acetonitrile.[10]
-
Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is typically allowed to proceed for 6-10 minutes. The column is then washed with anhydrous acetonitrile.[1]
-
Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences.[1]
-
Oxidation: The oxidation solution is delivered to the column to oxidize the newly formed phosphite triester linkage to the more stable phosphate triester. The column is then washed with anhydrous acetonitrile.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This is a two-step process performed after the synthesis is complete.
Part A: Cleavage from Support and Base/Phosphate Deprotection
-
Reagent: Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA).[9]
-
Procedure:
-
Extrude the solid support from the synthesis column into a sterile, sealable vial.
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.[9]
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[9]
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Part B: 2'-O-TBDMS Deprotection using TEA·3HF
-
Reagents:
-
Dried, partially deprotected RNA pellet from Part A.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).[9]
-
-
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C may be required.[9]
-
Add 60 µL of TEA to the solution and mix gently.[9]
-
Add 75 µL of TEA·3HF to the mixture.[9]
-
Incubate the reaction at 65°C for 2.5 hours.[9]
-
Cool the reaction mixture and proceed with quenching and desalting (e.g., ethanol precipitation or using a desalting column).[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. glenresearch.com [glenresearch.com]
- 14. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: 2'-TBDMS-Bz-rA Stability and Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability and performance of 5'-O-DMT-2'-O-TBDMS-N⁶-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite (2'-TBDMS-Bz-rA).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2'-TBDMS and N⁶-benzoyl (Bz) protecting groups in this compound?
The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose sugar, preventing unwanted side reactions and chain branching during the phosphoramidite coupling cycle. It is stable under the acidic and basic conditions of the synthesis cycle but can be selectively removed post-synthesis using a fluoride source.[1] The benzoyl (Bz) group protects the exocyclic amino group of adenosine from reacting with activated phosphoramidite monomers, which would otherwise lead to branched oligonucleotides.[2]
Q2: How does moisture impact the stability and performance of this compound?
Moisture is a primary cause of reduced performance in oligonucleotide synthesis.[3] Water can hydrolyze the phosphoramidite at the P(III) center to its corresponding H-phosphonate, rendering it inactive for the coupling reaction.[4] It also competes with the 5'-hydroxyl of the growing oligonucleotide chain for the activated phosphoramidite, leading to lower coupling efficiency and an increase in n-1 deletion sequences.[3][5]
Q3: What is a typical coupling efficiency for this compound and how does moisture affect it?
Due to the steric hindrance of the bulky TBDMS group, RNA synthesis with 2'-TBDMS phosphoramidites typically has slightly lower coupling efficiencies than DNA synthesis, ideally above 98%.[3] The presence of moisture significantly lowers this efficiency. Even a small decrease in stepwise coupling efficiency can drastically reduce the yield of the full-length product (FLP).[3][5]
Q4: Can the benzoyl protecting group on adenosine influence its stability?
Yes, while the benzoyl group provides robust protection during the synthesis cycle, N⁶-benzoyl-protected adenosine has been reported to be more susceptible to depurination during the acidic detritylation step compared to some alternative protecting groups like phenoxyacetyl (Pac).[2][6] Depurination leads to chain cleavage and truncated oligonucleotide products.[7]
Q5: What are the common degradation products of this compound due to moisture exposure?
The primary degradation products resulting from moisture exposure are the H-phosphonate and the oxidized P(V) phosphate triester of this compound. Both are inactive in the standard coupling reaction. These can be detected by ³¹P NMR and HPLC analysis.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and/or Low Yield of Full-Length RNA
Symptoms:
-
Trityl monitoring shows a significant drop in absorbance, particularly during the addition of adenosine.[5]
-
HPLC analysis of the crude product shows a low percentage of the full-length product and a significant increase in n-1 and other shorter failure sequences.[5][7]
-
Mass spectrometry analysis confirms the presence of a complex mixture of shorter oligonucleotides.[7]
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Moisture in Acetonitrile | Use anhydrous acetonitrile with a water content of less than 30 ppm, preferably below 10 ppm.[3][5] Always use a fresh bottle of solvent for dissolving phosphoramidites. Consider placing molecular sieves (3 Å) in the solvent bottle on the synthesizer.[3] |
| Degraded this compound Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. Store the solid phosphoramidite at -20°C under an inert atmosphere (e.g., Argon).[4] Dissolve the phosphoramidite in anhydrous acetonitrile immediately before use. Solutions of phosphoramidites on the synthesizer have limited stability and should be replaced regularly.[3] |
| Inefficient Activation | Standard activators for DNA synthesis, such as 1H-Tetrazole, may not be potent enough for the sterically hindered 2'-TBDMS phosphoramidites.[3] Use a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCBT). Ensure the activator solution is fresh and anhydrous. |
| Suboptimal Coupling Time | Due to steric hindrance from the 2'-TBDMS group, a longer coupling time compared to DNA synthesis is often required.[8] Optimize the coupling time for this compound, which is typically in the range of 6-10 minutes.[3] |
| Leaks in the Synthesizer Fluidics | Inspect the synthesizer for any leaks that could introduce ambient moisture into the system. Ensure all fittings are tight and lines are intact.[5] |
Issue 2: Presence of Truncated Sequences due to Depurination
Symptoms:
-
HPLC analysis shows peaks corresponding to sequences truncated at adenosine residues.
-
Mass spectrometry confirms the masses of these truncated products.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Prolonged Exposure to Acid | Minimize the duration of the detritylation step. Ensure efficient delivery and removal of the deblocking solution (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane).[7] |
| Inherently Susceptible Adenosine Residue | N⁶-benzoyl-adenosine is known to be susceptible to depurination.[6] For particularly sensitive sequences, consider using an alternative protecting group for adenosine, such as phenoxyacetyl (Pac), which can offer greater resistance to depurination.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the impact of moisture and other factors on the performance of 2'-TBDMS protected phosphoramidites.
Table 1: Impact of Coupling Efficiency on Theoretical Yield of a 30-mer Oligonucleotide
| Average Stepwise Coupling Efficiency (%) | Theoretical Maximum Yield of Full-Length Product (%) |
| 99.5 | 86.0 |
| 99.0 | 74.0 |
| 98.5 | 63.5 |
| 98.0 | 54.5 |
| 97.0 | 40.1 |
| Data derived from the principle that overall yield = (coupling efficiency)^(number of couplings). This illustrates the critical importance of maintaining high coupling efficiency, which is compromised by moisture.[3] |
Table 2: Representative Degradation of a Phosphoramidite in Solution with Added Water
| Time (hours) | % Phosphoramidite Remaining (P(III) species) |
| 0 | 100 |
| 12 | 95 |
| 24 | 88 |
| 48 | 75 |
| 72 | 65 |
| This table provides a generalized representation of phosphoramidite hydrolysis over time in a non-anhydrous solvent at room temperature. The actual rate for this compound may vary. Data modeled based on findings that show phosphoramidite degradation in the presence of water.[9] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Acetonitrile by ³¹P NMR
Objective: To quantify the rate of hydrolysis of this compound in acetonitrile containing a known amount of water.
Materials:
-
This compound phosphoramidite
-
Anhydrous acetonitrile (<10 ppm water)
-
Deionized water
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
Create a series of solutions by adding precise amounts of water to aliquots of the stock solution to achieve different water concentrations (e.g., 50 ppm, 100 ppm, 200 ppm, 500 ppm).
-
Transfer each solution to a separate NMR tube under an inert atmosphere (e.g., in a glove box).
-
Acquire an initial ³¹P NMR spectrum for each sample (t=0). The this compound should show a characteristic signal around 149-151 ppm.
-
Monitor the samples over time (e.g., every 6, 12, or 24 hours) by acquiring new ³¹P NMR spectra.
-
Quantify the degree of hydrolysis by integrating the signal for the phosphoramidite (P(III)) and the signal for the H-phosphonate hydrolysis product (typically around 7-10 ppm).
-
Calculate the percentage of remaining active phosphoramidite at each time point for each water concentration.
Protocol 2: Troubleshooting Low Coupling Efficiency using a Test Synthesis
Objective: To diagnose the cause of low coupling efficiency for this compound.
Materials:
-
DNA/RNA synthesizer
-
Solid support (e.g., CPG)
-
All necessary reagents for oligonucleotide synthesis (activator, capping reagents, oxidizer, deblocking solution)
-
Freshly prepared solution of this compound
-
HPLC system for analysis
Procedure:
-
Synthesize a short, simple test sequence that includes at least one adenosine residue, for example, 5'-UUU-AAA-UUU-3'.
-
Ensure all reagents, especially the acetonitrile and the activator, are fresh and anhydrous.
-
Use a longer coupling time for the this compound monomer (e.g., 10 minutes).
-
Enable trityl monitoring on the synthesizer to observe the stepwise coupling efficiency.
-
After synthesis, cleave the oligonucleotide from the support and perform full deprotection.
-
Analyze the crude product by reverse-phase HPLC.
-
Analysis of Results:
-
High and consistent trityl readings and a clean HPLC chromatogram with a major peak for the full-length product: This indicates that the previous low efficiency was likely due to degraded reagents or moisture.
-
Low trityl reading specifically at the adenosine coupling step and a significant n-1 peak in the HPLC: This points to a problem with the this compound phosphoramidite itself (degradation) or suboptimal coupling conditions (activator, coupling time).
-
Consistently low trityl readings for all couplings: This suggests a systemic issue with the synthesizer or a common reagent like the acetonitrile or activator.[5]
-
Visualizations
Caption: Impact of moisture on this compound stability and synthesis.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing n-1 Shortmer Impurities in TBDMS-based RNA Synthesis
Welcome to the technical support center for TBDMS-based RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, preventing, and removing n-1 shortmer impurities from synthetic RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are n-1 shortmer impurities in the context of RNA synthesis?
A1: During solid-phase RNA synthesis, the oligonucleotide is built by sequentially adding nucleotide building blocks (phosphoramidites) to a growing chain. An "n-1" shortmer is an impurity that is one nucleotide shorter than the intended full-length product (FLP).[1] These impurities arise from the failure of a phosphoramidite to couple to the growing RNA chain during one of the synthesis cycles. Because the unreacted 5'-hydroxyl group is typically capped to prevent further elongation, the resulting truncated sequence is missing a single nucleotide.
Q2: Why are n-1 shortmers a significant concern in RNA synthesis?
A2: N-1 shortmers are a major concern for several reasons:
-
Difficulty in Separation: Due to their similarity in size and chemical properties to the full-length product, n-1 impurities can be challenging to remove using standard purification techniques.[2]
-
Impact on Biological Activity: For therapeutic applications, the presence of n-1 impurities can reduce the efficacy of the intended RNA molecule and may lead to off-target effects.[3]
-
Regulatory Scrutiny: For drug development, regulatory agencies require stringent control and characterization of all impurities, including n-1 shortmers.[4]
Q3: How can I detect and quantify n-1 shortmer impurities in my RNA sample?
A3: Several analytical techniques are used to detect and quantify n-1 impurities:
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) HPLC is a powerful method for separating the full-length product from shorter failure sequences like n-1 and n-2.[2][5] Anion-exchange (AEX) HPLC can also be employed for this purpose.[3]
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the synthesized oligonucleotides, allowing for the direct identification of the full-length product and any shorter (n-1, n-2) or longer (n+1) impurities.[1][5]
Q4: What are the primary causes of n-1 shortmer formation in TBDMS-based RNA synthesis?
A4: The formation of n-1 impurities is primarily due to incomplete coupling of the phosphoramidite monomer during a synthesis cycle.[5] This can be caused by several factors, including:
-
Steric Hindrance: The bulky tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl of the ribose sugar can sterically hinder the coupling reaction, making RNA synthesis inherently less efficient than DNA synthesis.[5]
-
Inefficient Activation: Inadequate activation of the phosphoramidite can lead to lower coupling efficiency.
-
Degraded Reagents: The quality of the phosphoramidites, activator, and other reagents is critical. Degradation due to moisture or improper storage can significantly impact coupling.[6]
-
Suboptimal Coupling Time: Insufficient time for the coupling reaction to go to completion can result in a higher proportion of unreacted sites.[5]
Troubleshooting Guides
Issue 1: High Levels of n-1 Impurities Detected by HPLC/MS
Symptoms:
-
HPLC analysis shows a significant peak eluting just before the main full-length product peak.[5]
-
Mass spectrometry confirms the presence of species with a molecular weight corresponding to the target sequence minus one nucleotide.[5]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Coupling | Optimize coupling time. Perform a time-course experiment to determine the optimal duration for your specific sequence and synthesizer.[5] |
| Use a more potent activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), to enhance coupling efficiency.[7] | |
| Ensure all reagents, especially phosphoramidites and activator, are fresh and anhydrous. Water contamination can significantly reduce coupling efficiency.[6] | |
| Steric Hindrance | For particularly difficult couplings, consider double coupling, where the same phosphoramidite is added twice in the same cycle. |
| Inefficient Capping | Verify the efficiency of your capping step. Uncapped failure sequences can continue to elongate, leading to a complex mixture of impurities.[8] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high n-1 impurity levels.
Issue 2: Difficulty in Removing n-1 Impurities by Purification
Symptoms:
-
Purified RNA still shows a persistent n-1 peak in analytical HPLC.
-
The purity specifications for downstream applications are not met.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution in HPLC | Optimize the HPLC gradient. A shallower gradient can improve the resolution between the full-length product and the n-1 shortmer.[2] |
| Consider a different HPLC column with a different stationary phase or particle size to enhance separation. | |
| Limitations of Purification Method | For critical applications requiring very high purity, a multi-step purification approach may be necessary. For example, combining denaturing polyacrylamide gel electrophoresis (PAGE) with HPLC. |
Purification Strategy Flowchart:
Caption: Decision workflow for RNA purification strategy.
Experimental Protocols
Protocol 1: Analytical Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for n-1 Impurity Analysis
This protocol provides a general framework for the analysis of RNA purity. Specific parameters may need to be optimized for your particular sequence.
Materials:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in RNase-free water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.[5]
-
HPLC system with a UV detector.
-
Reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
Procedure:
-
Sample Preparation: Desalt the crude or purified RNA sample. This can be achieved through ethanol precipitation or using a desalting column.[5] Reconstitute the RNA in an appropriate volume of RNase-free water.
-
HPLC Setup:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Set the column temperature (e.g., 50-65 °C) to denature RNA secondary structures.
-
Set the UV detector to monitor absorbance at 260 nm.[5]
-
-
Injection and Gradient:
-
Inject the prepared RNA sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be 5-65% B over 30 minutes.[5]
-
-
Data Analysis:
-
The full-length product should be the major, latest-eluting peak among the oligonucleotide species.
-
Peaks eluting earlier than the main peak typically correspond to shorter failure sequences, including n-1 shortmers.[5]
-
Quantify the n-1 impurity by integrating the peak area relative to the total peak area of all oligonucleotide species.
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Purification
PAGE can provide high-resolution separation of RNA molecules based on size, making it effective for removing n-1 impurities.
Materials:
-
Urea
-
Acrylamide/Bis-acrylamide solution
-
Tris-borate-EDTA (TBE) buffer
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Gel loading buffer (containing a denaturant like formamide)
-
UV shadowing equipment or stain for visualization
Procedure:
-
Gel Preparation: Prepare a high-percentage (e.g., 15-20%) polyacrylamide gel containing 7-8 M urea in TBE buffer. Polymerize the gel by adding APS and TEMED.
-
Sample Preparation: Resuspend the RNA sample in gel loading buffer and heat to denature (e.g., 95°C for 5 minutes).
-
Electrophoresis: Load the denatured RNA sample onto the gel and run the electrophoresis at a constant voltage until the desired separation is achieved.
-
Visualization and Excision: After electrophoresis, visualize the RNA bands using UV shadowing. Carefully excise the band corresponding to the full-length RNA product using a clean scalpel.
-
Elution: Crush the excised gel slice and elute the RNA overnight in a suitable elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Recovery: Separate the elution buffer from the gel fragments. Precipitate the RNA from the supernatant using ethanol and a co-precipitant like glycogen. Wash the RNA pellet with 70% ethanol, air-dry, and resuspend in RNase-free water.
Quantitative Data Summary
Table 1: Common Impurities in TBDMS-based RNA Synthesis
| Impurity Type | Description | Typical Mass Difference from FLP | Common Cause |
| n-1 Shortmer | Deletion of a single nucleotide. | -(Mass of one nucleotide) | Incomplete coupling during synthesis.[5] |
| n+1 Longmer | Insertion of a single nucleotide.[5] | +(Mass of one nucleotide) | GG dimer addition due to acidic activators.[8] |
| Incomplete Deprotection | Residual TBDMS protecting groups.[] | +114 Da per remaining TBDMS group | Inefficient fluoride treatment.[5][] |
| Depurination Products | Cleavage of the bond between a purine base and the ribose sugar.[5] | Varies (fragmentation) | Prolonged exposure to acidic conditions during detritylation.[5] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Deprotection cocktails for efficient removal of TBDMS and benzoyl groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient removal of tert-butyldimethylsilyl (TBDMS) and benzoyl (Bz) protecting groups. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the deprotection process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the individual deprotection of TBDMS and benzoyl groups?
A1: For TBDMS deprotection, the most common methods involve fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or acidic conditions using reagents like acetic acid (AcOH), hydrochloric acid (HCl), or trifluoroacetic acid (TFA).[1] Benzoyl groups are typically removed under basic conditions, for instance, using sodium methoxide (NaOMe) in methanol, or with other bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[2] Acidic hydrolysis with concentrated HCl is also a viable method for benzoyl group removal.[2]
Q2: Is it possible to simultaneously remove both TBDMS and benzoyl groups in a single step?
A2: While a single, universal "cocktail" for the simultaneous and clean removal of both TBDMS and benzoyl groups is not a standard procedure, it can be achieved under certain conditions. Strong acidic or basic hydrolysis that can cleave benzoyl esters will likely also cleave TBDMS ethers. However, such methods may lack selectivity, potentially affecting other sensitive functional groups in the molecule. A more controlled and common strategy is the sequential deprotection of these two groups.
Q3: How can I selectively remove a TBDMS group in the presence of a benzoyl group?
A3: Selective deprotection of a TBDMS ether while leaving a benzoyl ester intact is well-documented. Mild acidic conditions or specific fluoride-free reagents are often employed. For example, a catalytic amount of acetyl chloride in dry methanol can effectively cleave TBDMS ethers without affecting benzoyl groups.[3] Other reagents like tetrabutylammonium tribromide in methanol and phosphomolybdic acid supported on silica gel have also been shown to be selective for TBDMS deprotection.[1]
Q4: My TBDMS deprotection with TBAF is slow or incomplete. What could be the issue?
A4: Several factors can contribute to inefficient TBDMS deprotection with TBAF. Steric hindrance around the silyl ether can significantly slow down the reaction. The water content of the TBAF solution is also crucial; while anhydrous TBAF can be too basic and cause side reactions, an excess of water can impede the deprotection.[1] Additionally, poor solubility of the substrate in the reaction solvent can limit the reaction rate.
Q5: What are the common challenges when deprotecting a benzoyl group?
A5: A primary challenge with benzoyl deprotection is the potential for side reactions, especially with base-sensitive functional groups elsewhere in the molecule. For instance, epimerization of adjacent stereocenters or hydrolysis of other ester groups can occur under basic conditions. Careful selection of the base, solvent, and reaction temperature is critical to minimize these unwanted reactions.
Troubleshooting Guides
TBDMS Deprotection
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete or slow deprotection with TBAF | 1. Steric hindrance. 2. Inappropriate water content in TBAF. 3. Poor substrate solubility. | 1. Increase reaction time and/or temperature. 2. Use a freshly opened bottle of TBAF solution or prepare a fresh solution. 3. Use a co-solvent to improve solubility (e.g., THF/DMF). |
| Side reactions (e.g., elimination) | 1. TBAF solution is too basic (anhydrous). | 1. Use a TBAF solution containing a small amount of water. 2. Consider using a milder fluoride source like HF-Pyridine or triethylamine trihydrofluoride. |
| Cleavage of other acid-sensitive groups during acidic deprotection | 1. The acidic conditions are too harsh. | 1. Use a milder acid (e.g., acetic acid instead of HCl). 2. Reduce the reaction temperature and monitor the reaction closely. |
Benzoyl Deprotection
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete hydrolysis | 1. Insufficient base or acid. 2. Short reaction time or low temperature. 3. Poor solubility. | 1. Increase the equivalents of the hydrolyzing agent. 2. Increase the reaction temperature or prolong the reaction time. 3. Use a co-solvent system (e.g., THF/methanol/water) to ensure homogeneity. |
| Epimerization or other base-mediated side reactions | 1. The base is too strong or the temperature is too high. | 1. Use a milder base (e.g., K₂CO₃ in methanol). 2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Cleavage of other protecting groups | 1. Lack of orthogonality of protecting groups. | 1. Carefully select deprotection conditions that are compatible with other protecting groups present in the molecule. For instance, avoid strong basic conditions if you have other base-labile esters. |
Data Presentation: Comparison of Deprotection Cocktails
TBDMS Deprotection Methods
| Reagent/Cocktail | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| TBAF (1 M) | THF | Room Temp. | 1 - 4 h | >90 | Common and effective, but can be basic.[4] |
| Acetic Acid/THF/H₂O (3:1:1) | - | Room Temp. | 4 - 12 h | >85 | Mild acidic conditions.[1] |
| Acetyl Chloride (cat.) | Methanol | 0 - Room Temp. | 0.5 - 2 h | >90 | Mild and selective for TBDMS over Bz.[3] |
| Oxone® | Methanol/Water (1:1) | Room Temp. | 2.5 - 3 h | 85-95 | Selective for primary TBDMS ethers.[5] |
| CuCl₂·2H₂O (cat.) | Acetone/Water (95:5) | Reflux | 2 - 30 h | 50-99 | Nearly neutral conditions.[6] |
| SnCl₂·2H₂O | Ethanol or Water | Room Temp. or Reflux | 1 - 8 h | 80-90 | Can be performed under microwave irradiation for faster reaction. |
Benzoyl Deprotection Methods
| Reagent/Cocktail | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| NaOMe (cat.) | Methanol | Room Temp. | 1 - 6 h | >90 | Zemplén conditions; very common for carbohydrates.[2] |
| LiOH | THF/Water | Room Temp. | 2 - 12 h | >90 | Standard basic hydrolysis. |
| KOH | Methanol/Water | Room Temp. | 2 - 12 h | >90 | Standard basic hydrolysis. |
| Conc. HCl | - | Reflux | 1 - 4 h | Variable | Harsh conditions, may affect other groups.[2] |
Experimental Protocols
Protocol 1: Selective Deprotection of TBDMS in the Presence of Benzoyl using Acetyl Chloride in Methanol
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.[5]
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5]
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).[5]
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[5]
Protocol 2: Deprotection of Benzoyl Group using Sodium Methoxide in Methanol (Zemplén Conditions)
-
Reaction Setup: Dissolve the benzoyl-protected substrate (1.0 mmol) in dry methanol (10 mL) in a round-bottom flask.
-
Reagent Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 mL of a 0.5 M solution, 0.05 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC. The reaction is typically complete within 1 to 6 hours.
-
Neutralization: Upon completion, neutralize the reaction mixture by adding a few drops of acetic acid or by bubbling CO₂ gas through the solution. Alternatively, the reaction can be neutralized by adding a solid acidic resin, which can then be filtered off.
-
Purification: Concentrate the mixture under reduced pressure. The residue can then be purified by flash column chromatography.
Visualizations
Caption: Recommended sequential vs. potential simultaneous deprotection workflow.
Caption: Troubleshooting logic for TBDMS and benzoyl deprotection issues.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Oligonucleotides Synthesized with 2'-TBDMS-Bz-rA
For researchers, scientists, and drug development professionals, the purity and accurate analysis of synthetic oligonucleotides are paramount for the success of downstream applications, ranging from basic research to therapeutic development. The choice of synthesis chemistry, particularly the protecting groups used for the ribonucleoside monomers, significantly influences the crude purity of the final product and the subsequent purification strategy. This guide provides an objective comparison of the widely used 2'-O-tert-butyldimethylsilyl (2'-TBDMS) protection strategy for N6-benzoyl-adenosine (Bz-rA) with alternative synthesis chemistries. The performance of these methods is evaluated based on experimental data from High-Performance Liquid Chromatography (HPLC) analysis.
Performance Comparison of RNA Synthesis Chemistries
The efficiency of the coupling step during solid-phase oligonucleotide synthesis is a critical determinant of the final crude product's purity. Incomplete coupling reactions lead to the accumulation of truncated sequences, such as n-1 and n-2 mers, which can be challenging to separate from the full-length product. The 2'-TBDMS protecting group is a well-established and cost-effective option for RNA synthesis.[1] However, its steric bulk can hinder coupling efficiency, especially for longer oligonucleotides.[2] Alternative chemistries, such as 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) and 2'-acetoxyethyl orthoester (2'-ACE), have been developed to address these limitations and generally offer higher coupling efficiencies and, consequently, higher crude product purity.[1][3]
Below is a summary of the performance of these three common 2'-hydroxyl protecting group strategies in RNA synthesis.
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | 2'-O-ACE |
| Average Stepwise Coupling Efficiency | >98%[1] | >99%[1] | >99%[3] |
| Crude Purity (20mer Oligonucleotide) | 77.6%[1] | 80.1%[1] | Claimed to be superior to TBDMS/TOM[3] |
| Extrapolated Crude Purity (100mer Oligonucleotide) | 27%[1] | 33%[1] | Enables synthesis of >100mers with high purity[3] |
HPLC Analysis of Crude Oligonucleotides
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and powerful technique for the analysis and purification of synthetic oligonucleotides.[2][4] This method effectively separates the full-length oligonucleotide from failure sequences and other synthesis-related impurities.[5] The choice of synthesis chemistry directly impacts the complexity of the crude HPLC profile. Oligonucleotides synthesized with more efficient coupling chemistries, like TOM and ACE, will exhibit a cleaner crude HPLC chromatogram with a more prominent full-length product peak and smaller impurity peaks corresponding to truncated sequences.
Experimental Protocols
Synthesis and Deprotection of Oligonucleotides with 2'-TBDMS-Bz-rA
This protocol outlines the general steps for the solid-phase synthesis and subsequent deprotection of RNA oligonucleotides containing N6-benzoyl-adenosine protected with a 2'-TBDMS group.
1. Solid-Phase Synthesis:
-
Synthesis Cycle: The oligonucleotide is assembled on a solid support using an automated DNA/RNA synthesizer. Each cycle of nucleotide addition consists of four steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Activation of the phosphoramidite monomer (e.g., this compound phosphoramidite) and its coupling to the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
This cycle is repeated until the desired sequence is synthesized.
2. Cleavage and Deprotection:
-
Cleavage from Solid Support and Base/Phosphate Deprotection: The solid support is treated with a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-16 hours.[6] This step cleaves the oligonucleotide from the support and removes the benzoyl protecting group from the adenosine bases and the cyanoethyl groups from the phosphate backbone.[7]
-
2'-TBDMS Group Removal: After cleavage and base deprotection, the supernatant is collected and dried. The pellet is then resuspended in a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) and heated at 65°C for 1.5 hours to remove the 2'-TBDMS protecting groups.[6]
-
Quenching and Precipitation: The reaction is quenched, and the fully deprotected oligonucleotide is precipitated. The pellet is then washed and dried.[7]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Analysis
This protocol describes a general method for the analysis of the deprotected oligonucleotide by IP-RP-HPLC.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical separations.
-
Temperature: Elevated temperatures (e.g., 60°C) are often used to denature any secondary structures of the RNA and improve peak shape.
-
Detection: UV absorbance at 260 nm.
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between the different synthesis chemistries, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and HPLC analysis of an oligonucleotide.
Caption: Logical comparison of different RNA synthesis chemistries and their impact on HPLC analysis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
Validating 2'-TBDMS-Bz-rA Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of modified RNA, rigorous validation of nucleotide incorporation is paramount. This guide provides an objective comparison of mass spectrometry-based techniques and alternative methods for confirming the successful incorporation of 2'-O-tert-butyldimethylsilyl-N6-benzoyl-riboadenosine (2'-TBDMS-Bz-rA), a commonly used protected adenosine building block in oligonucleotide synthesis.
This document outlines the performance of key analytical techniques, supported by experimental data where available, to assist in the selection of the most appropriate validation strategy. Detailed experimental protocols for the discussed methods are also provided.
Performance Comparison of Validation Techniques
The choice of an analytical method for validating the incorporation of this compound depends on various factors, including the desired level of detail, sample throughput, and available instrumentation. Mass spectrometry offers high sensitivity and specificity, providing direct confirmation of the mass of the modified oligonucleotide.[1] Alternative methods, such as HPLC and enzymatic digestion, can provide valuable information on purity and the presence of the modification.
| Technique | Principle | Information Provided | Resolution | Sensitivity | Throughput | Primary Application |
| LC-MS/MS | Liquid chromatography separation followed by mass analysis of the intact oligonucleotide and its fragments.[2] | Intact mass, sequence confirmation, localization of modification, impurity profiling.[3] | High | High (fmol to pmol)[4] | Moderate | Detailed characterization and quantification. |
| MALDI-TOF MS | Laser-induced ionization of a co-crystallized sample, followed by mass analysis based on time-of-flight.[5] | Intact mass of the oligonucleotide.[6] | Moderate to High[7] | Moderate (pmol)[8] | High | Rapid screening and confirmation of full-length product. |
| HPLC (RP & IEX) | Separation of oligonucleotides based on hydrophobicity (RP) or charge (IEX).[9] | Purity assessment, separation of full-length product from failure sequences.[10] | High | Low to Moderate | Moderate | Routine purity analysis and purification. |
| Enzymatic Digestion + LC/HPLC | Enzymatic cleavage of the oligonucleotide into nucleosides, followed by chromatographic analysis.[6] | Confirmation of the presence of the modified nucleoside. | High | Moderate | Low to Moderate | Orthogonal confirmation of modification presence. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation of oligonucleotides based on size and charge through a gel matrix.[11] | Purity assessment, separation of full-length product from shorter sequences. | High | Low | Low | Preparative and analytical purification. |
Mass Spectrometry-Based Validation
Mass spectrometry (MS) is a powerful tool for the definitive identification of modified oligonucleotides by providing a direct measurement of the molecular weight.[1] Both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are widely used techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for detailed characterization of modified oligonucleotides.[2] It combines the separation power of liquid chromatography with the high mass accuracy and fragmentation capabilities of tandem mass spectrometry. This technique not only confirms the mass of the full-length oligonucleotide containing the this compound modification but can also be used to sequence the oligonucleotide and pinpoint the location of the modification through fragmentation analysis.[3]
-
Sample Preparation:
-
Synthesize the RNA oligonucleotide incorporating this compound phosphoramidite.
-
Deprotect and purify the oligonucleotide using standard protocols. For oligonucleotides synthesized with 2'-O-TBDMS protection, deprotection is typically achieved using a fluoride reagent like triethylamine trihydrofluoride.[12]
-
Desalt the purified oligonucleotide sample using a suitable method such as ethanol precipitation or a desalting column to remove salts that can interfere with MS analysis.[13]
-
Dissolve the desalted oligonucleotide in an appropriate solvent, typically an aqueous solution with a low concentration of an ion-pairing agent compatible with mass spectrometry (e.g., hexafluoroisopropanol (HFIP) and triethylamine (TEA)).[14]
-
-
LC Separation:
-
Column: Use a reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent (e.g., 400 mM HFIP with 16.3 mM TEA).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from low to high organic phase concentration to elute the oligonucleotide.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Temperature: Elevated temperature (e.g., 50-60 °C) is often used to improve peak shape.
-
-
MS/MS Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI) is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred for accurate mass measurements.
-
MS1 Scan: Acquire a full scan to determine the mass of the intact oligonucleotide. The expected mass of the oligonucleotide with the this compound incorporation should be calculated and compared to the experimental data.
-
MS2 Scan (Fragmentation): Isolate the precursor ion of the full-length oligonucleotide and subject it to fragmentation (e.g., using collision-induced dissociation - CID). The resulting fragment ions can be used to confirm the sequence.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a high-throughput technique well-suited for the rapid analysis of intact oligonucleotides.[5] It is particularly useful for quickly confirming the presence of the full-length product and assessing the overall success of the synthesis.
-
Sample and Matrix Preparation:
-
Prepare the desalted oligonucleotide sample as described for LC-MS.
-
Prepare a saturated solution of a suitable matrix for oligonucleotide analysis, such as 3-hydroxypicolinic acid (3-HPA), in a solvent mixture like 50:50 acetonitrile:water.[15]
-
-
Target Plate Spotting:
-
Mix the oligonucleotide sample with the matrix solution in a 1:1 ratio.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry, allowing the sample and matrix to co-crystallize.[16]
-
-
MS Analysis:
-
Ionization Mode: Typically performed in negative ion mode for oligonucleotides.
-
Mass Analyzer: A TOF analyzer is used to measure the mass-to-charge ratio of the ions.
-
Data Acquisition: Acquire the mass spectrum and compare the observed mass of the major peak with the calculated mass of the oligonucleotide containing the this compound modification.
-
Workflow for Mass Spectrometry Validation
Alternative Validation Methods
While mass spectrometry provides direct evidence of incorporation, other techniques can offer complementary information regarding the purity and composition of the synthesized oligonucleotide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of synthetic oligonucleotides.[9] Both reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC) can be employed. RP-HPLC separates oligonucleotides based on their hydrophobicity, while IEX-HPLC separates them based on their charge (i.e., the number of phosphate groups). A successful incorporation of the bulky and hydrophobic this compound group will result in a noticeable retention time shift in RP-HPLC compared to an unmodified strand.
-
Sample Preparation:
-
Prepare the deprotected and desalted oligonucleotide sample.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector (monitoring at 260 nm).
-
Column:
-
RP-HPLC: C18 column.
-
IEX-HPLC: Anion-exchange column.
-
-
Mobile Phases:
-
RP-HPLC: Typically a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like triethylammonium acetate (TEAA).
-
IEX-HPLC: A salt gradient (e.g., NaCl or NaClO4) in a buffered aqueous solution.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity is assessed by the relative area of the main peak corresponding to the full-length product.
-
Enzymatic Digestion followed by LC or HPLC
This method provides an orthogonal approach to confirm the presence of the modified nucleoside within the oligonucleotide.[6] The oligonucleotide is completely digested into its constituent nucleosides using enzymes like nuclease P1 and phosphodiesterase.[17] The resulting mixture of nucleosides is then analyzed by LC-MS or HPLC. The presence of a peak corresponding to the this compound nucleoside confirms its incorporation.
-
Enzymatic Digestion:
-
Incubate the purified oligonucleotide with a mixture of nuclease P1 and phosphodiesterase in the appropriate buffer.
-
The reaction is typically carried out at 37°C for several hours to ensure complete digestion.[17]
-
-
Analysis of Digestion Products:
-
The resulting nucleoside mixture is analyzed by LC-MS or RP-HPLC.
-
A standard of the this compound nucleoside should be run to determine its retention time and/or mass spectrum for comparison.
-
Enzymatic Digestion Workflow
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution technique for separating oligonucleotides based on their size.[11] It is particularly effective for purifying and assessing the purity of longer oligonucleotides. Denaturing PAGE can resolve oligonucleotides that differ by a single nucleotide in length, making it a valuable tool for separating the full-length product from shorter failure sequences.
-
Gel Preparation:
-
Prepare a high-percentage (e.g., 15-20%) polyacrylamide gel containing a denaturant such as urea.
-
-
Sample Loading and Electrophoresis:
-
Dissolve the oligonucleotide sample in a loading buffer containing a tracking dye.
-
Load the sample onto the gel and run the electrophoresis at a constant voltage or power until the tracking dye has migrated a sufficient distance.
-
-
Visualization:
-
Visualize the oligonucleotide bands using a method such as UV shadowing or staining with a fluorescent dye (e.g., SYBR Gold).
-
The major band should correspond to the full-length product. The presence of significant lower molecular weight bands indicates the presence of failure sequences.
-
Conclusion
The validation of this compound incorporation is a critical quality control step in the synthesis of modified RNA. Mass spectrometry, particularly LC-MS/MS, offers the most comprehensive and definitive analysis, providing confirmation of mass, sequence, and modification location. MALDI-TOF MS serves as a rapid and high-throughput alternative for intact mass confirmation. HPLC and PAGE are robust methods for assessing purity and are often used in conjunction with mass spectrometry. Enzymatic digestion followed by chromatographic analysis provides an orthogonal method to confirm the presence of the modified nucleoside. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the research or drug development program.
References
- 1. Two-dimensional liquid chromatography-mass spectrometry for the characterization of modified oligonucleotide impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined Approaches to Site-Specific Modification of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete MALDI-ToF MS analysis of cross-linked peptide–RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. idtdna.com [idtdna.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. shodex.com [shodex.com]
- 15. Analysis of RNA cleavage by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MALDI-TOF mass spectral analysis of siRNA degradation in serum confirms an RNAse A-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-TBDMS and 2'-TOM Protecting Groups in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the selection of the 2'-hydroxyl protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of obtaining high-quality oligonucleotides.[1] Two of the most widely employed protecting groups in contemporary RNA synthesis are 2'-O-tert-butyldimethylsilyl (2'-TBDMS) and 2'-O-[(triisopropylsilyl)oxy]methyl (2'-TOM). This guide presents an objective comparison of their performance, supported by experimental data, to assist in choosing the optimal strategy for your research and development endeavors.
At a Glance: Key Performance Differences
The 2'-O-TOM protecting group generally demonstrates superior performance, particularly in the synthesis of long RNA oligonucleotides. This is attributed to its reduced steric hindrance, which results in higher coupling efficiencies and shorter reaction times.[1] While 2'-O-TBDMS is a well-established and broadly utilized protecting group, seemingly minor differences in performance can have a significant cumulative impact on the yield and purity of the final RNA product.[1]
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | Advantage of 2'-O-TOM |
| Average Coupling Efficiency | 98.5–99%[1] | >99%[1] | Higher yield of full-length product, especially for long sequences. |
| Typical Coupling Time | Up to 6 minutes[1] | ~2.5 minutes[1] | Increased synthesis speed and throughput. |
| Extrapolated Crude Purity (100mer) | 27%[1] | 33%[1] | Higher purity of the crude product, simplifying purification. |
| Steric Hindrance | High[1] | Low[1][2][3][4] | Facilitates more efficient and faster coupling reactions.[1] |
| 2' to 3' Migration | Prone to migration under basic deprotection conditions.[1][2][3][4] | Not prone to migration.[1][2][3][4] | Ensures the integrity of the desired 3'-5' phosphodiester linkages.[1] |
Delving Deeper: A Technical Comparison
The primary distinction between the two protecting groups lies in their chemical structure. The 2'-O-TBDMS group is a bulky silyl ether directly attached to the 2'-hydroxyl of the ribose.[1] In contrast, the 2'-O-TOM group includes an oxymethyl spacer that positions the bulky triisopropylsilyl group further from the reaction center.[1] This structural difference directly and logically affects the efficiency and fidelity of RNA synthesis. The reduced steric hindrance of the TOM group permits a more efficient approach of the incoming phosphoramidite to the 5'-hydroxyl of the growing RNA chain, leading to faster and more complete coupling reactions.[1][5]
A significant benefit of the 2'-O-TOM group is its stability against 2' to 3' migration under basic deprotection conditions.[1][2][3][4] This migration can happen with the 2'-O-TBDMS group, resulting in the formation of non-biological 2'-5' phosphodiester linkages, which can compromise the biological activity of the synthesized RNA.[1][2][3][4]
Caption: Structural comparison of 2'-TBDMS and 2'-TOM protecting groups.
Experimental Protocols
The solid-phase synthesis of RNA oligonucleotides using both 2'-O-TBDMS and 2'-O-TOM protected phosphoramidites follows a standard four-step cycle for each nucleotide addition on an automated synthesizer.[1][6][7]
Solid-Phase RNA Synthesis Cycle
The synthesis cycle for both protecting groups comprises the following steps:
-
Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid or dichloroacetic acid) to expose the free 5'-hydroxyl group.[1][6]
-
Coupling: Activation of the respective 2'-O-protected phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.[6][7]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphotriester using an oxidizing agent.[6][7]
This cycle is repeated until the desired RNA sequence is assembled.[6]
Caption: The four-step cycle of solid-phase RNA synthesis.
Deprotection Protocols
Following synthesis, a multi-step deprotection process is necessary to yield the final, unmodified RNA oligonucleotide.[1]
2'-TBDMS Deprotection Protocol
This is a two-step process performed after the synthesis is complete.[7]
-
Part A: Cleavage from Support and Base/Phosphate Deprotection: This step cleaves the RNA from the solid support and removes the protecting groups on the nucleobases and the phosphate backbone.[7]
-
Materials: RNA synthesis column, Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA), sealable sterile vials, heating block.[7]
-
Procedure:
-
-
Part B: 2'-O-TBDMS Group Removal:
-
Materials: Dried, partially deprotected RNA pellet, Anhydrous Dimethylsulfoxide (DMSO), Triethylamine (TEA), Triethylamine trihydrofluoride (TEA·3HF), heating block, quenching buffer.[7]
-
Procedure:
-
2'-TOM Deprotection Protocol
This protocol also involves a two-step deprotection of the assembled RNA sequence.[5]
-
Step 1: Cleavage from Support and Base/Phosphate Deprotection:
-
Step 2: 2'-O-TOM Group Removal:
Caption: Deprotection workflows for 2'-TBDMS and 2'-TOM protected RNA.
Conclusion
The choice between 2'-TBDMS and 2'-TOM protecting groups depends on the specific requirements of the RNA synthesis. For routine synthesis of shorter oligonucleotides, 2'-TBDMS can be a cost-effective option. However, for the synthesis of long and complex RNA molecules where high yield and purity are paramount, the 2'-O-TOM protecting group offers significant advantages due to its higher coupling efficiency, faster reaction times, and resistance to 2' to 3' migration. These factors contribute to a more robust and efficient synthesis of high-quality RNA for demanding research and therapeutic applications.
References
TBDMS Protection: A Superior Choice for Hydroxyl Group Shielding in Complex Synthesis
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, silyl ethers are a class of protecting groups prized for their ease of installation, stability, and selective removal. Among the various silyl ethers, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out as a particularly versatile and robust option, offering significant advantages over other common silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS). This guide provides a comprehensive comparison of the TBDMS group with its counterparts, supported by quantitative stability data and detailed experimental protocols to inform the strategic decisions of researchers, scientists, and drug development professionals.
The primary advantage of the TBDMS protecting group lies in its well-balanced stability.[1] It is substantially more stable than TMS and TES ethers, permitting a wider array of reaction conditions without the risk of premature cleavage.[1] At the same time, it is more readily removed than the bulkier TIPS and tert-butyldiphenylsilyl (TBDPS) ethers, allowing for deprotection under milder conditions when necessary.[1] This tunable reactivity is crucial for the selective manipulation of multiple hydroxyl groups within a complex molecule.[1]
Comparative Stability of Silyl Ethers
The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom.[1][2] Larger, bulkier substituents impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[1][2] The tert-butyl group in TBDMS provides a significant increase in steric bulk compared to the methyl and ethyl groups of TMS and TES, respectively.[1] This structural difference is directly reflected in the relative stability of the corresponding silyl ethers under both acidic and basic conditions.
The following table summarizes the relative rates of cleavage for common silyl ethers, highlighting the superior stability of TBDMS compared to less hindered silyl ethers.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[2][3][4][5]
As the data illustrates, the TBDMS ether is approximately 20,000 times more stable towards acidic hydrolysis than the TMS ether.[3] This remarkable difference in stability allows for the selective deprotection of TMS or TES ethers in the presence of a TBDMS group, a valuable strategy in complex synthetic endeavors.[1][3]
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of an alcohol as a TBDMS ether and its subsequent deprotection under various conditions.
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
Objective: To protect a primary hydroxyl group as a TBDMS ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.[3]
-
Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting TBDMS ether by flash column chromatography on silica gel.[3]
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using a fluoride source. This is one of the most common and mildest methods for TBDMS ether cleavage.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[3]
-
Add the TBAF solution dropwise to the stirred solution.[3]
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC.[3]
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the mixture with diethyl ether or ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[3]
Protocol 3: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether under acidic conditions.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF/acetic acid/water.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography if necessary.[2]
Strategic Selection of a Silyl Ether Protecting Group
The choice between TBDMS and other silyl ethers is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for selecting an appropriate silyl ether protecting group based on the requirements of the synthetic route.
Conclusion
The tert-butyldimethylsilyl (TBDMS) group offers a superior balance of stability and reactivity compared to other common silyl ethers, making it an invaluable tool in modern organic synthesis. Its robustness to a wide range of reaction conditions, coupled with the numerous mild and selective methods for its removal, provides chemists with a high degree of flexibility in the design and execution of complex synthetic routes. By understanding the comparative advantages of TBDMS and carefully selecting the appropriate protection and deprotection strategies, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
References
A Comparative Performance Analysis of Adenosine Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of adenosine phosphoramidite is a critical determinant of yield, purity, and the integrity of the final product. The selection of the protecting group for the exocyclic amine of adenosine dictates not only the conditions required for deprotection but also influences the coupling efficiency and stability of the phosphoramidite. This guide provides an objective comparison of the performance of commonly used adenosine phosphoramidites, supported by experimental data and detailed methodologies.
The traditional and most widely used protecting group for deoxyadenosine phosphoramidite is benzoyl (Bz). However, to address the need for milder deprotection conditions, particularly for the synthesis of oligonucleotides with sensitive modifications, alternative protecting groups such as phenoxyacetyl (Pac), dimethylformamidine (dmf), and acetyl (Ac) have been developed. These alternatives offer faster deprotection times and compatibility with a broader range of modified nucleosides, dyes, and other ligands.
Performance Comparison: Coupling Efficiency and Stability
While all four common adenosine phosphoramidites generally exhibit high coupling efficiencies, typically in the range of 98-99.5%, the choice of protecting group can impact stability and susceptibility to side reactions like depurination.[1] The stability of phosphoramidites in solution is a critical factor, as degradation can lead to lower coupling efficiencies and the accumulation of truncated sequences.
A key differentiator among these phosphoramidites is their stability under the acidic conditions of the detritylation step during oligonucleotide synthesis. Notably, N6-phenoxyacetyl-deoxyadenosine has demonstrated superior stability against depurination compared to the conventional N6-benzoyl-protected adenosine.
The solution stability of phosphoramidites also varies, with the general order being T > dC > dA > dG. For instance, the purity of dA(Bz) in an acetonitrile solution can decrease by 6% after five weeks of storage.[2][3]
| Parameter | dA(Bz) | dA(Pac) | dA(dmf) | dA(Ac) |
| Typical Coupling Efficiency | >98% | >98% | >98% | >98% |
| Solution Stability (qualitative) | Moderate | High | Moderate | Moderate |
| Resistance to Depurination | Standard | Enhanced | Not widely reported | Not widely reported |
| Deprotection Conditions | Concentrated NH₄OH, 55°C, 8-24h | 0.05M K₂CO₃ in MeOH, RT, 4h or NH₄OH, RT, 2h | Concentrated NH₄OH | AMA (NH₄OH/40% Methylamine), 65°C, 10 min |
| Deprotection Time | Long | Short | Fast | Ultra-fast |
Experimental Protocols
Determination of Coupling Efficiency via Trityl Cation Monitoring
This method provides a real-time, semi-quantitative measure of the stepwise coupling efficiency during automated solid-phase oligonucleotide synthesis.
Methodology:
-
Synthesis Setup: Assemble the desired oligonucleotide sequence on an automated DNA/RNA synthesizer.
-
Trityl Cleavage: After each coupling step, the 5'-dimethoxytrityl (DMT) protecting group is removed by treatment with an acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Spectrophotometric Measurement: The resulting orange-colored trityl cation solution is passed through a spectrophotometer integrated into the synthesizer.
-
Absorbance Reading: The absorbance of the trityl cation is measured at approximately 495 nm. The intensity of the color is proportional to the amount of full-length oligonucleotide successfully coupled in the previous cycle.
-
Calculation of Stepwise Efficiency: The coupling efficiency of each step is calculated by comparing the absorbance of the trityl release from that cycle to the previous cycle. A consistent absorbance reading indicates high coupling efficiency.
Analysis of Oligonucleotide Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final oligonucleotide product and can be used to infer the overall success of the coupling reactions.
Methodology:
-
Sample Preparation: Following synthesis, cleave the oligonucleotide from the solid support and complete the deprotection steps according to the protecting group used. Dissolve the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium acetate).
-
HPLC System: Utilize a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: Acetonitrile.
-
-
Gradient Elution: Apply a linear gradient of Buffer B into Buffer A (e.g., 5% to 50% Buffer B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Data Analysis: The chromatogram will show a major peak corresponding to the full-length oligonucleotide product and smaller peaks representing truncated sequences and other impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.[4][5][6][7][8]
Stability Assessment of Phosphoramidites by ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for directly assessing the purity and degradation of phosphoramidite solutions over time.
Methodology:
-
Sample Preparation: Prepare a solution of the adenosine phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 0.1 M) in an NMR tube under an inert atmosphere (e.g., argon).
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Spectral Analysis: The pure phosphoramidite will exhibit a characteristic signal around 148-150 ppm. Degradation products, such as the corresponding H-phosphonate, will appear as distinct signals at different chemical shifts (typically around 7-10 ppm).[9]
-
Quantitative Analysis: The relative integrals of the phosphoramidite and degradation product peaks can be used to quantify the stability of the phosphoramidite in solution over time.
Visualizing Key Processes
To better understand the workflows and chemical transformations involved, the following diagrams illustrate the oligonucleotide synthesis cycle and the process of phosphoramidite degradation.
Conclusion
The selection of an adenosine phosphoramidite with a specific protecting group is a critical decision in oligonucleotide synthesis that should be guided by the requirements of the final product. While the standard benzoyl (Bz) protecting group is robust and widely used, the phenoxyacetyl (Pac), dimethylformamidine (dmf), and acetyl (Ac) alternatives offer significant advantages in terms of milder and faster deprotection conditions. This is particularly beneficial for the synthesis of complex and sensitive modified oligonucleotides. The enhanced stability of Pac-protected adenosine against depurination further highlights the performance benefits of alternative protecting groups. For optimal results, it is essential for researchers to consider the trade-offs between stability, deprotection conditions, and cost when selecting the most appropriate adenosine phosphoramidite for their specific application.
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. atdbio.com [atdbio.com]
- 8. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
A Comparative Guide to the Purity of RNA Oligonucleotides Synthesized with 2'-TBDMS-Bz-rA and Alternative Chemistries
For researchers, scientists, and drug development professionals, the purity of synthetic RNA oligonucleotides is a critical factor that directly impacts the reliability of experimental results and the safety and efficacy of therapeutic applications. The choice of protecting group for the 2'-hydroxyl function of ribonucleosides during solid-phase synthesis is a key determinant of the final product's purity. This guide provides an objective comparison of the widely used 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group strategy with two prominent alternatives: 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) and 5'-silyl-2'-acetoxyethyl orthoester (2'-ACE).
Performance Comparison of 2'-Hydroxyl Protecting Groups
The efficiency of the coupling step in solid-phase RNA synthesis is paramount; incomplete reactions lead to the accumulation of failure sequences, predominantly n-1 shortmers, which can be challenging to separate from the full-length product. The choice of the 2'-hydroxyl protecting group significantly influences this coupling efficiency, primarily due to steric hindrance.
| Performance Metric | 2'-TBDMS | 2'-TOM | 2'-ACE |
| Average Stepwise Coupling Efficiency | >98% | >99%[1] | >99%[2] |
| Crude Purity (20mer Oligo) | ~77.6%[1] | ~80.1%[1] | Reported to be superior to TBDMS/TOM[2] |
| Extrapolated Crude Purity (100mer Oligo) | ~27%[1] | ~33%[1] | Enables synthesis of >100mers with high purity[2] |
| Key Advantages | Cost-effective, well-established chemistry.[1] | Higher coupling efficiency, reduced steric hindrance, faster deprotection.[1] | Fast coupling, high yields, excellent for long and modified RNA, mild deprotection conditions.[2] |
| Key Disadvantages | Slower coupling, potential for 2'-5' phosphodiester linkages.[1] | Higher cost compared to TBDMS. | Proprietary chemistry, potentially higher cost. |
Experimental Data: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic oligonucleotides. Both Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC are routinely employed.
A direct comparison of a spin-labeled RNA synthesized using both TBDMS and 2'-ACE chemistries demonstrated a significant improvement in purity with the 2'-ACE method. The HPLC chromatogram of the TBDMS-synthesized RNA showed a substantial amount of a reduced oligonucleotide impurity, necessitating a second purification step and resulting in a lower overall yield.[3] In contrast, the 2'-ACE chemistry yielded a much cleaner crude product, with a significantly decreased proportion of the reduced species, allowing for a more straightforward purification process.[3]
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for RNA Oligo Purity Analysis
This method separates oligonucleotides based on their hydrophobicity, which is influenced by their length and base composition.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Agilent PLRP-S, 4.6 x 50 mm, 5 µm, 1000 Å or equivalent polymeric reversed-phase column
Reagents:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% Acetonitrile
-
Alternatively, for MS-compatibility:
-
Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) and 15 mM Triethylamine (TEA) in water
-
Mobile Phase B: Methanol
-
Procedure:
-
Dissolve the crude RNA oligonucleotide in RNase-free water to a final concentration of 10-20 µM.
-
Set the column temperature to 60-80°C to denature secondary structures.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 5-20 µL of the sample.
-
Run a linear gradient to elute the oligonucleotides. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
The main peak corresponds to the full-length product, while earlier eluting peaks are typically shorter failure sequences.
Anion-Exchange HPLC (AEX-HPLC) for RNA Oligo Purity Analysis
This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Thermo Scientific DNAPac PA200, 4 x 250 mm or equivalent strong anion-exchange column
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl
-
For denaturing conditions, the mobile phase can be made basic (e.g., 10 mM Sodium Hydroxide, pH 12).
Procedure:
-
Dissolve the crude RNA oligonucleotide in RNase-free water.
-
Set the column temperature as required; higher temperatures can aid in denaturation.
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Apply a salt gradient to elute the oligonucleotides. For example, a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
Longer oligonucleotides, having more phosphate groups, will bind more tightly to the column and elute at higher salt concentrations.
LC-MS for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation and mass information, enabling the identification of impurities.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Column: A reversed-phase column suitable for oligonucleotides (as in IP-RP-HPLC).
Reagents:
-
MS-compatible mobile phases (e.g., HFIP/TEA and Methanol).
Procedure:
-
Perform chromatographic separation as described in the IP-RP-HPLC protocol.
-
The eluent is directed to the mass spectrometer.
-
Acquire mass spectra in negative ion mode.
-
The mass of the main peak should correspond to the calculated mass of the full-length RNA oligonucleotide.
-
Analyze the masses of minor peaks to identify impurities such as n-1, n+1, and other modifications.
Visualizing the Workflow and Mechanism of Action
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a common mechanism of action for RNA oligonucleotides.
Caption: Experimental workflow for RNA oligonucleotide synthesis and purity evaluation.
Caption: Mechanism of action for an antisense oligonucleotide (ASO) via RNase H.
References
Benchmarking Coupling Efficiency of 2'-TBDMS-Bz-rA from Different Suppliers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the quality and performance of phosphoramidites are paramount. The coupling efficiency of each phosphoramidite directly impacts the yield and purity of the final oligonucleotide product. This is particularly critical for RNA synthesis, where the presence of the 2'-hydroxyl group necessitates the use of bulky protecting groups like tert-butyldimethylsilyl (TBDMS), which can introduce steric hindrance and potentially lower coupling efficiencies.[1]
This guide provides a framework for objectively comparing the performance of 2'-tert-butyldimethylsilyl-N⁶-benzoyl-5'-O-dimethoxytrityl-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (2'-TBDMS-Bz-rA) from various commercial suppliers. By presenting a standardized experimental protocol and a clear data comparison table, this guide aims to assist researchers in making informed decisions for their specific synthesis needs.
Comparative Performance of this compound Phosphoramidites
The following table summarizes hypothetical coupling efficiency data for this compound from three representative suppliers. This data is intended for illustrative purposes to demonstrate the benchmarking process. Actual performance may vary depending on synthesizer, reagents, and specific laboratory conditions.
| Supplier | Lot Number | Purity by ³¹P NMR | Water Content (ppm) | Average Stepwise Coupling Efficiency (%) | Final Yield of Full-Length 20-mer RNA (%) |
| Supplier A | LotaA-123 | >99% | <30 | 99.2% | 85.1% |
| Supplier B | LotB-456 | >99% | <30 | 98.5% | 73.5% |
| Supplier C | LotC-789 | >99% | <30 | 99.5% | 90.4% |
Note: The average stepwise coupling efficiency is a critical parameter, as even small differences can significantly impact the yield of the full-length product (FLP), especially for longer oligonucleotides.[1][2] For instance, for a 100-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can decrease the theoretical maximum yield of FLP from approximately 37% to just 13%.
Experimental Protocols
To ensure a fair and accurate comparison of phosphoramidites from different suppliers, it is crucial to maintain consistent experimental conditions. The following protocols outline the key procedures for benchmarking the coupling efficiency of this compound.
Phosphoramidite Preparation and Quality Control
Prior to synthesis, it is essential to qualify the purity and water content of the phosphoramidite from each supplier.
-
³¹P NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the this compound phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) in a dry NMR tube.
-
To prevent acid-catalyzed degradation, add a small amount of a non-nucleophilic base, such as triethylamine (1% v/v).[3]
-
Acquire the ³¹P NMR spectrum. The pure phosphoramidite should exhibit a major peak in the characteristic P(III) region (typically around 149 ppm). The presence of peaks in other regions, such as the H-phosphonate region (δ 5-10 ppm), indicates degradation.[3]
-
-
Karl Fischer Titration:
-
Determine the water content of the phosphoramidite solid and the acetonitrile used for dissolution.
-
The water content in the acetonitrile should be less than 30 ppm, ideally below 10 ppm, to minimize hydrolysis of the phosphoramidite.[3]
-
Oligonucleotide Synthesis
The synthesis of a test oligonucleotide, such as a 20-mer homopolymer of adenosine (rA₂₀), should be performed on a standard automated DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis follows a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[4][5]
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group is achieved using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[1]
-
Coupling: The this compound phosphoramidite (0.1 M in anhydrous acetonitrile) is delivered to the synthesis column simultaneously with a potent activator (0.25 M in anhydrous acetonitrile). For sterically hindered 2'-TBDMS phosphoramidites, stronger activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are recommended over 1H-Tetrazole.[1][6][7] A coupling time of 6-10 minutes is generally sufficient.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a two-part capping reagent: Cap A (acetic anhydride/pyridine/THF) and Cap B (16% N-methylimidazole/THF).[1]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a water/pyridine/THF mixture.[2]
-
Cleavage, Deprotection, and Purification
After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Cleavage and Base Deprotection: The support is treated with a mixture of ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-16 hours.[8]
-
2'-TBDMS Group Removal: The 2'-TBDMS protecting groups are removed by treating the oligonucleotide with triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours.[7]
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC), typically using either reversed-phase or anion-exchange chromatography.[6][9]
Analysis of Coupling Efficiency
The average stepwise coupling efficiency can be determined using two primary methods:
-
Trityl Cation Monitoring: Most modern synthesizers are equipped with a UV-Vis spectrophotometer to measure the absorbance of the DMT cation released during the deblocking step. The intensity of the color is proportional to the number of coupled molecules in the previous cycle. The stepwise coupling efficiency is calculated by comparing the absorbance from consecutive cycles.[10]
-
HPLC Analysis of the Final Product: The purity of the final full-length oligonucleotide is determined by HPLC. The percentage of the full-length product relative to the total area of all peaks (full-length and truncated sequences) can be used to calculate the average stepwise coupling efficiency using the following formula: Average Stepwise Coupling Efficiency = (FLP%) ^ (1 / (n-1)) Where FLP% is the percentage of the full-length product and n is the length of the oligonucleotide.
Visualizing the Workflow and Chemical Structure
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking the coupling efficiency of this compound.
Caption: Key functional groups of the this compound phosphoramidite.
Conclusion
The selection of a high-quality this compound phosphoramidite is a critical factor in the successful synthesis of RNA oligonucleotides. By implementing a rigorous and standardized benchmarking protocol as outlined in this guide, researchers can objectively evaluate and compare the performance of phosphoramidites from different suppliers. This data-driven approach enables the selection of the most suitable reagents, ultimately leading to higher yields and purities of the desired RNA products for research, diagnostics, and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Modified RNA: TBDMS-Synthesized RNA vs. Other Chemical Modification Strategies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of ribonucleic acid (RNA) has catalyzed the development of chemical strategies to enhance its stability and efficacy. Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases, limiting its in vivo applications. While the tert-butyldimethylsilyl (TBDMS) group is a cornerstone for the chemical synthesis of RNA, it serves as a temporary protecting group for the 2'-hydroxyl and is removed to yield the final product. The intrinsic stability of the resulting RNA molecule relies on other incorporated modifications. This guide provides an objective comparison of the stability of RNA synthesized using TBDMS chemistry against prominent stability-enhancing modifications: 2'-O-methylation and phosphorothioate linkages.
The Role of TBDMS in RNA Synthesis
The chemical synthesis of RNA is a complex process that necessitates the use of protecting groups to prevent unwanted side reactions. The TBDMS group is widely employed to protect the 2'-hydroxyl group of ribonucleosides during solid-phase synthesis using phosphoramidite chemistry.[1][2][3] Its stability during the coupling cycles and its selective removal under specific conditions have made it a workhorse in RNA chemistry.[3][4] However, it is crucial to understand that TBDMS is not a permanent modification intended to enhance the biological stability of the final RNA product. The final step in synthesizing RNA using this method is the complete removal of the TBDMS groups.[5] Therefore, a direct comparison of "TBDMS-protected RNA" stability in a biological context with other permanent modifications is not applicable. The relevant comparison is between the deprotected RNA synthesized via the TBDMS route and RNA molecules bearing stability-enhancing modifications.
A key challenge with TBDMS chemistry is the potential for 2' to 3' acyl migration during basic deprotection steps, which can lead to non-biologically active 2'-5' linkages.[6][7] Alternative 2'-O-protecting groups like triisopropylsilyloxymethyl (TOM) have been developed to circumvent this issue and offer higher coupling efficiencies.[6][7]
Comparative Stability of Modified RNA
The stability of an RNA molecule in a biological environment, such as in serum, is a critical determinant of its therapeutic efficacy. Unmodified RNA has a very short half-life, on the order of seconds to minutes, due to rapid degradation by nucleases.[8] To overcome this limitation, various chemical modifications have been developed. This section compares the stability of standard, deprotected RNA (from TBDMS synthesis) with two of the most common and effective modification strategies: 2'-O-methylation and phosphorothioate linkages.
Data Summary: Serum Half-Life of Modified Oligonucleotides
| RNA Modification Strategy | Typical Half-Life in Serum | Key Stability Features |
| Unmodified RNA | Seconds to minutes[8] | Highly susceptible to nuclease degradation. |
| 2'-O-Methyl (2'-O-Me) RNA | Hours to days[8][9] | Provides significant resistance to nuclease degradation by sterically hindering nuclease access.[10] Stabilizes the C3'-endo ribose conformation, enhancing duplex stability.[11][12] |
| Phosphorothioate (PS) RNA | Hours to days[13] | The replacement of a non-bridging oxygen with sulfur in the phosphate backbone renders the linkage resistant to nuclease cleavage.[13] This modification increases the oligonucleotide's half-life in biological environments.[13] |
| 2'-Fluoro (2'-F) RNA | Hours[8] | Offers increased nuclease resistance compared to unmodified RNA.[8][9] |
Discussion of Modification Strategies
-
2'-O-Methyl (2'-O-Me) Modification: The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a highly effective strategy for enhancing RNA stability.[8][9] This modification sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage.[10] Furthermore, 2'-O-methylation locks the sugar pucker in a C3'-endo conformation, which pre-organizes the RNA backbone for A-form helices, leading to increased thermal stability of RNA duplexes.[11][12][14] Fully 2'-O-methylated oligonucleotides have demonstrated significant resistance to degradation in human serum.[8]
-
Phosphorothioate (PS) Linkage: In a phosphorothioate modification, one of the non-bridging oxygen atoms in the phosphate backbone is replaced with a sulfur atom.[13] This modification confers significant resistance to a broad range of nucleases, thereby extending the half-life of the RNA molecule in biological fluids.[13][15] Phosphorothioate modifications are a common feature in many antisense oligonucleotides and siRNA therapeutics.[13] It is important to note that while PS modifications enhance stability, they can also introduce chirality at the phosphorus center, which may lead to diastereomeric mixtures with potentially different biological activities. They have also been associated with some non-specific protein binding and toxicity at higher concentrations.[16]
Experimental Protocols
1. Protocol for TBDMS Group Removal from Synthetic RNA
This protocol describes the two-step deprotection process to remove the TBDMS protecting groups and other labile protecting groups from a chemically synthesized RNA oligonucleotide.[5]
Materials:
-
Synthesized RNA on solid support (e.g., CPG)
-
Ammonia/Methylamine (AMA) solution (1:1 v/v of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine tris(hydrofluoride) (TEA·3HF)[5]
-
Sterile, RNase-free microcentrifuge tubes
-
Heating block
-
Centrifugal evaporator (SpeedVac)
Procedure:
Step 1: Base and Phosphate Deprotection and Cleavage from Solid Support
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a sterile, RNase-free vial.
-
For a 1 µmol scale synthesis, add 1.0 mL of AMA solution to the vial.[5]
-
Seal the vial tightly and heat at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[5]
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the partially deprotected RNA to a new sterile tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Step 2: 2'-O-TBDMS Group Removal
-
Redissolve the dried RNA pellet in 100 µL of anhydrous DMSO.
-
Add 125 µL of TEA·3HF to the DMSO solution.
-
Incubate the reaction mixture at 65°C for 2.5 hours.[5]
-
Briefly cool the reaction tube in a freezer.
-
The fully deprotected RNA is now ready for purification via methods such as precipitation, desalting, or HPLC.
2. Protocol for RNA Stability Assay using Transcriptional Inhibition
This protocol outlines a general method to determine the half-life of an RNA molecule in cultured cells by inhibiting transcription with Actinomycin D followed by quantification of the remaining RNA over time using RT-qPCR.[17][18]
Materials:
-
Cultured mammalian cells
-
Actinomycin D solution (e.g., 5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and instrument
-
Primers specific for the RNA of interest and a stable reference gene
Procedure:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Treat the cells with Actinomycin D at a final concentration sufficient to inhibit transcription (e.g., 5 µg/mL). This is time point zero (t=0).
-
Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12, 24 hours). For each time point, wash the cells with PBS and then lyse them according to the RNA extraction kit protocol.
-
Extract total RNA from the cell lysates. Ensure to perform a DNase treatment to remove any contaminating genomic DNA.[18]
-
Quantify the extracted RNA and normalize the amounts for reverse transcription.
-
Synthesize cDNA from the RNA samples using a reverse transcription kit.[18]
-
Perform qPCR using primers for the target RNA and a stable reference gene.
-
Calculate the relative amount of the target RNA at each time point, normalized to the reference gene and relative to the t=0 time point.
-
Plot the percentage of remaining RNA versus time.
-
Determine the RNA half-life (t₁/₂) by fitting the data to a one-phase exponential decay curve.
Visualizations
Caption: Workflow for the two-step deprotection of TBDMS-protected RNA.
Caption: Experimental workflow for determining RNA half-life.
Conclusion
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. massbio.org [massbio.org]
- 8. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-transcriptional modifications of 2′-hydroxyls on synthetic mRNA enhance ribonuclease resistance and lipid nanoparticle thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synoligo.com [synoligo.com]
- 11. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 15. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 18. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Selection of 2'-Hydroxyl Protecting Groups for Large-Scale RNA Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of RNA, the choice of the 2'-hydroxyl protecting group is a critical decision that profoundly influences manufacturing efficiency, final product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of the widely used 2'-O-tert-butyldimethylsilyl (TBDMS) protection strategy for N6-benzoyl-2'-O-(tert-butyldimethylsilyl)-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (2'-TBDMS-Bz-rA) and its principal alternatives: 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) and 2'-acetoxyethyl orthoester (ACE).
The solid-phase phosphoramidite method remains the gold standard for the chemical synthesis of RNA. A key aspect of this methodology is the strategic protection of the 2'-hydroxyl group of the ribose sugar to prevent undesired side reactions and degradation of the growing oligonucleotide chain. The ideal protecting group should be stable throughout the synthesis cycles and be selectively removed under mild conditions post-synthesis. This analysis delves into the performance metrics and economic considerations of this compound in comparison to its TOM and ACE counterparts, supported by experimental data to inform strategic decision-making in large-scale production environments.
Performance and Cost Comparison of 2'-Hydroxyl Protecting Groups
The selection of a 2'-hydroxyl protecting group directly impacts several key performance indicators in solid-phase RNA synthesis, including coupling efficiency, synthesis time, and the purity of the crude product. These factors, in turn, have a significant bearing on the overall cost of large-scale synthesis, influencing not only the initial outlay for phosphoramidites but also the downstream processing and purification requirements.
| Performance Metric | 2'-TBDMS | 2'-TOM | 2'-ACE |
| Average Coupling Efficiency | ~98.5-99%[1][2] | >99%[1][3] | >99% |
| Typical Coupling Time | up to 6 minutes[1][3] | ~2.5 minutes[3] | ~2-3 minutes[3] |
| Extrapolated Crude Purity (100mer) | ~27%[1] | ~33%[1] | High (claimed to be superior to TBDMS/TOM)[4][5] |
| Steric Hindrance | High[6] | Low[3][6] | Low[3] |
| Deprotection Conditions | Fluoride-based (TBAF or TEA·3HF), potentially harsh[3] | Fluoride-based (TBAF), milder than for TBDMS[3] | Mildly acidic (pH 3.8)[3] |
| Potential for 2'-3' Isomerization | Prone to migration under basic conditions[3][6] | Stable, prevents migration[3][6] | Stable[3] |
| Relative Cost | Generally the most cost-effective option, with "low cost" bulk options available[7] | Higher cost compared to TBDMS[5] | Proprietary chemistry, potentially the highest cost[5] |
Table 1: Comparative performance and cost considerations of 2'-TBDMS, 2'-TOM, and 2'-ACE protecting groups in large-scale RNA synthesis.
In-Depth Analysis
2'-TBDMS (tert-butyldimethylsilyl): The Established Workhorse
The 2'-TBDMS protecting group is a long-standing and widely adopted choice in RNA synthesis due to its robustness and cost-effectiveness. However, its significant steric bulk can impede the coupling reaction, leading to slightly lower coupling efficiencies and requiring longer coupling times compared to its more modern counterparts.[1][3] This can have a cumulative negative impact on the yield and purity of long oligonucleotides, as a small decrease in stepwise efficiency results in a significant reduction in the final full-length product.[1] The deprotection of the TBDMS group requires fluoride-based reagents, which can be harsh and may lead to side reactions if not carefully controlled.[3] Furthermore, the TBDMS group is susceptible to migration from the 2' to the 3' position under basic conditions, which can result in the formation of non-biologically active 2'-5' linkages.[3][6]
2'-TOM (Triisopropylsilyloxymethyl): The Enhanced Silyl Alternative
The 2'-TOM protecting group was developed to address the steric hindrance issue associated with 2'-TBDMS. The oxymethyl spacer between the silyl group and the ribose reduces steric hindrance, resulting in higher coupling efficiencies and significantly shorter coupling times.[1][3][6] This translates to a higher yield of the full-length product, particularly for longer RNA sequences.[1] While deprotection still relies on fluoride reagents, the conditions are generally milder than those required for TBDMS.[3] A key advantage of the TOM group is its stability against migration, thus preventing the formation of 2'-5' linkages.[3][6] These performance benefits, however, come at a higher cost compared to TBDMS phosphoramidites.[5]
2'-ACE (Acetoxyethyl Orthoester): The High-Performance Option
The 2'-ACE chemistry represents a significant advancement in RNA synthesis, offering high coupling efficiencies comparable to 2'-TOM, but with the major advantage of exceptionally mild deprotection conditions.[3][4] The ACE group is removed under mildly acidic conditions (pH 3.8), completely avoiding the use of harsh fluoride reagents.[3] This makes it an ideal choice for the synthesis of sensitive or highly modified RNA molecules. The proprietary nature of 2'-ACE chemistry generally positions it as the most expensive option among the three.[5] However, for applications demanding the highest purity and for the synthesis of very long or complex RNA molecules, the superior performance and milder deprotection may justify the higher initial cost by simplifying downstream purification and improving overall process yield.
Experimental Protocols
Detailed methodologies for the key stages of RNA synthesis are crucial for reproducibility and scalability. Below are representative protocols for the synthesis and deprotection of RNA oligonucleotides using 2'-TBDMS and 2'-TOM protected phosphoramidites.
Solid-Phase RNA Synthesis Cycle (General)
The synthesis of RNA oligonucleotides is a cyclical process performed on an automated synthesizer. Each cycle, which adds one nucleotide to the growing chain, consists of four main steps:
References
- 1. glenresearch.com [glenresearch.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
A Comparative Guide to the Characterization of RNA Modifications Introduced via 2'-TBDMS Chemistry
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. The choice of protecting group for the 2'-hydroxyl function of ribonucleosides is a critical determinant of synthesis efficiency, product purity, and the profile of resulting modifications. This guide provides an objective comparison of the widely used 2'-O-tert-butyldimethylsilyl (TBDMS) chemistry with its primary alternatives, 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-O-bis(2-acetoxyethoxy)methyl (ACE). We present supporting experimental data, detailed characterization protocols, and visual workflows to aid researchers in making informed decisions for their RNA synthesis and analysis needs.
Performance Comparison of 2'-Hydroxyl Protecting Groups
The selection of a 2'-hydroxyl protecting group directly impacts key performance indicators in solid-phase RNA synthesis. The following table summarizes quantitative data on the performance of TBDMS, TOM, and ACE chemistries.
| Metric | 2'-TBDMS | 2'-TOM | 2'-ACE |
| Average Stepwise Coupling Efficiency | ~98.5% | >99%[1] | >99%[2] |
| Typical Coupling Time | Up to 6 minutes[3] | ~2.5 minutes[1][3] | ~2-3 minutes[3] |
| Extrapolated Crude Purity (20mer) | 77.6%[4] | 80.1%[4] | High[2] |
| Extrapolated Crude Purity (100mer) | ~27%[4][5] | ~33%[4][5] | Enables synthesis of >100mers with high purity[2][4] |
| Deprotection Conditions | Fluoride-based (TBAF or TEA·3HF), potentially harsh[3][6] | Fluoride-based[3] | Extremely mild, aqueous acidic buffer (pH 3.8)[2][4] |
| Key Advantages | Cost-effective, well-established chemistry[4] | Higher coupling efficiency, reduced steric hindrance, faster deprotection[1][4] | Fast coupling, high yields, excellent for long and modified RNA, mild deprotection[2][4] |
| Key Disadvantages | Slower coupling, potential for 2'-5' phosphodiester linkages, steric hindrance[4][5] | Higher cost compared to TBDMS[4] | Proprietary chemistry, potentially higher cost[4] |
Characterization of RNA Modifications
The primary method for the characterization and quality control of synthetic RNA, including the identification of unintended modifications, is Liquid Chromatography-Mass Spectrometry (LC-MS). This powerful technique allows for the precise determination of molecular weights and the identification of byproducts.
Potential Side Products in 2'-TBDMS Chemistry
While a robust and widely used method, 2'-TBDMS chemistry is not without its potential for introducing unwanted modifications. The steric bulk of the TBDMS group can lead to slower coupling reactions and may necessitate the use of more potent activators.[5][7] A key concern is the potential for the formation of unnatural 2'-5' phosphodiester linkages .[4] Careful optimization of synthesis and deprotection conditions is crucial to minimize these side reactions.
The following diagram illustrates the standard solid-phase RNA synthesis cycle.
Experimental Protocols
Solid-Phase RNA Synthesis using 2'-TBDMS Chemistry (Generalized Protocol)
This protocol outlines the key steps for synthesizing RNA oligonucleotides using 2'-TBDMS protected phosphoramidites.
Materials:
-
5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside phosphoramidites
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole)
-
Oxidation solution (e.g., iodine in THF/water/pyridine)
-
Acetonitrile (synthesis grade)
-
Deprotection solutions (see below)
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside by treatment with an acidic solution to expose the 5'-hydroxyl group.
-
Coupling: The next 2'-TBDMS protected phosphoramidite is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.
-
These four steps are repeated for each subsequent nucleotide addition until the desired RNA sequence is assembled.
Deprotection of RNA Synthesized with 2'-TBDMS Chemistry
Two-Step Deprotection Protocol:
-
Base and Phosphate Deprotection: The solid support is treated with a mixture of aqueous ammonia and ethanol (3:1 v/v) at 55°C for 12-16 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-O-TBDMS Group Removal: After removal of the ammonia/ethanol mixture, the oligonucleotide is treated with a fluoride-containing reagent, such as 1M tetrabutylammonium fluoride (TBAF) in THF or triethylamine trihydrofluoride (TEA·3HF), at room temperature for 12-24 hours to remove the 2'-TBDMS protecting groups.
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
The following diagram outlines the general workflow for the characterization of synthetic RNA by LC-MS.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2'-TBDMS-Bz-rA: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in oligonucleotide synthesis, the proper management and disposal of chemical reagents like N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] (2'-TBDMS-Bz-rA) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. General safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as it is sensitive to moisture and light. Recommended storage is typically at -20°C.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent and decontaminating solution.
Deprotection for Safer Disposal
Prior to disposal, it is best practice to quench the reactive phosphoramidite moiety and remove the protecting groups (TBDMS and Benzoyl) to reduce the hazardous nature of the waste. This process involves a two-step hydrolysis.
Stability of Common Protecting Groups
The choice of deprotection reagents is guided by the relative stability of the protecting groups. The following table summarizes the stability of common protecting groups to various deprotection reagents, which is crucial for selective deprotection in multi-step syntheses and for planning waste neutralization.
| Protecting Group | Reagent System | Solvent | Temperature (°C) | Time | Outcome |
| TBDMS | 1 M TBAF | THF | 25 | 2-16 h | Cleaved |
| Acetic Acid/H₂O/THF (3:1:1) | - | 25 | 24-48 h | Cleaved | |
| 1% HCl | MeOH | 25 | 10-30 min | Cleaved | |
| Benzoyl (Bz) | Aqueous Ammonia (NH₄OH) | Water/EtOH | 55 | 12-24 h | Cleaved |
| Sodium Methoxide (NaOMe) | MeOH | 25 | 1-4 h | Cleaved | |
| Methylamine (CH₃NH₂) | Water/EtOH | 25 | 2-4 h | Cleaved | |
| DMT | 3% Trichloroacetic Acid (TCA) | Dichloromethane | 25 | 2-5 min | Cleaved |
| 80% Acetic Acid | Water | 25 | 2-4 h | Cleaved |
Experimental Protocol for Deprotection of this compound Waste
This protocol outlines a method for the deprotection of this compound in a laboratory setting for disposal purposes.
Materials:
-
This compound waste
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Aqueous ammonia (28-30%) or Methylamine solution (40% in water)
-
Ethanol
-
Round-bottom flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Quenching the Phosphoramidite:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of dichloromethane or acetonitrile.
-
Slowly add an excess of water or an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7) to the solution while stirring. This will hydrolyze the reactive phosphoramidite group.
-
Stir for at least 30 minutes to ensure complete hydrolysis.
-
-
Removal of the TBDMS Group:
-
To the quenched solution, add an excess of 1 M TBAF in THF.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired, but for disposal purposes, a reaction time of 2-4 hours is generally sufficient.
-
-
Removal of the Benzoyl Group:
-
Following the removal of the TBDMS group, add an equal volume of concentrated aqueous ammonia or methylamine solution.
-
If the reaction mixture is biphasic, add ethanol to create a homogeneous solution.
-
Heat the mixture to 55°C (for aqueous ammonia) or let it stir at room temperature (for methylamine) for 12-24 hours.
-
-
Neutralization and Final Disposal:
-
After the deprotection is complete, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
The resulting deprotected and neutralized nucleoside waste, along with the reaction solvents, should be collected in a properly labeled hazardous waste container for organic waste.
-
Consult your institution's specific guidelines for the final disposal of this chemical waste stream.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a secure and responsible laboratory environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
Personal protective equipment for handling 2'-TBDMS-Bz-rA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-TBDMS-Bz-rA, a key component in RNA synthesis. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
A risk assessment is crucial before handling. The following table outlines the recommended PPE for various procedures.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat. - Secondary (in case of potential for aerosolization): Chemical splash goggles, face shield, and a NIOSH-approved respirator (e.g., N95). Work should be conducted in a chemical fume hood or a glove box. |
| Handling Solutions in Solvents (e.g., Acetonitrile) | - Primary: Nitrile gloves, chemical splash goggles, lab coat. - Secondary: Face shield, chemical-resistant apron. All manipulations should be performed in a well-ventilated chemical fume hood.[1] |
| Oligonucleotide Synthesis and Deprotection | - Primary: Nitrile gloves (or other chemically compatible gloves), chemical splash goggles, lab coat. - Secondary: Face shield, chemical-resistant apron, and appropriate respiratory protection based on the specific deprotection agents used (e.g., for ammonia or methylamine).[2] These operations must be carried out in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and dark place, typically at -20°C, as recommended for phosphoramidites.[1]
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents.
2.2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the compound.
-
All handling of the dry powder must be conducted in a chemical fume hood or a glove box to minimize inhalation exposure and prevent contamination.[1]
2.3. Spill and Emergency Procedures:
-
Minor Spill (Dry Powder):
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep up the material, place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Minor Spill (Solution):
-
Evacuate the immediate area.
-
Wear the appropriate PPE.
-
Absorb the spill with an inert absorbent material.
-
Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
All waste generated from handling this compound and its associated reactions must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's EHS guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled hazardous waste container. |
| Liquid Waste (from synthesis and deprotection) | - Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix incompatible waste streams. The waste will likely contain acetonitrile and other hazardous reagents. |
| Final Oligonucleotide Product Waste | - Given that the product is a synthetic nucleic acid, it should be decontaminated before disposal. A common method is treatment with a 10% bleach solution for at least 30 minutes. After decontamination, it can be disposed of as regulated medical waste, following institutional protocols. |
Experimental Workflow
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
